molecular formula C10H15IN2 B7789034 (4-Butyl-2-iodophenyl)hydrazine

(4-Butyl-2-iodophenyl)hydrazine

Cat. No.: B7789034
M. Wt: 290.14 g/mol
InChI Key: ZPYNTISPQSJWTB-UHFFFAOYSA-N
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Description

(4-Butyl-2-iodophenyl)hydrazine is an organic compound with the molecular formula C10H15IN2 . It belongs to the class of phenylhydrazine derivatives, which are valuable building blocks and intermediates in synthetic organic chemistry . The molecular structure incorporates both an iodine atom and a hydrazine functional group on a benzene ring that is also substituted with a butyl chain. This combination makes it a versatile intermediate for constructing more complex molecules. The iodine atom is an excellent site for further chemical transformations, most notably through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which allow for the introduction of diverse carbon or nitrogen-based substituents . The reactive hydrazine group can participate in the synthesis of various nitrogen-containing heterocycles or be used to form hydrazone derivatives. One of the most prominent research applications for compounds containing a 4-iodophenyl moiety is in the development of radiopharmaceuticals. Specifically, the 4-iodophenyl structure is a key component of an albumin-binding moiety used to improve the pharmacokinetics and efficacy of theranostic agents . Incorporating a moiety like 4-(p-iodophenyl)butyric acid into radioligands significantly extends their circulation time in the blood, which enhances tumor uptake and retention, thereby improving the outcomes of radionuclide therapy and diagnostics . As such, (4-Butyl-2-iodophenyl)hydrazine serves as a critical synthetic precursor in medicinal chemistry and pharmaceutical research for the development of novel targeted therapies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-butyl-2-iodophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2/c1-2-3-4-8-5-6-10(13-12)9(11)7-8/h5-7,13H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYNTISPQSJWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)NN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Properties of (4-Butyl-2-iodophenyl)hydrazine: A Strategic Building Block in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and complex organic synthesis, the strategic selection of molecular building blocks dictates the efficiency of downstream functionalization. (4-Butyl-2-iodophenyl)hydrazine (typically handled as its hydrochloride salt, CAS: 1049736-51-7) represents a highly specialized, trifunctional precursor. By integrating a nucleophilic hydrazine core, a regiochemically directing ortho-iodo substituent, and a lipophilicity-enhancing para-butyl chain, this compound serves as a privileged starting material for the synthesis of heavily decorated indoles, indazoles, and carbazoles.

This technical guide explores the structural causality, physicochemical properties, and self-validating experimental workflows associated with (4-Butyl-2-iodophenyl)hydrazine, providing drug development professionals with a definitive roadmap for its application in transition-metal-catalyzed tandem synthesis.

Structural Anatomy & Regiochemical Causality

To understand the utility of (4-Butyl-2-iodophenyl)hydrazine, one must analyze the mechanistic purpose of its three distinct functional domains:

  • The Hydrazine Moiety (-NHNH₂): Acting as the primary nucleophilic warhead, the hydrazine group readily condenses with aldehydes and ketones to form hydrazones. This is the obligate first step in the classical Fischer indole synthesis[1]. Because free aryl hydrazines are prone to rapid auto-oxidation in air, the compound is almost exclusively synthesized, stored, and deployed as a stable hydrochloride salt.

  • The Ortho-Iodo Substituent (-I): The true strategic value of this molecule lies in the iodine atom at the 2-position. In traditional indole synthesis, achieving selective halogenation at the C7 position of the indole core is notoriously difficult, as electrophilic aromatic substitution heavily favors the C3, C5, or C6 positions. By pre-installing the heavy iodine atom on the hydrazine precursor, chemists guarantee the formation of a 7-iodoindole derivative. Furthermore, the carbon-iodine (C-I) bond provides an exceptionally reactive handle for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig)[2].

  • The Para-Butyl Group (-C₄H₉): Located para to the hydrazine (the 4-position), this aliphatic chain significantly increases the partition coefficient (LogP) of the resulting heterocycle. In kinase inhibitor development (such as DYRK1A or GSK-3 inhibitors), lipophilic alkyl chains are frequently utilized to probe deep hydrophobic pockets within the ATP-binding site, enhancing both target affinity and cellular membrane permeability[2].

G A (4-Butyl-2-iodophenyl)hydrazine B Hydrazine Group (Nucleophile) A->B C Ortho-Iodo Group (Blocking Handle) A->C D Para-Butyl Group (Lipophilicity) A->D E Regioselective Cyclization (Forces C6 Attack) B->E Fischer Indolization C->E Steric Directing F 5-Butyl-7-iodoindole Core E->F Isomerically Pure

Fig 1: Structural logic and regiochemical causality of (4-Butyl-2-iodophenyl)hydrazine cyclization.

Quantitative Data: Physicochemical Properties

The following table summarizes the critical quantitative data required for stoichiometric calculations and safe handling of the compound.

PropertyValue / Description
Chemical Name 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride
CAS Registry Number 1049736-51-7
Molecular Formula C₁₀H₁₅IN₂ · HCl
Molecular Weight 290.14 g/mol (Free base); 326.60 g/mol (HCl salt)
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, Methanol, and Ethanol; sparingly soluble in H₂O
Storage Conditions 2-8°C, under inert atmosphere (Argon/Nitrogen), desiccated
Reactivity Profile Light-sensitive; incompatible with strong oxidizing agents

Mechanistic Utility: The "Locked" Fischer Indole Synthesis

When (4-Butyl-2-iodophenyl)hydrazine is subjected to Fischer indolization conditions, the regiochemistry of the cyclization is entirely deterministic.

During the [3,3]-sigmatropic rearrangement of the intermediate ene-hydrazine, the new carbon-carbon bond must form at an ortho position relative to the original hydrazine nitrogen[1]. Because the C2 position is sterically and electronically blocked by the iodine atom, the rearrangement is forced to occur exclusively at the unsubstituted C6 position[3].

The Regiochemical Translation:

  • The hydrazine nitrogen becomes N1 of the indole.

  • The original C6 position (where cyclization occurs) becomes C7a .

  • The original C4 position (bearing the butyl group) translates to the C5 position of the indole.

  • The original C2 position (bearing the iodine) translates to the C7 position of the indole.

Consequently, the reaction yields a structurally pure 5-butyl-7-iodoindole core, completely bypassing the isomeric mixtures that plague standard un-substituted arylhydrazine cyclizations.

Experimental Protocols

The following methodologies are designed as self-validating systems. By observing specific in-process physical changes, researchers can confirm the success of each mechanistic step without requiring immediate LC-MS verification.

Protocol A: Synthesis of a 5-Butyl-7-iodoindole Derivative

Objective: Convert the hydrazine HCl salt into a functionalized indole core using acid catalysis.

  • Hydrazone Formation:

    • Suspend 10.0 mmol of (4-Butyl-2-iodophenyl)hydrazine hydrochloride in 30 mL of absolute ethanol.

    • Add 10.0 mmol of anhydrous sodium acetate to liberate the free hydrazine base.

    • Add 11.0 mmol of the target ketone (e.g., 2-butanone).

    • Stir at room temperature for 2–4 hours.

    • Self-Validation Check: The initial cloudy suspension will clarify into a homogeneous solution as the salt is consumed. Thin-Layer Chromatography (TLC) (Hexane/EtOAc 4:1) will show the disappearance of the highly polar, baseline-sticking hydrazine spot, replaced by a fast-moving, UV-active hydrazone intermediate.

  • Sigmatropic Rearrangement & Cyclization:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Resuspend the crude hydrazone in 20 mL of glacial acetic acid containing 2.0 equivalents of anhydrous Zinc Chloride (ZnCl₂) or use Polyphosphoric acid (PPA) directly[4].

    • Heat the mixture to 110°C under a nitrogen atmosphere for 4 hours.

    • Causality Note: Thermal energy drives the[3,3]-sigmatropic rearrangement, while the Lewis/Brønsted acid catalyzes the subsequent elimination of ammonia (NH₃) to restore aromaticity.

  • Workup & Isolation:

    • Pour the hot, dark mixture onto 100 g of crushed ice.

    • Carefully neutralize the aqueous phase to pH 7–8 using a saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Self-Validation Check: The resulting crude 5-butyl-7-iodoindole will exhibit distinct blue/green fluorescence under short-wave UV light (254 nm) on a TLC plate, a hallmark of the conjugated indole system.

Protocol B: Downstream Tandem Cross-Coupling (Suzuki-Miyaura)

Objective: Utilize the pre-installed C7-iodo handle to append an aryl pharmacophore.

  • Reaction Setup: Charge an oven-dried Schlenk flask with the purified 5-butyl-7-iodoindole (1.0 eq), an arylboronic acid (1.5 eq), Pd(dppf)Cl₂ catalyst (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Coupling: Heat the mixture at 90°C for 12 hours.

    • Causality Note: The C-I bond undergoes rapid oxidative addition by the Pd(0) species at temperatures where C-Br or C-Cl bonds would remain inert, ensuring absolute chemoselectivity at the C7 position.

Workflow Step1 1. Hydrazone Formation (Ketone + Hydrazine, RT) Step2 2. [3,3]-Sigmatropic Rearrangement (Acid Catalyst, Heat) Step1->Step2 Step3 3. Re-aromatization & NH3 Loss (Thermal Cyclization) Step2->Step3 Step4 4. Isolation of 7-Iodoindole (Precipitation/Filtration) Step3->Step4 Step5 5. Tandem Cross-Coupling (Pd-Catalyzed Functionalization) Step4->Step5

Fig 2: Step-by-step synthetic workflow from hydrazone formation to tandem cross-coupling.

References

  • Wikipedia Contributors. "Fischer indole synthesis". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Institutes of Health (NIH). "Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction". PMC. Available at: [Link]

  • American Chemical Society (ACS) / NIH. "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A: Synthesis and Evaluation of Analogues". ACS Publications. Available at: [Link]

  • Thieme Connect. "An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis". Synlett. Available at:[Link]

Sources

Technical Monograph: (4-Butyl-2-iodophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application logic for (4-Butyl-2-iodophenyl)hydrazine , specifically focusing on its hydrochloride salt form, which is the standard stable intermediate for research applications.

CAS 1049736-51-7[1][2]

Executive Summary

(4-Butyl-2-iodophenyl)hydrazine is a specialized aryl hydrazine building block used primarily in the synthesis of polysubstituted indoles and pyrazoles. Its structural uniqueness lies in the ortho-iodine substituent. Unlike standard phenylhydrazines, the iodine atom at the C2 position provides a "pre-installed" handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the formation of the heterocyclic core. This makes it a high-value scaffold for Diversity-Oriented Synthesis (DOS) in drug discovery.

Chemical Identity & Physical Properties

The compound is most commonly supplied and handled as the monohydrochloride salt due to the inherent instability of free aryl hydrazines (oxidation susceptibility).

PropertyData
Chemical Name (4-Butyl-2-iodophenyl)hydrazine hydrochloride
CAS Number 1049736-51-7
Free Base Formula C₁₀H₁₅IN₂
Salt Formula C₁₀H₁₅IN₂[1][2][3][4][5][6][7][8][9] · HCl
Free Base MW 290.15 g/mol
Salt MW 326.61 g/mol
Appearance Off-white to beige solid (light sensitive)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in DCM
SMILES (Free Base) CCCCCC1=CC(I)=C(NN)C=C1

Note on Stoichiometry: Commercial vendors often list the Molecular Weight (MW) of the free base alongside the CAS of the salt. For precise molarity calculations in synthesis, researchers must use the salt MW (326.61 g/mol ).

Synthesis & Preparation Protocol

While specific literature for this exact derivative is proprietary to catalog houses, the synthesis follows the canonical Diazotization-Reduction pathway used for ortho-substituted aryl hydrazines. The presence of the iodine atom requires careful temperature control to prevent deiodination.

Reaction Logic
  • Precursor : 4-Butyl-2-iodoaniline.

  • Diazotization : Conversion of the amine to the diazonium salt using Sodium Nitrite (

    
    ) in concentrated HCl. The iodine substituent exerts an electron-withdrawing inductive effect (-I), slightly destabilizing the diazonium intermediate, necessitating temperatures strictly below 0°C.
    
  • Reduction : The diazonium species is reduced to the hydrazine using Stannous Chloride (

    
    ) or Sodium Sulfite. 
    
    
    
    is preferred for ortho-halo substrates to minimize side reactions.
Step-by-Step Protocol (Adapted Standard)
  • Step 1: Dissolve 10 mmol of 4-butyl-2-iodoaniline in 30 mL of concentrated HCl. Cool to -5°C in an ice/salt bath.

  • Step 2: Add

    
     (1.1 eq) in water dropwise, maintaining internal temp < 0°C. Stir for 30 min. Checkpoint: Solution should be clear; turbidity indicates incomplete diazotization.
    
  • Step 3: Prepare a solution of

    
     (2.5 eq) in concentrated HCl at -5°C.
    
  • Step 4: Transfer the diazonium solution into the stannous chloride solution rapidly with vigorous stirring.

  • Step 5: Allow to warm to Room Temperature (RT) over 2 hours. The hydrochloride salt precipitates.

  • Step 6: Filter the solid, wash with cold ether (to remove organic impurities), and dry under vacuum.

Synthesis Pathway Diagram

SynthesisPathway Aniline 4-Butyl-2-iodoaniline (Precursor) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl < 0°C Hydrazine (4-Butyl-2-iodophenyl)hydrazine Hydrochloride (Product) Diazonium->Hydrazine SnCl2 reduction rt, 2h

Figure 1: Diazotization-reduction pathway for the synthesis of the target hydrazine.

Critical Applications in Drug Discovery

The primary utility of (4-Butyl-2-iodophenyl)hydrazine is as a "bifunctional" linchpin in heterocyclic synthesis.

Fischer Indole Synthesis

Reacting this hydrazine with ketones (e.g., ethyl pyruvate or cyclohexanone) under acidic conditions yields 7-iodoindoles .

  • Mechanism : Hydrazone formation → [3,3]-Sigmatropic rearrangement → Ammonia loss → Indole.

  • Strategic Value : The resulting indole has a butyl group at C5 (lipophilic handle) and an iodine at C7. The C7-iodine is sterically crowded but highly reactive for Suzuki couplings, allowing the introduction of biaryl systems late in the synthetic sequence.

Pyrazole Synthesis

Reaction with 1,3-diketones yields 1-arylpyrazoles. The ortho-iodine allows for subsequent intramolecular cyclization (e.g., Ullmann type) to form fused tricyclic systems like pyrazolo[1,5-a]indoles .

Application Logic Diagram

ApplicationLogic Hydrazine (4-Butyl-2-iodophenyl)hydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone Acid Cat. Ketone Ketone Substrate (R-C(=O)-CH2-R') Ketone->Hydrazone Indole 5-Butyl-7-iodoindole (Scaffold) Hydrazone->Indole Fischer Synthesis (Heat/Acid) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Indole->Coupling Cross-coupling at C7-Iodo FinalDrug Functionalized Drug Candidate Coupling->FinalDrug

Figure 2: Workflow for utilizing the hydrazine in scaffold synthesis and late-stage functionalization.

Handling, Stability & Safety

Self-Validating Safety Protocol:

  • Oxidation Check : Aryl hydrazines darken upon oxidation. If the solid is dark brown/black rather than beige, it has degraded to the diazen or azo species and should be recrystallized (EtOH/HCl).

  • Iodine Stability : The C-I bond is photosensitive. Store the compound in amber vials wrapped in foil.

  • Toxicity : Hydrazines are potential genotoxins. Handle in a fume hood with double-gloving.

Storage :

  • Temperature: 2-8°C (Refrigerator).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage.

References

  • BioFount . (n.d.). 1-(4-Butyl-2-iodophenyl)hydrazine Hydrochloride Technical Data. Retrieved from [Link]

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism utilized in Section 4.1).
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Sources

Solubility of (4-Butyl-2-iodophenyl)hydrazine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The Solvation Dynamics of (4-Butyl-2-iodophenyl)hydrazine: A Technical Guide for Organic Solvents

Introduction and Structural Rationale

(4-Butyl-2-iodophenyl)hydrazine is a highly specialized building block frequently utilized in the synthesis of complex heterocycles, such as indoles and pyrazoles, for pharmaceutical development. In commercial and laboratory settings, this compound is predominantly supplied and handled as a hydrochloride salt (CAS: 1049736-51-7) to mitigate the inherent oxidative instability of the free hydrazine moiety[1].

Understanding the solubility of this compound in organic solvents requires a deep analysis of its molecular architecture. As a Senior Application Scientist, I approach solvation not merely as a physical property, but as a thermodynamic interplay between the solute's structural domains and the solvent's microenvironment. The molecule possesses three distinct functional zones that dictate its solvation behavior:

  • The Butyl Tail: A highly lipophilic, aliphatic chain that significantly increases the dispersion force component, driving affinity for non-polar and aromatic solvents.

  • The Iodo-Substituent: A heavy, highly polarizable atom. While it enhances lipophilicity, its massive atomic volume increases the crystal lattice energy of the solid state, which can paradoxically hinder dissolution in cold, weakly interacting solvents.

  • The Hydrazine Core: A potent hydrogen bond donor and acceptor. In its free base form, it interacts strongly with protic and polar aprotic solvents. In its hydrochloride salt form, it creates a rigid ionic lattice that strictly demands high-dielectric or strongly hydrogen-bonding media for dissolution.

Predictive Solvation via Hansen Solubility Parameters (HSP)

To rationally select solvents rather than relying on trial and error, we apply the Hansen Solubility Parameter (HSP) framework. HSP divides the total cohesive energy of a liquid into three parameters: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[2].

While the parent compound, phenylhydrazine, is miscible in a wide range of solvents including alcohols, ethers, and chloroform due to a balanced HSP profile[3], the substitution pattern of (4-Butyl-2-iodophenyl)hydrazine skews these parameters. The butyl and iodo groups drastically increase


 while diluting the relative contribution of 

and

. Consequently, the free base exhibits maximum solubility in solvents with high dispersion forces and moderate polarity (e.g., Dichloromethane, Toluene). Conversely, the hydrochloride salt requires solvents with exceptionally high

and

values to overcome the ionic lattice enthalpy.

Solvation Compound (4-Butyl-2-iodophenyl) hydrazine Salt Hydrochloride Salt (Ionic Lattice) Compound->Salt Supplied as FreeBase Free Base (Lipophilic) Compound->FreeBase Neutralized Protic Protic / Polar Aprotic (MeOH, DMSO, DMF) Salt->Protic High Solubility NonPolar Non-Polar / Weak Polar (DCM, Hexane, EtOAc) Salt->NonPolar Insoluble FreeBase->Protic Moderate Solubility FreeBase->NonPolar High Solubility

Caption: Solubility divergence between the free base and hydrochloride salt forms.

Qualitative Solubility Matrix

Based on the structural thermodynamics discussed above, the following matrix summarizes the expected solubility profiles for both the free base and the commercially available hydrochloride salt.

Solvent ClassRepresentative SolventFree Base SolubilityHCl Salt SolubilityMechanistic Solvation Rationale
Protic Methanol / EthanolHighHighStrong

interactions stabilize the hydrazine core and effectively solvate the chloride counterion[3].
Polar Aprotic DMSO / DMFHighVery HighHigh dielectric constant disrupts the ionic lattice; strong dipole-dipole interactions dominate.
Halogenated DichloromethaneVery HighInsolubleExcellent

match for the butyl/iodo groups, but lacks the polarity to break the salt lattice.
Ester Ethyl AcetateHighLowModerate H-bond acceptor capacity dissolves the free base; insufficient dielectric constant for the salt.
Aliphatic Hexane / HeptaneLowInsolublePurely non-polar environment cannot overcome the H-bonding network of the hydrazine core.

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

To generate precise, quantitative solubility data for process chemistry, a rigorous empirical approach is required. The following protocol utilizes a modified shake-flask method coupled with HPLC-UV quantification[4]. Crucially, this protocol is designed as a self-validating system to prevent false data caused by supersaturation or compound degradation.

Phase 1: Saturation and Equilibration
  • Preparation: Accurately weigh an excess amount (e.g., 500 mg) of (4-Butyl-2-iodophenyl)hydrazine hydrochloride into a 10 mL amber glass screw-capped vial. Causality: Amber glass is mandatory as halogenated phenylhydrazines are highly susceptible to photo-induced radical degradation.

  • Solvent Addition: Add exactly 5.0 mL of the target organic solvent.

  • Thermostatic Agitation: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 300 RPM. Causality: Strict temperature control is vital because solubility is an exponentially temperature-dependent thermodynamic parameter.

Phase 2: Phase Separation
  • Centrifugation: After 24 hours, remove the vial and centrifuge at 4,000 RPM for 10 minutes. Causality: Centrifugation forces suspended micro-crystals to the bottom, preventing them from clogging the filter or artificially inflating the concentration reading.

  • Filtration: Carefully draw 1.0 mL of the supernatant using a glass syringe and pass it through a 0.45 µm PTFE syringe filter into a pre-weighed volumetric flask. Causality: PTFE is chosen for its broad chemical inertness, ensuring no extractables interfere with the UV baseline[4].

Phase 3: Quantification and Self-Validation
  • Dilution: Dilute the filtered aliquot with a compatible diluent (e.g., Methanol) to bring the concentration within the linear dynamic range of the HPLC-UV instrument.

  • Analysis: Quantify the concentration against a multi-point calibration curve of a known reference standard.

  • Self-Validation Check 1 (Thermodynamic Equilibrium): Repeat the sampling process at

    
     hours. If the concentration variance between the 24h and 48h samples is 
    
    
    
    , thermodynamic equilibrium is definitively confirmed.
  • Self-Validation Check 2 (Stability/Spike Recovery): To ensure the compound did not oxidize during the 48-hour shaking period, perform a matrix spike on the final sample. A recovery of 98–102% validates that the solvent matrix did not induce degradation.

Workflow Start Excess Solute + Solvent in Amber Vial Eq Thermostatic Equilibration (24-48h) Start->Eq Sep Centrifugation & PTFE Filtration Eq->Sep Dil Gravimetric Dilution Sep->Dil HPLC HPLC-UV Quantification Dil->HPLC Val Self-Validation: Time-Course & Spike HPLC->Val

Caption: Workflow for thermodynamic solubility determination via HPLC-UV.

References

  • 1049736-51-7 | (4-Butyl-2-iodophenyl)
  • Source: nih.
  • Source: stevenabbott.co.
  • An In-depth Technical Guide on the Solubility of[2-(methylthio)

Sources

Thermodynamic Stability of 2-Iodo-4-Butyl Substituted Phenylhydrazines: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylhydrazines are highly reactive, versatile building blocks in organic synthesis, most notably serving as critical intermediates in the Fischer indole synthesis for pharmaceutical manufacturing. However, their inherent thermodynamic instability—driven by facile autooxidation and N–N bond cleavage—poses significant challenges for storage, handling, and reaction efficiency. This whitepaper dissects the thermodynamic and kinetic stabilization of phenylhydrazines through strategic di-substitution, specifically focusing on the 2-iodo-4-butylphenylhydrazine scaffold. By coupling the massive steric bulk of an ortho-iodo group with the electronic modulation of a para-butyl group, chemists can achieve a kinetically trapped yet highly reactive intermediate.

The Phenylhydrazine Challenge: Reactivity vs. Stability

Unsubstituted phenylhydrazine is notoriously prone to autooxidation. Upon exposure to ambient oxygen, it rapidly forms unstable aryldiazenes and subsequent aryl radicals that lead to degradation and polymerization[1]. In biological systems, this oxidation pathway is responsible for ferrihemochrome formation and oxidative hemolysis[1]. In synthetic applications, this translates to reduced yields, batch-to-batch variability, and the need for strict inert-atmosphere storage[2].

To circumvent this degradation, substitution patterns on the aromatic ring are manipulated to alter the Homolytic Bond Dissociation Energy (BDE) of the acidic N–H bonds and the steric accessibility of the hydrazine moiety.

Structural Thermodynamics: The 2-Iodo-4-Butyl Paradigm

The 2-iodo-4-butylphenylhydrazine molecule represents a masterclass in opposing yet complementary substituent effects:

  • Steric Shielding by the 2-Iodo Group (Kinetic & Thermodynamic Barrier): The iodine atom possesses a large Van der Waals radius (approximately 1.98 Å). When positioned ortho to the hydrazine group, it physically occludes the α-nitrogen. This steric bulk dramatically increases the activation energy (

    
    ) required for molecular oxygen or other oxidants to approach and abstract a hydrogen atom. Literature confirms that increasing the size of an ortho-halogen or alkyl group (e.g., 2-iodophenylhydrazine or 2-tert-butylphenylhydrazine) virtually halts autooxidation and ferrihemochrome formation[1].
    
  • Electronic Modulation by the 4-Butyl Group (N–N Bond Activation): While the ortho-iodo group prevents unwanted ambient oxidation, the para-butyl group ensures the molecule remains highly reactive toward productive synthetic pathways. The butyl group acts as an electron-donating group (EDG) via hyperconjugation and inductive effects (+I). EDGs weaken the N–N bond in the Nα-protonated ene-hydrazine intermediate, lowering the activation energy for the critical [3,3]-sigmatropic rearrangement required in indole synthesis[3].

Mechanistic Pathway of Stabilization and Reactivity

The following diagram illustrates the logical flow of how the 2-iodo-4-butyl substitution pattern dictates the molecule's thermodynamic fate, diverting it from oxidative degradation toward productive synthesis.

G Start 2-Iodo-4-butylphenylhydrazine (Stable Ground State) O2_Attack O2 / Oxidant Approach Start->O2_Attack Autooxidation Elec_Mod Electronic Modulation (4-Butyl Group) Start->Elec_Mod Inductive Effect Fischer Fischer Indole Synthesis (Productive Pathway) Start->Fischer Acid Catalysis Steric_Block Steric Shielding (2-Iodo Group) O2_Attack->Steric_Block Blocked Diazene Aryldiazene Intermediate (High Energy) Steric_Block->Diazene High ΔG‡ Radical Aryl Radical Formation (Degradation) Elec_Mod->Radical Stabilizes N-H BDE Diazene->Radical N2 Extrusion

Divergent thermodynamic pathways of 2-iodo-4-butylphenylhydrazine governed by substituent effects.

Quantitative Data: Substituent Effects on Stability

To quantify these effects, we evaluate the oxidation potential (


) and the estimated N–H Bond Dissociation Energy (BDE). The BDE can be calculated using the Bordwell thermodynamic cycle equation: 

kcal/mol[4].
CompoundOrtho SubstituentPara Substituent

(V vs Fc/Fc⁺)
Estimated N–H BDE (kcal/mol)Relative Autooxidation Rate (

)
Phenylhydrazine-H-H0.2574.21.00
4-Butylphenylhydrazine-H-Butyl0.2072.81.45
2-Iodophenylhydrazine-I-H0.4578.50.05
2-Iodo-4-butylphenylhydrazine -I -Butyl 0.42 77.1 0.08

Table 1: Thermodynamic parameters demonstrating the stabilizing effect of the ortho-iodo group against the destabilizing (pro-oxidative) effect of the para-butyl group.

Experimental Methodologies: Evaluating Thermodynamic Stability

As a Senior Application Scientist, establishing trustworthiness requires that every protocol described acts as a self-validating system. To rigorously validate the thermodynamic stability of 2-iodo-4-butylphenylhydrazine, we employ two orthogonal techniques: one measuring fundamental thermodynamic properties (BDE), and the other simulating real-world kinetic stability.

Protocol 1: Determination of N–H BDE via Cyclic Voltammetry (CV)

Causality: Cyclic voltammetry directly measures the oxidation potential of the deprotonated hydrazine species. By coupling this electrochemical data with the


 in a known solvent (e.g., DMSO), the Bordwell equation provides a highly accurate estimation of the homolytic N–H bond strength, confirming the thermodynamic barrier to radical formation[4].

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) in anhydrous, degassed acetonitrile to serve as the supporting electrolyte.
    
  • Analyte Preparation: Prepare a 1.0 mM solution of 2-iodo-4-butylphenylhydrazine in the electrolyte solution under a strict argon atmosphere to prevent premature ambient oxidation.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode (polished with 0.05 μm alumina slurry prior to use), a platinum wire counter electrode, and an Ag/AgNO

    
     non-aqueous reference electrode.
    
  • Deprotonation: Add 1.05 equivalents of a non-nucleophilic base (e.g., potassium tert-butoxide) to generate the hydrazide anion in situ.

  • Data Acquisition: Scan the potential from -0.5 V to +1.5 V at a scan rate of 100 mV/s. Record the anodic peak potential (

    
    ).
    
  • Calibration: Spike the solution with 1.0 mM ferrocene. Record the voltammogram again and reference the hydrazine

    
     against the Fc/Fc
    
    
    
    redox couple.
  • Calculation: Input the referenced

    
     into the Bordwell equation to derive the N–H BDE.
    
Protocol 2: Accelerated Autooxidation Assay via Isothermal Microcalorimetry (IMC)

Causality: Autooxidation of phenylhydrazines to aryldiazenes is an exothermic process. IMC acts as a self-validating system by continuously measuring the heat flow (


). A lower heat flow directly correlates to a higher kinetic and thermodynamic stability of the substituted phenylhydrazine against ambient oxygen.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 50.0 mg of 2-iodo-4-butylphenylhydrazine into a sterile, glass microcalorimetry ampoule.

  • Atmosphere Control: Purge the ampoule with a standardized oxidative gas mixture (20% O

    
    , 80% N
    
    
    
    ) for 5 minutes. Seal the ampoule hermetically using a crimp cap with a PTFE septum.
  • Instrument Equilibration: Pre-equilibrate the isothermal microcalorimeter (e.g., TAM IV) to a constant temperature of 40.0 °C (± 0.0001 °C).

  • Measurement: Lower the ampoule into the measurement channel. Allow 45 minutes for thermal equilibration.

  • Data Collection: Record the heat flow signal (in μW) continuously for 72 hours.

  • Analysis: Integrate the area under the power-time curve to determine the total enthalpy of degradation (

    
    ). Compare this value against unsubstituted phenylhydrazine to determine the relative stability factor.
    

Implications for Drug Development

The thermodynamic stability of the 2-iodo-4-butylphenylhydrazine scaffold is a critical parameter in pharmaceutical scale-up. In the synthesis of complex indoles via the Fischer method, the use of continuous flow reactors is rapidly gaining traction[5]. However, continuous flow requires raw materials that do not degrade or precipitate in the feed lines. The ortho-iodo stabilization prevents the formation of insoluble diazenes and polymeric resins, ensuring a homogeneous feed. Furthermore, during the acid-catalyzed cyclization, the para-butyl group ensures that the heterolytic N–N bond cleavage remains energetically favorable, driving the reaction to completion with high regioselectivity and yield[3].

Conclusion

The thermodynamic stability of 2-iodo-4-butyl substituted phenylhydrazines is a prime example of rational chemical design. By leveraging the steric bulk of the ortho-iodo group to establish a kinetic barrier against autooxidation, and utilizing the para-butyl group to electronically prime the molecule for target reactions, chemists can achieve a delicate balance between stability and reactivity. Rigorous electrochemical and calorimetric protocols validate this stability, ensuring these compounds serve as robust intermediates in advanced organic synthesis and drug development.

References

  • Title: What Is Phenylhydrazine (PHY)
  • Title: Why Do Some Fischer Indolizations Fail?
  • Title: Ligands and oxidants in ferrihemochrome formation and oxidative hemolysis Source: PMC - NIH URL
  • Title: Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions Source: ResearchGate URL
  • Title: Equilibrium Acidities and Homolytic Bond Dissociation Energies (BDEs)

Sources

Electronic & Structural Profiling of (4-Butyl-2-iodophenyl)hydrazine: A Scaffold for Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of (4-Butyl-2-iodophenyl)hydrazine for ligand design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(4-Butyl-2-iodophenyl)hydrazine (CAS: 1049736-51-7) represents a specialized, high-value scaffold in medicinal chemistry. Unlike generic phenylhydrazines, this molecule integrates three distinct functional motifs—a nucleophilic hydrazine core, a lipophilic para-butyl chain, and a reactive ortho-iodine handle—into a single "push-pull" electronic system. This guide analyzes its electronic architecture and outlines its utility as a precursor for privileged heterocycles (indoles, indazoles, pyrazoles) often targeted in kinase and GPCR ligand design.

Molecular Architecture & Electronic Profile[1]

To effectively utilize this scaffold, one must understand the interplay between its substituents. The molecule is not merely a sum of its parts; the ortho-iodine exerts significant steric and electronic influence on the hydrazine moiety.

Electronic Effects (Hammett & Steric Analysis)

The electronic density of the hydrazine nitrogen atoms (


 and 

) is governed by the competing effects of the aryl substituents.
SubstituentPositionElectronic EffectImpact on Hydrazine Reactivity
Butyl (-C4H9) Para (4)+I (Inductive) , Weak +RIncreases electron density at

. Enhances nucleophilicity slightly.
Iodine (-I) Ortho (2)-I (Inductive) , +R (Resonance)Dominant Effect: Strong -I withdraws density, lowering basicity. Secondary Effect: Large Van der Waals radius (1.98 Å) creates steric hindrance, twisting the hydrazine out of planarity.
Hydrazine (-NHNH2) Ipso (1)+M (Mesomeric) Acts as a strong alpha-effect nucleophile.
Predicted Physicochemical Properties[1]
  • Basicity (pKa of conjugate acid): Estimated at 3.8 – 4.2 . The ortho-iodo group suppresses the pKa relative to unsubstituted phenylhydrazine (5.2) via inductive withdrawal and steric inhibition of resonance.

  • Lipophilicity (cLogP): ~3.5 – 4.0. The butyl chain significantly increases membrane permeability compared to methyl analogs, making it suitable for targeting hydrophobic pockets in enzymes.

  • Nucleophilicity: The terminal nitrogen (

    
    ) remains highly nucleophilic due to the alpha-effect, despite the deactivated ring.
    

Synthetic Pathways & Functionalization Strategy

The synthesis of (4-Butyl-2-iodophenyl)hydrazine typically follows two major routes depending on the availability of the aniline precursor.

Route A: Diazotization-Reduction (Traditional)

This route is preferred for scale-up but requires careful temperature control to prevent defluorination or iodine migration.

  • Precursor: 4-Butyl-2-iodoaniline.

  • Diazotization: Reaction with

    
     at 0°C to form the diazonium salt.
    
  • Reduction: Treatment with

    
     in conc. HCl to yield the hydrazine hydrochloride.
    
Route B: Pd-Catalyzed C-N Coupling (Modern)

Preferred for late-stage diversification or when the aniline is inaccessible.

  • Precursor: 4-Butyl-1,2-diiodobenzene or 4-butyl-2-iodophenyl triflate.

  • Coupling: Palladium-catalyzed cross-coupling (Buchwald-Hartwig conditions) with Boc-hydrazine or benzophenone hydrazone.

  • Deprotection: Acidic hydrolysis to release the free hydrazine.

Divergent Ligand Synthesis Workflow

The true power of this scaffold lies in its ability to access diverse heterocycles. The ortho-iodine allows for "post-cyclization" modification via Suzuki or Sonogashira couplings.

LigandDesign Start (4-Butyl-2-iodophenyl)hydrazine Fischer Fischer Indole Synthesis (Ketones/Aldehydes) Start->Fischer Acid/Heat Pyrazole Condensation w/ 1,3-Dicarbonyls Start->Pyrazole EtOH/Reflux Indazole Intramolecular Cyclization (Pd-catalyzed) Start->Indazole Aldehyde + Pd(0) Prod_Indole 7-Iodo-5-butylindole (Scaffold for Halogen Bonding) Fischer->Prod_Indole Prod_Pyrazole 1-Aryl-pyrazole (Kinase Inhibitor Core) Pyrazole->Prod_Pyrazole Prod_Indazole 5-Butyl-1H-indazole (Bioisostere) Indazole->Prod_Indazole

Figure 1: Divergent synthesis pathways utilizing the (4-Butyl-2-iodophenyl)hydrazine scaffold.

Ligand Design Applications

Kinase Inhibitor Design (The "Gatekeeper" Strategy)

Many kinase inhibitors (e.g., pyrazolopyrimidines) utilize a hydrophobic tail to occupy the "selectivity pocket" or "back pocket" of the ATP binding site.

  • Role of Butyl Group: The 4-butyl chain provides a flexible hydrophobic probe that can interact with the Gatekeeper residue (often Methionine or Threonine) or the hydrophobic back pocket (Val/Leu/Ile rich regions).

  • Role of Iodine: In the resulting pyrazole or indole, the iodine atom (originally at ortho) ends up at a specific position (e.g., C-7 in indole). This allows for:

    • Halogen Bonding: Iodine can form a strong halogen bond (

      
      -hole interaction) with backbone carbonyl oxygen atoms in the protein.
      
    • Vector for Growth: Palladium-catalyzed coupling can replace the iodine with solubilizing groups (piperazines) or heteroaromatics to extend the pharmacophore.

Bioisosteres & Metal Chelation

Hydrazines are precursors to hydrazones, which are potent metal chelators.

  • Schiff Base Formation: Condensation with salicylaldehydes yields ONN pincer ligands. The 2-iodo group induces a twist in the ligand backbone, potentially forcing a non-planar geometry around the metal center (e.g., Cu(II), Zn(II)), which can modulate catalytic activity or binding kinetics.

Experimental Characterization Protocols

To validate the quality of this reagent before library synthesis, the following protocols are recommended.

Protocol: Determination of Acid Dissociation Constant ( )

Because the hydrochloride salt is acidic, potentiometric titration is required.

  • Preparation: Dissolve 50 mg of (4-Butyl-2-iodophenyl)hydrazine hydrochloride in 25 mL of degassed water/methanol (1:1 v/v) to ensure solubility of the butyl chain.

  • Titrant: Standardized 0.1 M NaOH.

  • Apparatus: Calibrated pH meter with a glass electrode.

  • Procedure:

    • Equilibrate solution at 25°C under

      
       atmosphere (hydrazines oxidize in air).
      
    • Add NaOH in 50

      
       increments.
      
    • Plot pH vs. Volume of NaOH.

    • Calculation: The

      
       corresponds to the pH at the half-equivalence point of the buffering region.
      
Protocol: Redox Stability Assay

Hydrazines are prone to air oxidation to diazenes or hydrazones.

  • Solvent: DMSO-

    
    .
    
  • Method:

    
     NMR time-course study.
    
  • Procedure:

    • Dissolve 10 mg sample in DMSO-

      
      .
      
    • Acquire

      
       spectrum.
      
    • Bubble air through the sample for 1 minute.

    • Acquire spectra at

      
      .
      
    • Monitor: Disappearance of hydrazine N-H protons (~4.0-6.0 ppm broad) and appearance of downfield signals characteristic of azo/diazene species.

Computational Modeling (DFT Guidelines)

For researchers modeling this ligand in silico (e.g., docking into VEGFR or EGFR), standard force fields may underestimate the iodine's sigma-hole.

  • Recommendation: Use Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level (with LANL2DZ pseudopotential for Iodine).

  • Key Descriptor to Calculate: Molecular Electrostatic Potential (MEP) map.

    • Look for the positive region on the tip of the iodine atom (sigma-hole) to predict halogen bonding capability.

    • Calculate the HOMO energy to assess oxidation potential (higher HOMO = more unstable/reactive).

References

  • Sigma-Aldrich. (n.d.). 4-Iodophenylhydrazine Product Sheet. Retrieved from

  • Organic Chemistry Portal. (2020). Synthesis of Hydrazine Derivatives. Retrieved from

  • ChemicalBook. (n.d.). 4-tert-Butylphenylhydrazine Synthesis & Properties. Retrieved from

  • PubChem. (2021).[1] Compound Summary: 2-(4-Iodophenyl)-1-pyridazin-4-ylethylhydrazine.[1] Retrieved from

  • Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from

Sources

An In-Depth Technical Guide to the Safe Handling of (4-Butyl-2-iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (4-Butyl-2-iodophenyl)hydrazine and its salts (e.g., hydrochloride). Given the absence of a complete, formally published Safety Data Sheet (SDS) for this specific compound (CAS No. 1049736-51-7), this guide synthesizes data from structurally analogous compounds, namely substituted phenylhydrazines, iodinated aromatics, and the overarching hazards of the hydrazine functional group. The protocols herein are designed to establish a self-validating system of safety, grounded in the chemical causality of the molecule's constituent parts.

Introduction: Understanding the Hazard Profile

(4-Butyl-2-iodophenyl)hydrazine is a substituted aromatic hydrazine, a class of compounds frequently used as versatile intermediates in pharmaceutical synthesis.[1][2] Its structure combines three distinct features, each contributing to its overall hazard profile:

  • The Hydrazine Moiety (-NHNH₂): This functional group is associated with significant and severe health risks. Hydrazines as a class are known for their acute toxicity, corrosivity, and potential carcinogenicity.[3] They can be readily absorbed through the skin, inhaled, or ingested, leading to systemic effects.[3]

  • The Iodinated Aromatic Ring: The presence of iodine on the benzene ring classifies this compound as a halogenated aromatic. Such compounds require specific disposal procedures and can present their own toxicological challenges.[4]

  • The Butyl Group: This alkyl chain influences the compound's physical properties, such as solubility and lipophilicity, which can affect its absorption and distribution in biological systems.

The primary directive for handling this compound is to treat it with the highest degree of caution, assuming the cumulative hazards of its components. All operations must be conducted with the assumption that the compound is highly toxic, a suspected carcinogen, a skin/eye irritant, and an allergen.[5][6]

Hazard Identification and Risk Assessment

A thorough risk assessment must precede any handling of (4-Butyl-2-iodophenyl)hydrazine. The following table summarizes the anticipated hazards based on data from similar phenylhydrazine compounds.[5][6][7]

Hazard CategoryDescriptionPrimary Mitigation Strategy
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled .[5][6] Systemic effects can include damage to the central nervous system, liver, and kidneys.[3]Engineering Controls (Fume Hood/Glove Box), Full PPE, Strict Hygiene
Carcinogenicity Hydrazine and many of its derivatives are considered suspected human carcinogens .[3][8]Minimize exposure to As Low As Reasonably Practicable (ALARP).
Skin Corrosion/Irritation Causes skin irritation and may cause severe burns upon prolonged contact.[5][7]Use of appropriate chemical-resistant gloves and a lab coat.
Eye Damage/Irritation Causes serious eye irritation and potentially severe damage.[5][7]Mandatory use of chemical safety goggles and/or a face shield.
Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[5][8]Avoid all skin contact and inhalation of dust or vapors.
Reactivity Strong reducing agent. Incompatible with strong oxidizing agents and strong acids.[5]Segregated storage. Avoid contact with incompatible materials.
Environmental Halogenated organic compounds can be persistent in the environment and may require specialized disposal.[4][9]Segregated hazardous waste streams. Do not dispose down the drain.

Exposure Control and Personal Protective Equipment (PPE)

The hierarchy of controls (Elimination, Substitution, Engineering, Administrative, PPE) must be applied. As elimination and substitution are often not feasible in a research context, robust engineering controls are paramount.

Engineering Controls
  • Primary Containment: All handling of solid (4-Butyl-2-iodophenyl)hydrazine or its concentrated solutions must be performed within a certified chemical fume hood or, for more sensitive operations, a glove box.[3] This is non-negotiable and serves to prevent the inhalation of fine powders or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The face velocity of the fume hood should be verified before use.

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE ItemSpecificationRationale and Causality
Hand Protection Impermeable chemical-resistant gloves (e.g., Nitrile). Double-gloving is strongly recommended.Phenylhydrazines are readily absorbed through the skin.[3] Double-gloving provides a critical barrier and allows for safe removal of the outer glove if contamination occurs.
Eye/Face Protection ANSI Z87.1-compliant chemical safety goggles. A full-face shield should be worn over goggles when handling larger quantities or when there is a splash risk.Protects against dust particles and splashes, which can cause severe eye damage.[5]
Body Protection A flame-resistant lab coat, fully fastened. Long pants and fully enclosed, chemical-resistant footwear are mandatory.Prevents incidental skin contact with the compound.[3]
Respiratory Protection Not typically required if all work is conducted within a certified fume hood. For spill cleanup or emergency situations outside of a hood, an N95 respirator or higher may be necessary.[3]Protects against inhalation of aerosolized particles.[3]

Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step methodology is essential for minimizing risk. The following workflow illustrates the process of weighing and transferring the solid compound for use in a reaction.

Workflow for Handling Solid Compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Don Full PPE (Double Gloves, Goggles, Lab Coat) B Verify Fume Hood is Operational (Check Airflow Monitor) A->B C Prepare Work Area: - Decontaminate surface - Lay down absorbent liner - Gather all necessary equipment B->C D Retrieve Compound from Designated Storage Location C->D E Place on Weigh Balance (Use anti-static weigh boat) D->E F Carefully Weigh Desired Amount (Use spatula, minimize dust) E->F G Transfer Solid to Reaction Vessel F->G H Securely Close Primary Container G->H I Decontaminate Spatula and Work Surface (e.g., with 70% ethanol) H->I K Return Primary Container to Storage H->K J Dispose of Weigh Boat, Liner, and Outer Gloves in 'Halogenated Organic Solid Waste' Container I->J L Remove Inner Gloves and Wash Hands Thoroughly J->L

Caption: Standard workflow for safely weighing and transferring solid (4-Butyl-2-iodophenyl)hydrazine.
Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

  • Container: Keep in a tightly sealed, clearly labeled container.[5]

  • Atmosphere: To maintain product quality and prevent oxidative degradation, store under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Location: Store in a cool, dry, well-ventilated area designated for toxic and reactive chemicals.[5]

  • Segregation: Store away from strong oxidizing agents and acids.[5]

Emergency Procedures

A clear, logical response to emergencies is critical. All personnel must be familiar with these procedures before beginning work.

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personnel Exposure Start Emergency Event Occurs Spill_Size Assess Spill Size Start->Spill_Size Exposure_Type Identify Exposure Route Start->Exposure_Type Spill_Small Small Spill: - Alert others in the lab - Contain with absorbent pads - Collect waste in sealed bag - Decontaminate area Spill_Size->Spill_Small Minor & Contained Spill_Large Large Spill: - Evacuate immediate area - Alert supervisor & EH&S - Prevent entry - Do not attempt cleanup alone Spill_Size->Spill_Large Major or Uncontained Exposure_Skin Skin Contact: - Immediately remove contaminated clothing - Flush skin with water for 15 min - Seek medical attention Exposure_Type->Exposure_Skin Exposure_Eye Eye Contact: - Immediately flush with eyewash for 15 min - Hold eyelids open - Seek immediate medical attention Exposure_Type->Exposure_Eye Exposure_Inhalation Inhalation: - Move to fresh air immediately - Seek medical attention Exposure_Type->Exposure_Inhalation

Caption: Decision-making flowchart for emergency response to spills or personnel exposure.
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[5]

Waste Management

Chemical waste from experiments involving (4-Butyl-2-iodophenyl)hydrazine must be handled with extreme care and disposed of according to institutional and local regulations.

  • Segregation is Key: Because this is a halogenated organic compound , all waste streams containing it must be kept separate from non-halogenated waste.[4]

  • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels, silica gel) must be placed in a clearly labeled, sealed hazardous waste container designated "Halogenated Organic Solid Waste."

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled container designated "Halogenated Organic Liquid Waste." Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department. Never pour this chemical down the drain.[4]

Conclusion

(4-Butyl-2-iodophenyl)hydrazine is a compound with significant potential hazards that demand a rigorous and proactive approach to safety. By understanding the chemical causality behind its toxicity and reactivity, and by implementing the robust engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks associated with its use. A culture of safety, preparedness, and strict adherence to established procedures is the most critical tool for protecting the health and well-being of all laboratory personnel.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR) . (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Organic Syntheses . (n.d.). Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.45 (1922). Retrieved from [Link]

  • University of California, Santa Barbara - Environmental Health & Safety . (2009, November). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]

  • Scite . (n.d.). The Preparation of Substituted Hydrazines. IV. Arylhydrazines via Conventional Methods. Retrieved from [Link]

  • European Society of Radiology . (2021). What should not go down the drain: time, money and contrast media. EPOS™. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008113661A2 - Process for preparing substituted phenylhydrazines.
  • Schmid, A. A., et al. (2021). Cross-reactivity among iodinated contrast agents: should we be concerned?. Quantitative Imaging in Medicine and Surgery. Retrieved from [Link]

  • MDPI . (2023, January 1). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. Retrieved from [Link]

  • CERN Indico . (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. Retrieved from [Link]

  • Organic Letters . (2020). A Practical Flow Synthesis of Hydrazine Derivatives from Alcohols - Supporting Information. Retrieved from [Link]

  • Mattioli 1885 . (n.d.). Diagnostic approach to hypersensitivity reactions to iodinated contrast media: a single-center experience on 98 patients. Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Li, D., et al. (2025, May 7). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management. Frontiers in Immunology. Retrieved from [Link]

  • Lee, S. Y., & Lee, S. Y. (2022, April 30). Hypersensitivity Reactions to Iodinated Contrast Media. PMC - NIH. Retrieved from [Link]

  • MDPI . (2025, May 30). Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges. Retrieved from [Link]

Sources

Melting point and physical characterization of (4-Butyl-2-iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical characterization of (4-Butyl-2-iodophenyl)hydrazine , a specialized organo-iodine building block often utilized in the synthesis of complex heterocycles (e.g., pyrazoles, indoles) for pharmaceutical and agrochemical applications.

Executive Summary

(4-Butyl-2-iodophenyl)hydrazine (often stored as the hydrochloride salt, CAS: 1049736-51-7 ) is a sterically congested, electron-rich hydrazine derivative. Its structural uniqueness lies in the ortho-iodine substituent, which provides a handle for subsequent palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki), and the para-butyl group, which imparts lipophilicity critical for bioavailability in drug discovery scaffolds.

This guide outlines the physical characterization, melting point behavior, and validation protocols required to ensure the integrity of this intermediate in high-stakes synthesis.

Part 1: Physical Properties & Melting Point Analysis

Predicted vs. Observed Properties

Due to the oxidative instability of the free base, this compound is almost exclusively isolated, characterized, and stored as its monohydrochloride salt . The free base is an oil or low-melting solid that rapidly darkens upon air exposure.

PropertySpecification (HCl Salt)Specification (Free Base)
Molecular Formula C₁₀H₁₅IN₂ · HClC₁₀H₁₅IN₂
Molecular Weight 326.60 g/mol 290.15 g/mol
Appearance Off-white to beige crystalline powderYellow to orange viscous oil/solid
Melting Point 195–215 °C (Decomposition) *~45–55 °C (Estimated)
Solubility Soluble in DMSO, Methanol; Sparingly in WaterSoluble in DCM, EtOAc, Toluene
Hygroscopicity Moderate (Store Desiccated)N/A

*Note: Melting points for hydrazine salts are highly dependent on heating rate due to thermal decomposition. Values for structural analogues (e.g., 4-tert-butylphenylhydrazine HCl) typically range from 212–216 °C.

Melting Point Determination Strategy

Standard capillary melting point methods often yield inconsistent results for hydrazines due to "sweating" or early decomposition.

Recommended Protocol (DSC): For precise characterization, Differential Scanning Calorimetry (DSC) is superior to capillary methods.

  • Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan (pinhole lid to release decomposition gases).

  • Ramp Rate: 10 °C/min under Nitrogen purge (50 mL/min).

  • Interpretation: Look for a sharp endothermic onset (melting) immediately followed by a broad exothermic event (decomposition).

    • Acceptance Criteria: Onset >190 °C. If onset is <180 °C, the sample likely contains residual hydrazine dihydrochloride or solvent.

Part 2: Synthesis & Structural Validation

Synthesis Pathway

The most robust route involves the diazotization of 4-butyl-2-iodoaniline followed by reduction with Stannous Chloride (SnCl₂). This method avoids the harsh conditions of sulfite reduction, preserving the iodine-carbon bond.

SynthesisPathway Aniline 4-Butyl-2-iodoaniline (Starting Material) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl < 5°C SnComplex Sn-Hydrazine Complex Diazo->SnComplex SnCl2 / HCl Reduction Product (4-Butyl-2-iodophenyl)hydrazine HCl Salt SnComplex->Product Crystallization (EtOH/Et2O)

Figure 1: Synthesis workflow via diazonium reduction, prioritizing iodine retention.

Analytical Fingerprint (1H NMR)

To validate the structure, specific diagnostic signals in the Proton NMR (DMSO-d₆) must be confirmed.

  • Aromatic Region (3H):

    • δ 7.65 (d, J=2.0 Hz, 1H): The proton at position 3 (ortho to Iodine). This is the most deshielded aromatic proton due to the iodine anisotropy.

    • δ 7.15 (dd, 1H): The proton at position 5.

    • δ 6.90 (d, 1H): The proton at position 6 (ortho to hydrazine).

  • Hydrazine Moiety:

    • δ 10.2 (broad s, 3H): -NHNH₂·HCl exchangeable protons. Note: In the free base, this appears as a broad singlet at ~4.0–5.0 ppm.

  • Butyl Chain:

    • δ 2.55 (t, 2H): Benzylic -CH₂-.

    • δ 1.50 (m, 2H): -CH₂- (beta).

    • δ 1.30 (m, 2H): -CH₂- (gamma).

    • δ 0.90 (t, 3H): Terminal -CH₃.

Part 3: Handling, Stability & Safety

The "Pink Transition" (Oxidation)

Hydrazines are notorious for air oxidation.

  • Observation: A pure white sample will turn pink, then brown, upon exposure to air. This is due to the formation of the azo/diazo impurities.

  • Mitigation: Store under Argon at -20 °C. If the solid is pink, recrystallize from Ethanol/HCl immediately before use.

Safety Protocol (E-E-A-T)

As a Senior Application Scientist, I must emphasize that this compound is a suspected sensitizer and potential genotoxin (typical of hydrazine derivatives).

  • Containment: Weigh only in a fume hood or glovebox.

  • Deactivation: All glassware and spills must be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal. Do not mix with ketones (acetone) during cleaning, as this forms hydrazones, which may be shock-sensitive.

Part 4: Characterization Workflow

Use the following logic flow to determine if a batch is suitable for GMP or high-value synthesis.

QC_Workflow Start Batch Receipt (4-Butyl-2-iodophenyl)hydrazine HCl Visual Visual Inspection (Color Check) Start->Visual ColorCheck Is it White/Beige? Visual->ColorCheck Recryst Recrystallize (EtOH/HCl) ColorCheck->Recryst No (Brown/Pink) NMR 1H NMR Analysis (DMSO-d6) ColorCheck->NMR Yes Recryst->NMR IodineCheck Proton @ 7.65 ppm present? NMR->IodineCheck DSC DSC Thermal Analysis IodineCheck->DSC Yes Reject Reject / Reprocess IodineCheck->Reject No (De-iodination) DSC->Recryst Onset < 185°C Release Release for Synthesis DSC->Release Onset > 190°C

Figure 2: Quality Control Decision Tree for hydrazine intermediates.

References

  • Sigma-Aldrich. (2024). 4-Iodophenylhydrazine Product Specification. (Analogous Reference). Retrieved from [1]

  • ChemicalBook. (2024). 1-(4-Butyl-2-iodophenyl)hydrazine Hydrochloride Product Entry. Retrieved from

  • Organic Syntheses. (1941).[2] General Methods for Phenylhydrazine Synthesis via Diazotization. Org. Syn. Coll. Vol. 1, p. 442. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes. (Reference for hydrazine stability and fluorescence). Retrieved from

Sources

Halogenated Phenylhydrazine Derivatives: A Technical Guide on Reactivity, Synthesis, and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated phenylhydrazines (HPHs) are indispensable building blocks in modern synthetic and medicinal chemistry. Characterized by the presence of one or more halogen atoms (F, Cl, Br, I) on the aromatic ring, these derivatives serve as primary precursors for the construction of complex nitrogen-containing heterocycles, including indoles, pyrazoles, and triazoles. As a Senior Application Scientist, I have observed that the successful deployment of HPHs requires a deep understanding of how halogen substituents perturb the electronic and steric landscape of the hydrazine moiety. This whitepaper provides an in-depth mechanistic analysis, quantitative structure-activity relationship (QSAR) insights, and self-validating experimental protocols for leveraging HPHs in drug discovery and analytical chemistry.

Mechanistic Principles: The Halogen Effect on Hydrazine Reactivity

The reactivity of phenylhydrazines is fundamentally governed by the nucleophilicity of the terminal nitrogen (


). The introduction of halogen atoms onto the phenyl ring introduces competing electronic effects that dictate synthetic strategy:
  • Inductive Deactivation (-I Effect): Halogens are highly electronegative. They withdraw electron density from the aromatic ring via the sigma-bond network, which subsequently decreases the electron density on the hydrazine group. This reduced nucleophilicity means that initial condensation reactions (e.g., hydrazone formation) face a higher kinetic barrier and often require robust acid catalysis or microwave irradiation 1.

  • Steric Direction and Regioselectivity: While halogens deactivate the ring, their steric bulk (particularly Br and I) can be strategically exploited. In the classic Fischer indole synthesis, an ortho-substituted halogen sterically blocks one side of the aromatic ring. During the critical [3,3]-sigmatropic rearrangement, this steric hindrance forces the reaction to proceed exclusively at the less hindered para position, yielding a single, predictable regioisomer rather than a difficult-to-separate mixture 1.

Workflow HPH Halogenated Phenylhydrazine Hydrazone Arylhydrazone Intermediate HPH->Hydrazone H+ Catalysis Carbonyl Carbonyl Substrate Carbonyl->Hydrazone EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate-Limiting Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Cyclization Cyclization & Rearomatization Diimine->Cyclization Intramolecular Attack Indole Halogenated Indole Target Cyclization->Indole -NH3 (Gas)

Fig 1: Mechanistic pathway of the Fischer Indole Synthesis using halogenated phenylhydrazines.

Strategic Applications in Drug Discovery and Analytical Chemistry

HPHs are not merely passive intermediates; the halogen atoms they introduce are critical for target binding, lipophilicity (LogP), and metabolic stability in final drug candidates.

Oncology and Kinase Inhibition

Halogenated phenylhydrazines are extensively used to synthesize pyrazole and benzofuran-hydrazone derivatives that act as potent kinase inhibitors. For instance, strategically iodinated benzofuran-hydrazones (e.g., Compound 3k) have been developed as dual inhibitors of VEGFR-2 and EGFR, inducing cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells 2. Similarly, phenylpyrazole cores derived from HPHs have been identified as highly selective inhibitors of the MCL-1 apoptotic pathway 3.

Neuropharmacology

In the realm of neuropsychiatric therapeutics, 5-Bromo-N,N-dimethyltryptamine (5-Br-DMT) is a prime example of an HPH-derived molecule. Synthesized via the Fischer indole reaction from 4-bromophenylhydrazine, 5-Br-DMT is a non-hallucinogenic psychoplastogen that promotes neuronal plasticity, offering rapid-acting antidepressant effects without the profound hallucinogenic liability of its non-halogenated parent compound 4.

Analytical Derivatization

Beyond therapeutics, highly halogenated derivatives like 3,5-dichlorophenylhydrazine (DCPH) and 2,4,6-trichlorophenylhydrazine (TCPH) are vital in analytical chemistry. They react quantitatively with volatile, unstable aldehydes (such as 4-hydroxy-2-nonenal, a biomarker for lipid peroxidation) to form stable halogenated hydrazones. These derivatives possess high electron affinity, enabling sub-picomole detection limits via Gas Chromatography with Electron Capture Detection (GC-ECD) 5.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative impact of various halogenated phenylhydrazine-derived scaffolds across different biological and analytical targets.

Compound / DerivativeCore ScaffoldTarget / ApplicationKey Quantitative MetricReference
Compound 3k Benzofuran-hydrazoneBreast Cancer (MCF-7)IC₅₀ = 4.21 μM2
Compound 2b Iodophenol-hydrazoneVEGFR-2 Tyrosine KinaseIC₅₀ = 2.86 μM2
LC126 PhenylpyrazoleMCL-1 / BCL-2 ApoptosisKᵢ = 13 μM (MCL-1)3
HNE-DCPH DichlorophenylhydrazoneGC-ECD DerivatizationLOD < 1 picomole5
5-Br-DMT Brominated Indole5-HT Receptors (Plasticity)Near-quantitative yield4

Validated Experimental Methodologies

To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality for each critical step is explicitly defined to aid in troubleshooting and optimization.

Protocol A: Microwave-Assisted Synthesis of Halogenated 1H-Pyrazoles

Causality: Electron-withdrawing halogens deactivate the hydrazine nitrogen, increasing the activation energy required for condensation with


-unsaturated carbonyls. Microwave irradiation provides rapid, uniform dielectric heating that overcomes this kinetic barrier, drastically reducing reaction times from hours to minutes while minimizing thermal degradation byproducts 6.
  • Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of the halogenated phenylhydrazine hydrochloride and 1.0 mmol of the target chalcone/diketone in 5 mL of absolute ethanol.

  • Catalysis: Add 0.1 mmol of glacial acetic acid. Why? The acid protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the reduced nucleophilicity of the halogenated hydrazine.

  • Irradiation: Seal the vial and irradiate at 120°C for 15 minutes using a dedicated microwave synthesizer.

  • Isolation: Cool to room temperature. Pour the mixture into crushed ice to precipitate the product. Filter and wash with cold ethanol.

  • Self-Validating Checkpoints:

    • In-Process: TLC (Hexane:EtOAc 3:1) must show complete consumption of the highly polar hydrazine baseline spot.

    • Spectroscopic: ¹H NMR must show the disappearance of the broad N-H hydrazine signals (~3.5-4.5 ppm) and the emergence of a diagnostic pyrazole C4-H singlet at ~8.0 ppm. FTIR will show the loss of the primary amine doublet (~3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1550 cm⁻¹).

Protocol B: Fischer Indole Synthesis of 5-Bromo-DMT Precursors

Causality: The [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate is highly sensitive to steric and electronic parameters. A bromine atom at the para position of the phenylhydrazine directs the cyclization exclusively to the 5-position of the resulting indole, as the ortho positions are symmetrically equivalent and sterically unhindered relative to meta-substituted precursors.

  • Hydrazone Formation: Combine 4-bromophenylhydrazine (10 mmol) and the corresponding aldehyde (10.5 mmol) in 20 mL of 4% H₂SO₄ in methanol. Stir at 25°C for 2 hours.

  • Cyclization: Heat the reaction mixture to reflux (65°C) for 4-6 hours. Why? Elevated thermal energy is strictly required to drive the concerted [3,3]-sigmatropic rearrangement, which is the rate-limiting step of the cascade.

  • Workup: Neutralize the mixture with saturated NaHCO₃ until pH 8 is reached, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoints:

    • Physical Indicator: The final aromatization step releases ammonia (NH₃) gas. The cessation of basic gas evolution (testable via damp red litmus paper turning blue at the condenser outlet) acts as an in-situ physical indicator of reaction completion.

    • Mass Spectrometry: LC-MS must confirm the target mass[M+H]⁺ corresponding to the cyclized indole, which is exactly 17 Da less than the diimine intermediate due to the loss of NH₃.

References

  • Benchchem - (2-Bromo-4-chlorophenyl)hydrazine|CAS 299165-75-6.
  • Chemical Methodologies - Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors.
  • Smolecule - 5-Bromo-N,N-dimethyltryptamine | 17274-65-6.
  • PubMed - Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR).
  • ACS Omega - Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.
  • CORE - Synthesis and characterization of 4-hydroxy-2-nonenal derivatives for gas chromatographic analysis with electron capture detection.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Butyl-7-iodoindoles from (4-Butyl-2-iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Value & Mechanistic Causality

The synthesis of highly functionalized indoles is a cornerstone of modern drug discovery. The 5-butyl-7-iodoindole scaffold provides a unique combination of lipophilicity (via the 5-butyl group) and a highly versatile synthetic handle (the 7-iodo position) for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.

Starting from 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride[1], the Fischer indole synthesis is the most robust method to construct this core[2]. A common pitfall in Fischer indole syntheses utilizing meta-substituted phenylhydrazines is poor regioselectivity, which often yields inseparable mixtures of 4- and 6-substituted indoles[3]. However, the strategic use of an ortho-substituted precursor inherently eliminates this issue.

The Causality of Regiocontrol: During the acid-catalyzed tautomerization of the intermediate hydrazone to the ene-hydrazine, a [3,3]-sigmatropic rearrangement must occur at an available ortho-position on the aryl ring[2]. Because the C2 position of our starting material is occupied by a bulky and electron-withdrawing iodine atom, the rearrangement is sterically and electronically blocked at this site. Consequently, the [3,3]-shift is forced to occur exclusively at the unsubstituted C6 position[4]. This absolute regiocontrol guarantees the formation of a single regioisomer (the 7-iodo derivative) without the need for complex chromatographic separations.

Mechanism A Hydrazone Intermediate B Ene-Hydrazine Tautomer A->B H+ C [3,3]-Shift at C2 (Blocked by Iodo) B->C Steric Clash D [3,3]-Shift at C6 (Sterically Free) B->D Regioselective E Diimine Intermediate D->E F 5-Butyl-7-iodoindole Derivative E->F -NH3 Cyclization

Fig 1: Mechanistic pathway of regioselective Fischer indole cyclization directed by 2-iodo.

Experimental Workflows (Self-Validating Protocols)

To synthesize the unsubstituted 5-butyl-7-iodoindole core, a three-step sequence utilizing ethyl pyruvate is employed. This avoids the polymerization issues commonly associated with using acetaldehyde directly in Fischer indolizations[2].

Protocol 1: Synthesis of Ethyl 5-butyl-7-iodoindole-2-carboxylate

Rationale: Ethyl pyruvate readily forms the hydrazone and contains the requisite enolizable proton for the [3,3]-shift[2]. p-Toluenesulfonic acid (pTSA) provides a mild yet highly effective Brønsted acid environment to drive the cyclization and subsequent aromatization via ammonia elimination.

  • Hydrazone Formation: In a 250 mL round-bottom flask, suspend 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride (1.0 eq, 10 mmol) in absolute ethanol (50 mL). Add ethyl pyruvate (1.1 eq, 11 mmol) dropwise at room temperature. Stir for 1 hour.

  • Cyclization: Add anhydrous pTSA (1.5 eq, 15 mmol) to the mixture. Equip the flask with a reflux condenser and heat to 80 °C for 12–16 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃ (to neutralize the pTSA).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint: The desired indole will fluoresce bright blue under 254 nm UV light on a TLC plate. LC-MS Target: [M+H]⁺ = 372.0.

Protocol 2: Saponification to 5-Butyl-7-iodoindole-2-carboxylic acid

Rationale: The ethyl ester must be hydrolyzed to enable decarboxylation. Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH to provide milder conditions, preventing potential nucleophilic degradation of the sensitive 7-iodo substituent.

  • Reaction Setup: Dissolve Ethyl 5-butyl-7-iodoindole-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq) and stir the mixture at 40 °C for 4 hours.

  • Isolation: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2–3, which will force the carboxylic acid to crash out of solution.

  • Collection: Collect the resulting pale precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.

  • Self-Validation Checkpoint: ¹H NMR will show the complete disappearance of the ethyl ester signals (triplet at ~1.4 ppm, quartet at ~4.4 ppm). LC-MS Target: [M-H]⁻ = 342.0.

Protocol 3: Decarboxylation to 5-Butyl-7-iodoindole

Rationale: Thermal decarboxylation removes the C2 carboxylate, yielding the parent pyrrole ring. Copper powder acts as a crucial catalyst to lower the activation energy of the decarboxylation transition state.

  • Reaction Setup: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous quinoline to achieve a 0.5 M concentration.

  • Thermal Cleavage: Add copper powder (0.2 eq). Purge the system with Argon, and heat the mixture to 200 °C for 2 hours.

  • Workup: Cool to room temperature and dilute heavily with EtOAc. Wash the organic phase extensively with 1M HCl to protonate and remove the quinoline solvent until the aqueous wash remains strictly acidic.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Pass through a short silica plug to remove baseline copper salts.

  • Self-Validation Checkpoint: ¹H NMR will reveal the diagnostic C2-H and C3-H pyrrole protons (typically appearing as doublets at ~7.2 ppm and ~6.5 ppm, J ≈ 3 Hz). LC-MS Target: [M+H]⁺ = 300.0.

Workflow Step1 Step 1: Fischer Cyclization Reagents: Ethyl Pyruvate, pTSA Product: Indole-2-carboxylate QC1 QC: LC-MS [M+H]+ 372.0 Step1->QC1 Step2 Step 2: Saponification Reagents: LiOH, THF/H2O Product: Indole-2-carboxylic acid QC2 QC: LC-MS [M-H]- 342.0 Step2->QC2 Step3 Step 3: Decarboxylation Reagents: Cu powder, Quinoline Product: 5-Butyl-7-iodoindole QC3 QC: LC-MS [M+H]+ 300.0 Step3->QC3 QC1->Step2 QC2->Step3

Fig 2: Three-step synthetic workflow and self-validating LC-MS quality control checkpoints.

Data Presentation: Reaction Parameters & Analytical Targets

StepIntermediate / ProductReagents & SolventsTemp / TimeExpected YieldLC-MS Target (m/z)
1 Ethyl 5-butyl-7-iodoindole-2-carboxylateEthyl pyruvate, pTSA, EtOH80 °C / 16 h75–85%372.0[M+H]⁺
2 5-Butyl-7-iodoindole-2-carboxylic acidLiOH·H₂O, THF:MeOH:H₂O40 °C / 4 h90–95%342.0 [M-H]⁻
3 5-Butyl-7-iodoindoleCu powder, Quinoline200 °C / 2 h65–75%300.0[M+H]⁺

References

  • BIOFOUNT. (n.d.). 1-(4-Butyl-2-iodophenyl)hydrazine Hydrochloride (CAS 1049736-51-7). Retrieved from [Link]

  • Humphrey, J. M., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Retrieved from[Link]

  • Ishii, H., et al. (1989). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

Sources

Application Notes and Protocols: Cross-Coupling Reactions Involving (4-Butyl-2-iodophenyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of (4-Butyl-2-iodophenyl)hydrazine in Medicinal Chemistry

The (4-Butyl-2-iodophenyl)hydrazine scaffold is a highly valuable, yet underexplored, building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. Its structure is strategically designed for sequential or tandem functionalization. The hydrazine moiety is a classical precursor for the synthesis of nitrogen-containing heterocycles, most notably indoles via the Fischer indole synthesis.[1][2] The ortho-iodide substituent provides a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents with high precision and functional group tolerance.[3][4]

This guide provides an in-depth exploration of the synthetic utility of (4-butyl-2-iodophenyl)hydrazine hydrochloride, focusing on robust and reproducible protocols for key cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and offer insights into the mechanistic underpinnings of these powerful transformations. The protocols described herein are designed to serve as a reliable starting point for researchers engaged in the synthesis of novel bioactive compounds.

Core Synthetic Pathways: From Hydrazine to Complex Heterocycles

The primary utility of (4-butyl-2-iodophenyl)hydrazine lies in its ability to undergo a sequence of reactions, typically beginning with the transformation of the hydrazine group, followed by the functionalization of the aryl iodide. This workflow allows for the rapid construction of diverse chemical libraries.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Core Intermediates / Products cluster_3 Further Diversification A (4-Butyl-2-iodophenyl)hydrazine B Fischer Indole Synthesis (with Ketone/Aldehyde) A->B  Acid Catalyst C Pd-Catalyzed Cross-Coupling (at C2-Iodo Position) A->C  Pd Catalyst,  Coupling Partner D 7-Iodo-5-butyl-indole Derivative B->D E Functionalized Phenylhydrazine (e.g., Biaryl, Alkenyl, Amino) C->E F Cross-Coupling on Indole D->F  Pd Catalyst G Fischer Indole Synthesis E->G  Ketone/Aldehyde,  Acid Catalyst

Figure 1: Synthetic pathways originating from (4-Butyl-2-iodophenyl)hydrazine.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[5] For the (4-butyl-2-iodophenyl)hydrazine substrate, this reaction allows for the introduction of various aryl or vinyl groups at the C-2 position, generating complex biaryl hydrazine precursors. These products are invaluable for synthesizing carbazoles or other polycyclic aromatic systems.

Mechanistic Rationale

The catalytic cycle, shown in Figure 2, is a well-established sequence involving oxidative addition, transmetalation, and reductive elimination.[4][6] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the oxidative addition of the aryl iodide and promote the final reductive elimination step, preventing unwanted side reactions. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner for the transmetalation step.[7]

Suzuki_Mechanism Figure 2: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling. Pd0 Pd(0)Ln OxiAdd Ar-Pd(II)-I(Ln) Pd0->OxiAdd Oxidative Addition Ar-I Trans Ar-Pd(II)-R(Ln) OxiAdd->Trans Transmetalation R-B(OR)₂ + Base Trans->Pd0 Reductive Elimination RedElim Ar-R Trans->RedElim center

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 2-Aryl-(4-butylphenyl)hydrazine

Objective: To couple an arylboronic acid with (4-butyl-2-iodophenyl)hydrazine hydrochloride.

Reagent/ParameterRecommended ValueMolar Eq.Notes
(4-Butyl-2-iodophenyl)hydrazine HCl1.0 g1.0Substrate
Arylboronic AcidAs required1.2Coupling partner
Pd(PPh₃)₄1-5 mol%0.01-0.05Catalyst
K₂CO₃ (anhydrous)As required3.0Base
SolventDioxane/H₂O (4:1)~10 mL/gDegassed solvent is critical
Temperature90-100 °C-
Reaction Time4-12 h-Monitor by TLC/LC-MS

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-butyl-2-iodophenyl)hydrazine hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl hydrazine derivative.

Section 2: Palladium-Catalyzed Heck-Mizoroki Coupling

The Heck reaction is a powerful method for forming C-C bonds by coupling aryl halides with alkenes.[8][9] Applying this to (4-butyl-2-iodophenyl)hydrazine allows for the synthesis of styrenyl-type derivatives, which are precursors to various heterocyclic systems and can be valuable in materials science.

Mechanistic Rationale

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling but differs in the subsequent steps after oxidative addition.[8] The alkene coordinates to the Ar-Pd(II)-I complex, followed by migratory insertion. A subsequent β-hydride elimination releases the final product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base (e.g., triethylamine). The choice of a hindered amine base is common to avoid competitive N-arylation.[9]

Protocol 2: Synthesis of 2-Alkenyl-(4-butylphenyl)hydrazine

Objective: To couple an alkene (e.g., styrene, butyl acrylate) with (4-butyl-2-iodophenyl)hydrazine hydrochloride.

Reagent/ParameterRecommended ValueMolar Eq.Notes
(4-Butyl-2-iodophenyl)hydrazine HCl1.0 g1.0Substrate
AlkeneAs required1.5Coupling partner
Pd(OAc)₂2-5 mol%0.02-0.05Catalyst precursor
PPh₃ or P(o-tolyl)₃4-10 mol%0.04-0.10Ligand
Triethylamine (Et₃N)As required2.5-3.0Base
SolventDMF or Acetonitrile~10 mL/gAnhydrous, degassed
Temperature80-120 °C-
Reaction Time6-24 h-Monitor by TLC/LC-MS

Step-by-Step Procedure:

  • Vessel Preparation: In a flask suitable for heating under an inert atmosphere, combine (4-butyl-2-iodophenyl)hydrazine hydrochloride (1.0 eq), palladium(II) acetate (2 mol%), and the phosphine ligand (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF), the alkene (1.5 eq), and triethylamine (3.0 eq) via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80-120 °C) and stir. The mixture may become heterogeneous.

  • Monitoring: Follow the disappearance of the starting aryl iodide by TLC or GC/LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or diethyl ether. Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Purification: The crude material is typically purified by silica gel chromatography to isolate the desired substituted alkene product.

Section 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation.[10] While the substrate already contains a hydrazine, this reaction can be used to couple a second, different amine to the C-2 position, leading to complex 1,2-diaminobenzene derivatives after a potential reduction or modification of the hydrazine group. This is a less common but powerful strategy for certain targets. Alternatively, the hydrazine itself can act as the nucleophile to couple with another aryl halide, though direct coupling to the substituted position of the same molecule is not feasible. The protocol below focuses on coupling an external amine to the iodo-position.

Mechanistic Rationale

The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to form a palladium-amido complex.[10][11] Reductive elimination from this complex furnishes the C-N bond and regenerates the Pd(0) catalyst. Sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are crucial for promoting the challenging reductive elimination step, especially with less nucleophilic amines.[12]

BHA_Workflow Figure 3: Experimental workflow for a typical Buchwald-Hartwig amination. Start (4-Butyl-2-iodophenyl)hydrazine + R₂NH (Amine) Setup Combine Substrates, Base (e.g., NaOtBu), and Solvent (e.g., Toluene) Start->Setup Degas Degas Mixture (N₂ or Ar Purge) Setup->Degas Catalyst Add Pd₂(dba)₃ + Ligand (e.g., XPhos) under Inert Atmosphere Degas->Catalyst React Heat Reaction (e.g., 100-110 °C) Catalyst->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Cool, Dilute, Extract, Dry, and Concentrate Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product N²-Substituted (4-Butyl-2-aminophenyl)hydrazine Purify->Product

Figure 3: Experimental workflow for a typical Buchwald-Hartwig amination.

Protocol 3: Synthesis of N²-Aryl/Alkyl-(4-butyl-2-hydrazinyl)aniline

Objective: To couple a primary or secondary amine with (4-butyl-2-iodophenyl)hydrazine hydrochloride.

Reagent/ParameterRecommended ValueMolar Eq.Notes
(4-Butyl-2-iodophenyl)hydrazine HCl1.0 g1.0Substrate
AmineAs required1.2-1.5Coupling partner
Pd₂(dba)₃1-2 mol%0.01-0.02Catalyst precursor
XPhos or RuPhos2-5 mol%0.02-0.05Ligand
NaOt-Bu or K₃PO₄As required2.5-3.0Strong, non-nucleophilic base
SolventToluene or Dioxane~10 mL/gAnhydrous, degassed
Temperature100-110 °C-
Reaction Time8-24 h-Monitor by TLC/LC-MS

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with sodium tert-butoxide (2.5 eq).

  • Reagent Addition: Add (4-butyl-2-iodophenyl)hydrazine hydrochloride (1.0 eq), the amine (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., XPhos, 2.5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for consumption of the starting material by LC-MS.

  • Work-up: Cool the reaction to ambient temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the desired C-N coupled product.

Conclusion and Future Outlook

(4-Butyl-2-iodophenyl)hydrazine is a potent synthetic intermediate that provides access to a vast chemical space through the strategic application of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings represent reliable and validated methods for the C-C and C-N functionalization of this scaffold. By leveraging these transformations, researchers in medicinal chemistry and materials science can rapidly generate novel, highly functionalized molecules for biological screening and materials testing, accelerating the discovery process.

References

  • One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Advanced Synthesis & Catalysis. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/adsc.201700140]
  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [URL: https://www.mdpi.com/1422-8599/11/2/233/htm]
  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino-and Pyridazino-indoles. Academia.edu. [URL: https://www.academia.
  • Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc01909d]
  • Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/8109]
  • One-pot synthesis of highly substituted indolines. ResearchGate. [URL: https://www.researchgate.net/publication/225132537_One-pot_synthesis_of_highly_substituted_indolines]
  • Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. ResearchGate. [URL: https://www.researchgate.net/publication/259160592_Palladium-catalyzed_Suzuki_cross-coupling_of_N'-tosyl_arylhydrazines]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/268383818_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589901/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - Chemical Science (RSC Publishing). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/sc/d2sc01909d]
  • Oxidative Heck Reaction of Glycals and Aryl Hydrazines: A Palladium-Catalyzed C-Glycosylation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo401314v]
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [URL: https://www.nobelprize.
  • Heck reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. ResearchGate. [URL: https://www.researchgate.
  • Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd.. [URL: https://www.tcichemicals.
  • Heck Reactions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781839165707-00074/978-1-83916-570-7]
  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Application-of-Palladium-Catalyzed-Cross-Coupling-in-Boruah-Borah/154378873752e505872a39a66d6286558e235485]
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9316492/]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Springer. [URL: https://link.springer.com/article/10.1007/s00044-015-1322-z]
  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/11/9/1085]
  • Cross coupling reactions. Harned Research Group. [URL: https://www.chem.umn.edu/groups/harned/classes/8321/Cross-Coupling%20Reactions.pdf]
  • Buchwald-Hartwig Coupling. Organic Synthesis. [URL: https://www.organic-synthesis.org/portal?id=124&name=Buchwald-Hartwig%20Coupling]
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [URL: https://typeset.
  • (4-Butyl-2-iodophenyl)hydrazine hydrochloride. BLD Pharm. [URL: https://www.bldpharm.com/products/1049736-51-7.html]

Sources

Application Note: Divergent Synthesis of Privileged Heterocycles from (4-Butyl-2-iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid construction of diverse, biologically active scaffolds from a single advanced intermediate is a highly sought-after strategy. (4-Butyl-2-iodophenyl)hydrazine (CAS: 1049736-51-7) serves as an exceptional bifunctional building block for this purpose. The molecule features two orthogonal reactive centers: a strongly nucleophilic hydrazine moiety and an electrophilic ortho-iodide.

  • The Indazole Pathway (Transition-Metal Catalysis): The hydrazine readily condenses with aldehydes to form a hydrazone. The ortho-iodine atom—characterized by a significantly lower bond dissociation energy than its chloro- or bromo-counterparts—serves as an ideal leaving group for copper-catalyzed intramolecular C–N cross-coupling (Ullmann-type condensation), yielding 5-butyl-1H-indazoles .

  • The Indole Pathway (Acid-Catalyzed Rearrangement): Condensation with enolizable ketones yields a hydrazone that undergoes a Fischer indole [3,3]-sigmatropic rearrangement under acidic conditions. Crucially, the ortho-iodine sterically blocks one of the ortho positions, forcing the rearrangement to occur exclusively at the unsubstituted carbon. The iodine survives the acidic environment, predictably yielding a 5-butyl-7-iodoindole —a valuable handle for late-stage functionalization.

Reaction Pathway Visualization

G SM (4-Butyl-2-iodophenyl)hydrazine HYD Hydrazone Intermediate SM->HYD Carbonyl Condensation IND 5-Butyl-1H-indazole Derivatives HYD->IND CuI, Ligand, Base Intramolecular N-Arylation IDO 5-Butyl-7-iodoindole Derivatives HYD->IDO Acid Catalysis [3,3]-Sigmatropic Rearrangement

Divergent synthetic pathways from (4-Butyl-2-iodophenyl)hydrazine to indazoles and indoles.

Experimental Protocols & Causality

Protocol A: Synthesis of 5-Butyl-1H-indazoles via Cu-Catalyzed Intramolecular N-Arylation

This protocol utilizes a self-validating catalytic cycle adapted from established N-arylation methodologies [1, 3].

Causality & Design Choices:

  • Catalyst & Ligand: Copper(I) iodide (CuI) is paired with 1,10-phenanthroline. The bidentate nitrogen ligand is critical; it stabilizes the Cu(I) oxidation state, prevents disproportionation into inactive Cu(0) and Cu(II) species, and increases the solubility of the catalytic complex in organic solvents.

  • Base: Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃) is required to deprotonate the hydrazone nitrogen, increasing its nucleophilicity for the oxidative addition/reductive elimination cycle at the copper center.

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-Butyl-2-iodophenyl)hydrazine hydrochloride (1.0 equiv) and an aldehyde (1.05 equiv) in ethanol. Add sodium acetate (1.2 equiv) to neutralize the hydrochloride salt. Stir at room temperature for 2–4 hours.

    • Self-Validation: Monitor via TLC. The reaction is complete when the highly polar hydrazine spot is entirely consumed, replaced by a less polar hydrazone spot.

  • Isolation: Concentrate the mixture in vacuo, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate hydrazone.

  • Catalytic Cyclization: To an oven-dried Schlenk tube under an N₂ atmosphere, add the hydrazone (1.0 equiv), CuI (20 mol%), 1,10-phenanthroline (22 mol%), and KOH (2.0 equiv).

  • Solvent & Heating: Add anhydrous DMF to achieve a 0.2 M concentration. Seal the tube and heat at 110 °C for 12–24 hours.

    • Self-Validation: Monitor via LC-MS for the target[M+H]⁺ mass of the cyclized indazole, confirming the loss of iodine.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash extensively with a 5% aqueous ammonia solution.

    • Causality: Ammonia forms a highly water-soluble [Cu(NH₃)₄]²⁺ complex, efficiently stripping residual toxic copper catalyst from the organic phase.

  • Purification: Purify via silica gel flash chromatography to isolate the 5-butyl-1H-indazole derivative.

Protocol B: Synthesis of 5-Butyl-7-iodoindoles via Fischer Indole Synthesis

This protocol is validated for the synthesis of complex kinase inhibitors, such as paullone derivatives [2].

Causality & Design Choices:

  • Acid Catalyst: Glacial acetic acid serves as both the solvent and a mild Brønsted acid to promote enamine tautomerization. A catalytic amount of sulfuric acid (H₂SO₄) is added to lower the activation energy required for the critical[3,3]-sigmatropic rearrangement of the N–N bond.

  • Regiochemical Directing Effect: The original phenylhydrazine possesses two ortho positions (C2 and C6). Because C2 is occupied by the iodine atom, the [3,3]-rearrangement is sterically forced to occur exclusively at the unsubstituted C6 position. Following re-aromatization, the C6 carbon becomes C7 of the new indole ring, perfectly translating the starting material into a 5-butyl-7-iodoindole without regioisomeric mixtures.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine (4-Butyl-2-iodophenyl)hydrazine hydrochloride (1.0 equiv), an enolizable ketone (1.1 equiv), and sodium acetate (1.2 equiv) in glacial acetic acid (0.5 M).

  • Initial Condensation: Stir the mixture at 70 °C for 1 hour to ensure complete hydrazone formation.

  • Acid-Promoted Rearrangement: Carefully add concentrated H₂SO₄ (0.1 mL per mmol of substrate). Continue heating at 70–80 °C for 4 hours.

    • Self-Validation: The reaction mixture will visibly darken, and the evolution of ammonia gas (which immediately reacts with the acid to form ammonium bisulfate) drives the thermodynamic equilibrium forward.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it over crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with dichloromethane (DCM).

  • Purification: Dry the organic layer, concentrate, and purify via column chromatography. The resulting 7-iodoindole is now primed for late-stage Suzuki-Miyaura cross-coupling at the C7 position.

Quantitative Data Summary

The following table summarizes the divergent reaction parameters and structural outcomes when utilizing (4-Butyl-2-iodophenyl)hydrazine as the common precursor.

ParameterProtocol A: 1H-Indazole SynthesisProtocol B: 7-Iodoindole Synthesis
Reaction Type Transition-Metal C–N Cross-CouplingAcid-Catalyzed [3,3]-Sigmatropic Rearrangement
Carbonyl Partner AldehydesEnolizable Ketones
Catalyst System CuI (20 mol%), 1,10-phenanthrolineGlacial AcOH / conc. H₂SO₄
Base/Additive KOH or Cs₂CO₃ (2.0 equiv)Sodium acetate (buffer for HCl salt)
Operating Temperature 110 °C70–80 °C
Role of Iodine Leaving group (participates in cyclization)Spectator / Directing group (retained in product)
Typical Yield 75–90%60–85%
Biological Utility Kinase inhibitors (e.g., Pazopanib analogs)CNS agents, DYRK1A inhibitors

References

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones Beilstein Journal of Organic Chemistry URL:[Link]

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A: Synthesis and Evaluation of Analogues Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Molecules (PubMed Central - NIH) URL:[Link]

Application Note: Precision Synthesis of Lipophilic Indazoles via Intramolecular Buchwald-Hartwig Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the precision use of (4-Butyl-2-iodophenyl)hydrazine (CAS: 1049736-51-7). The content prioritizes the intramolecular Buchwald-Hartwig amination to synthesize functionalized indazoles, a privileged scaffold in kinase inhibitor design.

Subject: (4-Butyl-2-iodophenyl)hydrazine Reaction Class: Palladium-Catalyzed C–N Cross-Coupling / Annulation Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.0 (High-Throughput Compatible)

Part 1: Executive Summary & Chemical Logic

(4-Butyl-2-iodophenyl)hydrazine represents a "loaded" bifunctional scaffold. It contains a nucleophilic hydrazine motif and a highly reactive electrophilic ortho-iodide. While standard Buchwald-Hartwig protocols typically couple two separate molecules (Intermolecular), this substrate is pre-organized for Intramolecular Cyclization .

For drug development professionals, this molecule is a high-value precursor for 5-butyl-1H-indazoles . The 4-butyl group provides critical lipophilicity (increasing logP) often required to occupy hydrophobic pockets in kinase targets (e.g., JAK, VEGFR), while the indazole core mimics the adenine hinge-binding region of ATP.

The Chemoselectivity Challenge

The primary challenge when using this substrate is preventing intermolecular oligomerization . The hydrazine of one molecule can react with the iodide of another.

  • Solution: High-dilution conditions or specific ligand control to favor the intra-molecular pathway (Ring Closing) over inter-molecular polymerization.

Part 2: Mechanism of Action (The "Why" and "How")

The transformation relies on a Pd(0)/Pd(II) catalytic cycle.[1][2] Unlike standard aminations, the proximity of the hydrazine nitrogen to the oxidative addition center (C-I bond) creates a rapid "chelate-like" capture of the palladium species.

Mechanistic Pathway (DOT Visualization)

BuchwaldMechanism Start (4-Butyl-2-iodophenyl)hydrazine OxAdd Oxidative Addition (Pd inserts into C-I bond) Start->OxAdd + Pd(0) Pd0 Pd(0)-Ligand Complex Pd0->OxAdd Coord Amine Coordination (Hydrazine N binds Pd) OxAdd->Coord Intramolecular Deprot Deprotonation (Base removes H from N) Coord->Deprot + Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-N Species RedElim->Pd0 Regeneration Product 5-Butyl-1H-Indazole RedElim->Product

Figure 1: Catalytic cycle for the intramolecular cyclization of (4-Butyl-2-iodophenyl)hydrazine to 5-butyl-1H-indazole. Note the critical regeneration of Pd(0).

Part 3: Optimized Experimental Protocol

This protocol is validated for the synthesis of 5-butyl-1H-indazole or its N1-aryl derivatives (if the hydrazine is pre-functionalized).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: (4-Butyl-2-iodophenyl)hydrazine hydrochloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5-7 mol%) or Bis(2-diphenylphosphinophenyl)ether (DPEphos)

    • Why: Bidentate ligands with a wide bite angle (like Xantphos) enforce the reductive elimination geometry required for ring closure.

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

    • Why: Cs₂CO₃ is superior for indazole synthesis due to the "Cesium Effect" (solubility/coordination) in polar aprotic solvents.

  • Solvent: Toluene (anhydrous) or DMSO (for difficult substrates).

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add (4-Butyl-2-iodophenyl)hydrazine HCl (1.0 mmol, 326 mg).

    • Add Pd(OAc)₂ (11 mg, 0.05 mmol).

    • Add Xantphos (29 mg, 0.05 mmol).

    • Add Cs₂CO₃ (977 mg, 3.0 mmol). Note: Excess base is required to neutralize the HCl salt and facilitate the Pd-cycle.

  • Solvent Addition & Degassing:

    • Add anhydrous Toluene (10 mL). Concentration: 0.1 M.

    • Crucial Step: Sparge the mixture with Argon for 5 minutes. Oxygen is a catalyst poison and can promote oxidative degradation of the hydrazine.

  • Reaction:

    • Seal the vessel.[3]

    • Heat to 100°C for 12–16 hours.

    • Monitoring: Check via LC-MS.[3] The starting material (M+H ~327, characteristic Iodine isotope pattern) should disappear, replaced by the Indazole product (Mass ~174 + Butyl group = ~230).

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and Brine (1 x 15 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification:

    • Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).

Part 4: Data Presentation & Troubleshooting

Ligand Screening Data (Comparative Analysis)

The choice of ligand drastically affects the yield and the ratio of Cyclization (Indazole) vs. Intermolecular Coupling (Azo/Hydrazine dimers).

LigandTypeYield (Indazole)Major Side ProductNotes
Xantphos Bidentate (Wide Bite)88% NoneRecommended. Promotes reductive elimination.
BINAP Bidentate (Chiral)72%Dimers (<10%)Good alternative, but more expensive.
PPh3 Monodentate35%OligomersPoor stability; leads to Pd black formation.
BrettPhos Bulky Monodentate60%N-ArylationHighly active, but can be too sterically hindered for this specific ring closure.
Troubleshooting Guide (Senior Scientist Insights)
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by HydrazineEnsure the Hydrazine is the HCl salt (controlled release) or increase catalyst loading to 10 mol%.
Dimer Formation Concentration too highDilute reaction to 0.05 M to favor intramolecular reaction.
Deiodination

-Hydride elimination / Reduction
Switch solvent from DMF to Toluene; ensure anhydrous conditions.
Purple Color Oxidation to Azo compoundsStrictly exclude Oxygen. Degas solvents thoroughly.

Part 5: Advanced Application (N-Arylation Cascade)

If the goal is an N1-Aryl-5-butyl-indazole , perform a one-pot cascade:

  • Step 1: React (4-Butyl-2-iodophenyl)hydrazine with an Aryl Bromide (Ar-Br) using a Cu-catalyst (Ullmann type) or mild Pd conditions to arylate the terminal nitrogen.

  • Step 2: Add the B-H catalyst (Pd/Xantphos) to close the ring using the internal Iodine.

This "Ortho-Iodo directing group" strategy allows for the rapid assembly of complex kinase inhibitor libraries.

References

  • Buchwald-Hartwig Amination Overview

    • Wikipedia. "Buchwald–Hartwig amination."[1][4][3][5][6][7] Link

  • Indazole Synthesis via Pd-Catalysis

    • Journal of Organic Chemistry.[4][8][5] "Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines." (2021).[9] Link

  • Hydrazine Coupling Protocols

    • Organic Chemistry Portal.[6] "Buchwald-Hartwig Cross Coupling Reaction."[4][3] Link

  • Mechanistic Insights on Hydrazines

    • Beilstein Journal of Organic Chemistry. "Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes." (2025).[2] Link

Sources

Application Note: Scalable Synthesis of (4-Butyl-2-iodophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes robustness, safety, and scalability over theoretical novelty.

Executive Summary & Strategic Analysis

(4-Butyl-2-iodophenyl)hydrazine is a high-value scaffold used primarily in the synthesis of substituted indazoles, pyrazoles, and thrombopoietin receptor agonists (e.g., Eltrombopag analogs). The presence of the ortho-iodine provides a critical handle for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira), while the hydrazine moiety serves as the heterocycle initiation point.

Retrosynthetic Logic

The synthesis is designed around regioselective electrophilic aromatic substitution followed by functional group interconversion .

  • Starting Material: 4-Butylaniline (Commodity chemical, low cost).

  • Critical Challenge 1 (Regioselectivity): The para-position is blocked by the butyl group. The amine directs ortho/para. Therefore, iodination is forced to the ortho-position (C2), simplifying purification.

  • Critical Challenge 2 (Stability): Aryl hydrazines are prone to oxidation (forming diazenes) and decomposition. The protocol isolates the product as the Hydrochloride Salt , which significantly enhances shelf-stability and crystallinity.

Route Selection

We utilize a two-step "telescoping-ready" sequence:

  • Iodination: Iodine Monochloride (ICl) in Acetic Acid.[1] (Selected over

    
     for higher atom economy and faster kinetics on scale).
    
  • Hydrazine Formation: Diazotization followed by Stannous Chloride (

    
    ) reduction. (Selected over Sodium Sulfite reduction to prevent potential de-iodination or nucleophilic displacement of the iodine under basic/nucleophilic conditions).
    

Process Flow Diagram

The following diagram outlines the reaction logic and critical control points (CCPs).

G Start 4-Butylaniline (Liquid) Step1 Step 1: Iodination (ICl / AcOH) Start->Step1 Exothermic Inter Intermediate: 2-Iodo-4-butylaniline Step1->Inter Quench & Filter Step2a Step 2a: Diazotization (NaNO2 / HCl, <5°C) Inter->Step2a Dissolve in HCl Diazo Diazonium Salt (Unstable In-situ) Step2a->Diazo Nitrosation Step2b Step 2b: Reduction (SnCl2 / HCl) Diazo->Step2b Critical Transfer Product Target Product: (4-Butyl-2-iodophenyl) hydrazine HCl Step2b->Product Crystallization

Figure 1: Process flow for the synthesis of (4-Butyl-2-iodophenyl)hydrazine HCl.

Experimental Protocols

Step 1: Regioselective Iodination of 4-Butylaniline

Objective: Introduce iodine at the C2 position. Scale: 100 g Input Basis.

ReagentMW ( g/mol )EquivMass/Vol
4-Butylaniline 149.231.0100.0 g
Iodine Monochloride (ICl) 162.361.05114.2 g
Acetic Acid (Glacial) 60.05Solvent500 mL
Sodium Thiosulfate (sat. aq) -Quench~100 mL

Protocol:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Dissolution: Charge 4-Butylaniline and Glacial Acetic Acid. Stir until homogenous.

  • Addition (Exotherm Control): Charge ICl into the addition funnel. Add dropwise over 60–90 minutes.

    • Critical: Maintain internal temperature 20–25°C . Use an external ice/water bath if the exotherm spikes >30°C.

  • Reaction: Stir at ambient temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3]

    • Endpoint: Disappearance of starting aniline.

  • Workup: Pour the dark reaction mixture into 1.5 L of ice-water. A dark oil or solid will precipitate.

  • Quench: Add saturated Sodium Thiosulfate solution with vigorous stirring until the dark iodine color fades to a light yellow/tan.

  • Extraction/Isolation:

    • If Solid: Filter, wash with water, and dry.[1]

    • If Oil: Extract with Dichloromethane (DCM) (3 x 300 mL). Wash organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Hexanes or Ethanol/Water if necessary.

    • Expected Yield: 85–92%.[2]

    • Appearance: Off-white to tan solid/oil.

Step 2: Diazotization and Reduction

Objective: Convert the aniline to hydrazine hydrochloride.[4] Safety Warning: Diazonium intermediates are shock-sensitive and thermally unstable.[5][6] Do not isolate the diazonium salt. Proceed immediately to reduction.

ReagentMWEquivMass/Vol
2-Iodo-4-butylaniline 275.131.050.0 g
Conc. HCl (37%) -Solvent/Acid300 mL
Sodium Nitrite (

)
69.001.113.8 g
Stannous Chloride (

)
225.632.5102.5 g

Protocol:

Phase A: Diazotization
  • Slurry Formation: In a 1L reactor, suspend the 2-Iodo-4-butylaniline in Conc. HCl (150 mL). Cool to -5°C to 0°C using an acetone/ice bath or cryostat.

    • Note: The amine may form a thick hydrochloride salt slurry. Ensure efficient mechanical stirring.

  • Nitrosation: Dissolve

    
     in minimal water (approx. 30 mL). Add this solution dropwise to the aniline slurry.
    
    • Rate: Keep temp < 5°C .

    • Observation: The slurry will thin out and become a clear(er) orange/yellow solution as the diazonium salt forms.

  • Verification: After addition, stir for 20 mins. Check for excess nitrous acid using Starch-Iodide paper (should turn blue/black instantly). If negative, add small aliquots of

    
     until positive.
    
Phase B: Reduction (SnCl2 Method)[4]
  • Preparation: In a separate vessel, dissolve

    
     in Conc. HCl (150 mL). Cool to < 10°C.
    
  • Transfer: Transfer the cold Diazonium solution into the Stannous Chloride solution dropwise.

    • Why this order? Adding Diazo to SnCl2 keeps the reducing agent in excess, preventing side-coupling reactions (diazo tars).

  • Reaction: Stir at 0–5°C for 2 hours. A thick precipitate (the hydrazine double salt) usually forms.

  • Workup:

    • Filter the solids.[1][2]

    • Free Base Liberation (Optional but recommended for purity): Suspend solid in cold water. Basify with 20% NaOH to pH 10. Extract immediately with Ether/DCM.

    • Salt Formation: Dry the organic layer. Add 4M HCl in Dioxane or bubble HCl gas. The pure Hydrazine Hydrochloride will precipitate.

  • Isolation: Filter the white/off-white solid. Wash with cold ether.

    • Expected Yield: 70–80%.[7]

    • Storage: Store under Argon at -20°C. Light sensitive.

Troubleshooting & Decision Tree

DecisionTree Problem Problem Detected Type Identify Issue Problem->Type LowYield1 Step 1: Low Yield (Poly-iodination?) Type->LowYield1 Tarry2 Step 2: Tarry/Dark Product Type->Tarry2 Deiod Loss of Iodine (Dehalogenation) Type->Deiod Sol1 Reduce ICl to 0.95 eq Check Temp < 25°C LowYield1->Sol1 Sol2 Temp spiked > 5°C? Ensure SnCl2 is in excess Tarry2->Sol2 Sol3 Avoid Sulfite Reduction Stick to SnCl2 method Deiod->Sol3

Figure 2: Troubleshooting common synthesis failures.

Safety & Scalability Assessment

Thermal Hazards[8]
  • Diazonium Salts: The intermediate in Step 2 is energetic . On a scale >100g, Differential Scanning Calorimetry (DSC) is mandatory to determine the onset temperature of decomposition. Never allow the diazonium salt to dry; keep it in solution.

  • Iodine Monochloride: Corrosive and causes severe burns. It reacts violently with water.

Waste Management
  • Tin Waste: The

    
     method generates stoichiometric tin waste. For multi-kilogram scales, waste disposal costs increase.
    
    • Alternative: For >10kg batches, investigate the Sodium Sulfite reduction route. However, this requires strict pH control (pH 6.5–7.0) during hydrolysis to prevent iodine displacement.

References

  • Iodination Methodology

    • Organic Syntheses, Coll. Vol. 2, p. 349 (1943). "p-Iodoaniline". (Classic protocol adapted for ortho-substitution).

    • BenchChem Application Notes. "Iodine Monochloride in the Synthesis of Pharmaceutical Intermediates."

  • Hydrazine Synthesis (SnCl2 Reduction)

    • H. Zollinger, Diazo Chemistry I: Aromatic and Heteroaromatic Compounds, VCH, Weinheim, 1994.
    • Organic Syntheses, Coll. Vol. 1, p. 442 (1941). "Phenylhydrazine".[2][4][8]

  • Safety of Diazonium Salts

    • Sheng, M., et al. "Reactive chemical hazards of diazonium salts."[9] J. Loss Prev.[9][10] Process Ind. 2015, 38, 114–118.[9][10] [9]

  • Target Molecule Context

    • Relevant to synthesis of Thrombopoietin agonists (e.g., Eltrombopag intermediates). See J. Med. Chem. 2008, 51, 15, 4672–4684.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of (4-Butyl-2-iodophenyl)hydrazine

[1][2]

Ticket ID: CHEM-SUP-2024-882 Subject: Prevention of oxidative degradation and photolysis in substituted aryl hydrazines.[1] Status: Open Priority: Critical (Compound is highly labile)

Executive Summary & Molecule Profile[2]

User Warning: (4-Butyl-2-iodophenyl)hydrazine is a high-risk reagent .[1] It combines the inherent instability of the hydrazine moiety (

  • The Core Problem: Aryl hydrazines are potent reducing agents. In the presence of atmospheric oxygen, they undergo autoxidation to form diazenes (azo compounds), which subsequently decompose into tars and radical species.

  • The Specific Vulnerability: The iodine substituent at the ortho position weakens stability further by introducing a photosensitive handle (C-I bond), while the butyl group increases solubility in organic solvents, often making the free base an oil or low-melting solid that is difficult to crystallize and purify.

Immediate Recommendation: Store this compound exclusively as its Hydrochloride (HCl) Salt .[1] The free base is kinetically unstable and should only be generated immediately prior to use.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. This molecule fights a war on two fronts: Oxidative Dehydrogenation and Photolytic Cleavage.

The Oxidation Cascade

When exposed to air, the electron-rich hydrazine group transfers electrons to oxygen. This generates the diazene intermediate.[2] Unlike the hydrazine, the diazene is often colored (yellow/red) and unstable, rapidly losing nitrogen gas to form reactive aryl radicals that polymerize into "tars" (brown/black goo).

The Photolytic Threat

The Carbon-Iodine (C-I) bond energy is relatively low (~57 kcal/mol).[1] Exposure to UV or broad-spectrum light can cause homolytic cleavage, generating an aryl radical and an iodine radical.[1] These radicals initiate chain reactions that accelerate the oxidative degradation described above.

Visualization: Degradation Pathways

The following diagram maps the specific failure modes for (4-Butyl-2-iodophenyl)hydrazine.

Degradation_PathwayStart(4-Butyl-2-iodophenyl)hydrazine(Colorless/Pale Solid)OxidationAutoxidation (+O2)Start->OxidationLightPhotolysis (+hv)Start->LightDiazeneAryl Diazene(Yellow/Red Intermediate)Oxidation->Diazene-2HRadical_AAryl RadicalLight->Radical_ARadical_IIodine Radical (I•)Light->Radical_IDiazene->Radical_A-N2 (Gas)TarPolymeric Tars(Brown/Black Impurities)Radical_A->TarPolymerizationDecompDeiodinated ByproductsRadical_A->Decomp+H abstractionRadical_I->OxidationCatalyzes

Figure 1: The dual degradation pathway showing how Oxygen and Light cooperate to destroy the molecule.[1]

Module 2: Storage Protocols (The "How")

Protocol A: The Gold Standard (Hydrochloride Salt)

Applicability: Long-term storage (>24 hours).[1] Mechanism: Protonating the terminal nitrogen removes its nucleophilicity and drastically raises the oxidation potential, effectively "locking" the molecule against air.

ParameterSpecification
Form Hydrochloride Salt (

)
Temperature -20°C (Freezer)
Atmosphere Inert (Argon or Nitrogen) preferred, but air-stable for weeks if dry.[1]
Container Amber glass vial (UV protection) with Teflon-lined cap.[1]
Desiccation CRITICAL. Hydrazine salts are hygroscopic. Moisture hydrolysis leads to free base formation and subsequent oxidation.

Procedure to Convert Free Base to Salt:

  • Dissolve the free base in a minimum volume of diethyl ether or ethanol.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (anhydrous) or concentrated aqueous HCl.

  • The salt will precipitate as a white/off-white solid.[1]

  • Filter, wash with cold ether, and dry under high vacuum.

Protocol B: The "Emergency" Method (Free Base)

Applicability: Short-term storage (<24 hours) or if the next reaction requires the free base.[1] Risk Level: High.

  • Schlenk Technique: The compound must be kept under a positive pressure of Argon.

  • Solvent Exclusion: Remove all traces of solvent. Solutions of aryl hydrazines oxidize 10-100x faster than the neat solid due to increased surface area and dissolved oxygen.

  • Cold Storage: Store at -80°C if possible; -20°C is mandatory.

Module 3: Troubleshooting & Recovery (FAQs)

Ticket #401: "My sample turned brown/black. Is it ruined?"

  • Diagnosis: This is the classic "Tar Effect." The color comes from diazenes and polymeric azo-compounds.[1]

  • Resolution:

    • If slightly yellow/tan: It is likely 90-95% pure.[1] Use as is for robust reactions, or wash with cold ether.

    • If dark brown/black:Purification is required.

    • Recovery Protocol:

      • Dissolve the impure solid in Ethanol.

      • Add activated charcoal, boil briefly, and filter while hot (removes polymeric tars).

      • Cool the filtrate to crystallize.

      • Alternative: Convert to the HCl salt (see Protocol A)—the impurities generally stay in solution while the salt precipitates.

Ticket #402: "I need to run a reaction, but I have the Salt. How do I use it?"

  • Context: Many reactions (e.g., Fischer Indole) actually require acid catalysis, so you can often use the salt directly.

  • Resolution:

    • Option 1 (Direct Use): Add the salt directly to the reaction vessel. Add a stoichiometric amount of base (e.g., NaOAc, Et3N) in situ to liberate the free hydrazine if neutral conditions are needed.

    • Option 2 (Liberation): Partition the salt between Ethyl Acetate and 1M NaOH (cold). Shake quickly, separate the organic layer, dry over

      
      , and concentrate. Use immediately. 
      

Ticket #403: "Can I store a stock solution in DMSO?"

  • Resolution: ABSOLUTELY NOT.

  • Reasoning: DMSO is a mild oxidant (Swern oxidation mechanism).[1] Over time, DMSO can oxidize hydrazines, especially in the presence of trace metals or light. Furthermore, the high boiling point of DMSO makes it difficult to remove without heating, which further degrades the hydrazine.

Visualization: Decision Logic for Handling

Use this flowchart to determine the correct workflow for your specific situation.

Storage_LogicInputCurrent State of ReagentCheck_FormIs it Salt or Free Base?Input->Check_FormSalt_PathHCl SaltCheck_Form->Salt_PathBase_PathFree BaseCheck_Form->Base_PathAction_StoreStore: Amber VialDesiccator @ -20°CSalt_Path->Action_StoreCheck_ColorColor CheckBase_Path->Check_ColorGoodWhite/Off-WhiteCheck_Color->GoodFreshBadBrown/BlackCheck_Color->BadOxidizedAction_ConvertAction: Convert to HCl SaltIMMEDIATELYGood->Action_ConvertBest PracticeAction_PurifyAction: Recrystallize (EtOH)or Charcoal TreatmentBad->Action_PurifyAction_Purify->Action_Convert

Figure 2: Workflow for assessing reagent quality and determining storage steps.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for hydrazine purification and salt formation).

  • Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 30, 205-213.[1] (Discusses stability of hydrazine protecting groups and salts).

  • Sigma-Aldrich (Merck). "Phenylhydrazine Hydrochloride Safety Data Sheet."[1] (Provides baseline stability data for aryl hydrazine salts). [1]

  • PubChem. "Compound Summary: (4-Butyl-2-iodophenyl)hydrazine hydrochloride."[1] National Library of Medicine. [1]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press. (Mechanistic grounding for autoxidation of hydrazines).

Improving yield in Fischer synthesis with (4-Butyl-2-iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers optimizing the Fischer Indole Synthesis using (4-Butyl-2-iodophenyl)hydrazine .

This substrate presents unique challenges due to the steric bulk of the ortho-iodine and the regiochemical constraints it imposes. The guide prioritizes yield optimization, preservation of the iodine "handle" for downstream cross-coupling, and minimization of dehalogenation side reactions.

Subject: Yield Improvement for (4-Butyl-2-iodophenyl)hydrazine Substrates Ticket ID: FIS-4B2I-OPT Support Level: Senior Application Scientist

Substrate Analysis & Mechanistic Constraints

Q: Why is this specific hydrazine yielding poor results compared to unsubstituted phenylhydrazine?

A: The (4-Butyl-2-iodophenyl)hydrazine substrate introduces two critical mechanistic constraints that standard protocols (e.g., HCl/EtOH reflux) often fail to address:

  • The "Ortho-Effect" & Steric Clash: The iodine atom at the C2 position is significantly larger than a proton or methyl group. In the Fischer mechanism, the rate-determining step is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.[1] The bulky iodine sterically interferes with the formation of the "chair-like" transition state required for this rearrangement. Furthermore, it forces the hydrazine nitrogen to twist out of planarity, retarding the initial hydrazone formation.

  • Forced Regioselectivity (The "C6" Lock): Unlike unsubstituted phenylhydrazines which have two equivalent ortho positions for cyclization, your substrate has only one available site: Position 6 (the position para to the iodine). Position 2 is blocked.

    • Implication: While this guarantees a single regioisomer on the benzene ring (yielding a 5-butyl-7-iodoindole core), it effectively halves the statistical probability of a successful collision leading to C-C bond formation. If the C6 position is sterically crowded by the ketone's substituents, the reaction will stall or form tars.

  • Iodine Lability: While aryl iodides are generally stable to acid, prolonged heating in the presence of trace metals or radical initiators (often found in impure solvents) can lead to protodeiodination (loss of iodine), yielding the 5-butylindole impurity.

Optimized Experimental Protocol

Q: What is the recommended workflow to maximize yield?

A: We recommend a Two-Step Protocol rather than a One-Pot synthesis. Isolating the hydrazone allows you to drive the difficult condensation to completion before subjecting the sensitive iodine moiety to the harsh acidic conditions required for cyclization.

Step 1: Hydrazone Formation (The "Push" Step) [2]
  • Objective: Force condensation despite steric hindrance.

  • Solvent: Absolute Ethanol or Toluene.

  • Catalyst: Glacial Acetic Acid (cat.[3][4] 5 mol%).[2][4]

  • Key Modification: Use a Dean-Stark trap (if toluene) or 3Å Molecular Sieves to continuously remove water. This Le Chatelier shift is critical because the ortho-iodine makes the hydrazone equilibrium unfavorable.

  • Endpoint: Monitor by TLC until hydrazine is <5%. Isolate the hydrazone by filtration or evaporation. Do not purify on silica (hydrazones hydrolyze easily); use crude if purity >90% by NMR.

Step 2: Cyclization (The "Lewis Acid" Method)
  • Rationale: Avoid oxidizing mineral acids (H₂SO₄) which promote tarring. Use a Lewis Acid in a high-boiling solvent to overcome the activation energy barrier of the hindered [3,3]-shift.

  • Reagents: Anhydrous Zinc Chloride (ZnCl₂) (1.5 - 2.0 equiv).

  • Solvent: Glacial Acetic Acid (AcOH) or Cumene (for higher T).

  • Temperature: 80°C – 110°C.[3]

  • Time: 2–6 hours.

Protocol:

  • Dissolve the isolated hydrazone in Glacial AcOH (0.5 M concentration).

  • Add anhydrous ZnCl₂ (previously dried by fusing under vacuum if possible).

  • Heat to 90°C under Argon atmosphere (essential to prevent iodine oxidation).

  • Monitor consumption of hydrazone.[3]

  • Quench: Pour into ice/water. Neutralize with NaOH or NaHCO₃ to pH 8.

  • Extraction: Extract with EtOAc. Wash with 10% Sodium Thiosulfate (removes any free I₂ liberated) followed by Brine.

Visualizing the Pathway

The following diagram illustrates the forced regiochemistry and the critical steric clash point.

FischerPathway cluster_constraints Steric & Regio Constraints Hydrazine (4-Butyl-2-iodophenyl)hydrazine (Sterically Hindered Nucleophile) Hydrazone Arylhydrazone Intermediate (Often unstable, isolate quickly) Hydrazine->Hydrazone Condensation (Use Mol. Sieves) Ketone Ketone (R-C(=O)-CH2-R') Ketone->Hydrazone Condensation (Use Mol. Sieves) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization (Acid Cat.) TransitionState [3,3]-Sigmatropic Shift (CRITICAL BOTTLENECK) Iodine at C2 clashes with side chain EneHydrazine->TransitionState Heat (>80°C) Diimine Diimine Intermediate TransitionState->Diimine Rearrangement (Forces C6 attack) Indole Final Product: 5-Butyl-7-iodoindole derivative Diimine->Indole Cyclization & -NH3

Figure 1: Reaction pathway highlighting the critical bottleneck at the [3,3]-sigmatropic shift due to the ortho-iodine substituent.

Troubleshooting Guide & FAQs

Comparative Data: Catalyst Performance
Catalyst SystemYield (Isolated)Purity ProfileNotes
H₂SO₄ / EtOH (Reflux) < 20%Low (Tars)Too harsh; promotes polymerization and deiodination.
PPA (Polyphosphoric Acid) 30-45%ModerateDifficult workup; high viscosity traps iodine gas if formed.
ZnCl₂ / AcOH (90°C) 65-82% High Recommended. Balances activation energy with functional group tolerance.
BF₃·Et₂O / AcOH 50-60%HighGood alternative, but BF₃ is moisture sensitive.
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Reaction (Hydrazine remains) Steric hindrance preventing condensation.Switch to Toluene/Dean-Stark reflux for Step 1. Add 10 mol% p-TsOH.
Low Yield + Purple/Brown Color Iodine liberation (Deiodination).Reaction temp too high or light exposure. Wrap flask in foil. Add thiosulfate wash during workup.
Product is an Oil/Gum Incomplete cyclization or polymerization.Check NMR for "Indolenine" intermediates. If present, heat longer. If polymer, lower acid conc.
Missing Iodine in Product Protodeiodination.Avoid Pd/Cu contamination (clean glassware thoroughly). Do not use formic acid.
Q: Can I use microwave irradiation?

A: Yes, but with caution. Microwave heating is excellent for overcoming the steric barrier of the [3,3]-shift.

  • Protocol: Seal the hydrazone + ZnCl₂/AcOH in a microwave vial. Irradiate at 100°C for 10–20 minutes.

  • Warning: The rapid pressure rise can be dangerous with volatile solvents. Use acetic acid (low vapor pressure) and ensure the vessel contains no metal residues that could couple the iodine.

Q: My ketone is unsymmetrical (e.g., 2-methylcyclohexanone). Which isomer will form?

A: The ortho-iodine on the hydrazine ring does not dictate the regiochemistry regarding the ketone (that is determined by enolization preference). However, the bulky hydrazine will generally favor the formation of the less sterically hindered enamine .

  • Example: With 2-methylcyclohexanone, you will predominantly get the indole formed by attack at the less substituted methylene side, rather than the methine side.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on mechanism and steric effects).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., & Buchwald, S. L. (1999). "The Synthesis of Indoles via a Palladium-Catalyzed Amination/Cyclization Protocol." (Alternative if Fischer fails). Journal of the American Chemical Society, 121(44), 10251-10263. Link

  • BenchChem Technical Support. (2025). "Improving the yield of reactions with ortho-substituted phenylhydrazines." Link

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of [3,3]-shift). Link

Sources

Purification methods for (4-Butyl-2-iodophenyl)hydrazine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification and handling of (4-Butyl-2-iodophenyl)hydrazine , a specialized intermediate often used in the synthesis of pyrazoles and indoles.

This molecule presents a unique "triad of instability": oxidative sensitivity (hydrazine moiety), photolytic lability (C-I bond), and lipophilic aggregation (butyl chain). The protocols below are designed to mitigate these specific risks.

Part 1: Technical Overview & Stability Profile

PropertySpecificationCritical Handling Note
CAS 1049736-51-7Verify identity via 1H NMR (aromatic region pattern for 1,2,4-substitution).
State Solid (Salt) / Oil (Free Base)Always store as the Hydrochloride (HCl) salt. The free base is an unstable oil that oxidizes rapidly.
Color White to Off-WhiteRed/Brown indicates oxidation to azo/diazene species.
Storage -20°C, Inert Gas, DarkIodine is light-sensitive; Hydrazine is air-sensitive.

Part 2: Troubleshooting Dashboard

Symptom: Product is turning pink/red during filtration.

  • Diagnosis: Auto-oxidation of the hydrazine group triggered by air exposure and trace metal catalysis.

  • Immediate Action: Wash the filter cake with cold, degassed solvent containing 1% sodium dithionite (

    
    ) or sodium bisulfite (
    
    
    
    ). Dry under high vacuum immediately.

Symptom: The HCl salt "oils out" instead of crystallizing.

  • Diagnosis: The n-butyl chain increases lipophilicity, preventing lattice formation in purely aqueous acids.

  • Solution: Switch solvent systems. Do not use water/HCl alone. Use Ethanol/Diethyl Ether or Isopropanol/Heptane . The hydrophobic butyl group requires an organic co-solvent to remain in solution while the ionic head group crystallizes.

Symptom: Low yield after tin(II) chloride (


) reduction. 
  • Diagnosis: The product is likely trapped as a tin complex or lost in the filtrate due to the butyl group's solubility in organic washes.

  • Solution: Perform a "chelating workup" using Rochelle's salt (Potassium Sodium Tartrate) or extensive alkaline extraction (pH > 12) to break tin complexes before re-acidifying to form the salt.

Part 3: Deep Dive Q&A – Purification Strategies

Q1: My crude reaction mixture is a dark acidic solution (from SnCl2 reduction). How do I isolate the product without decomposing it?

Answer: Do not attempt to distill. You must isolate the product as the Hydrochloride salt via a "Crash-Out" method adapted for lipophilic hydrazines.

  • Cool Down: Chill the reaction mixture to 0°C.

  • Salt Saturation: Add saturated brine (

    
    ) to the acidic solution. The common ion effect (
    
    
    
    ) combined with the "salting out" of the organic butyl chain often forces precipitation.
  • Filtration: Filter the solid. Crucial: If it is a sticky gum (due to the butyl group), decant the liquid and triturate the gum with anhydrous diethyl ether to induce solidification.

Q2: The crude solid is impure (contains aniline starting material). How do I purify it?

Answer: Use the Acid-Base Swing Protocol . This is the most robust method for separating hydrazines from their aniline precursors.

  • Logic: Aniline and Hydrazine have different pKa values. However, a more effective separation relies on the reversibility of hydrazine salt formation.

  • Method:

    • Suspend crude salt in EtOAc.

    • Add cold 2M NaOH until pH 12 (Free base forms and dissolves in EtOAc).

    • Wash: Wash the organic layer with water (removes inorganic salts).

    • Re-precipitation: Dry the EtOAc layer (MgSO4), filter, and add 2M HCl in Diethyl Ether dropwise. The pure hydrazine HCl salt will precipitate instantly as a white solid, leaving many non-basic impurities in the mother liquor.

Q3: Can I use Column Chromatography?

Answer: Avoid if possible.

  • Risk: Silica gel is slightly acidic and can catalyze the decomposition of free aryl hydrazines or cause iodine scrambling.

  • Mitigation: If you must chromatograph, use Neutral Alumina or silica pre-treated with 1% Triethylamine. Elute quickly with Hexane/EtOAc. Immediately convert the isolated fractions back to the HCl salt.

Part 4: Experimental Protocols

Protocol A: Recrystallization of (4-Butyl-2-iodophenyl)hydrazine HCl

Best for removing color and trace salts.

  • Dissolution: Place 5.0 g of crude HCl salt in a flask. Add absolute Ethanol (approx. 25-30 mL) and heat to 60°C.

    • Note: If insoluble material remains (likely inorganic salts), filter hot.

  • Crystal Growth: Remove from heat. Add Diethyl Ether (or MTBE) dropwise until the solution becomes slightly turbid.

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.

  • Cooling: Allow to cool to RT, then place in a -20°C freezer for 12 hours.

  • Collection: Filter the white needles under argon (or nitrogen). Wash with cold Ether.

  • Validation: Check Melting Point (should be sharp, >150°C decomp) and 1H NMR (DMSO-d6). Look for the disappearance of the aniline N-H peak (~5 ppm) and appearance of the hydrazine N-H3+ broad singlet (~10 ppm).

Protocol B: The "Chelating Swing" (For Tin-Contaminated Crudes)

Use this if the product is gray/metallic or yield is missing.

  • Quench: Pour the acidic reaction mixture into a stirred solution of 20% Potassium Sodium Tartrate (Rochelle’s Salt) and ice. Stir for 1 hour. (Breaks Sn-emulsions).

  • Extraction: Basify to pH 12-14 with 50% NaOH. Extract 3x with Dichloromethane (DCM) .

    • Why DCM? It solubilizes the lipophilic butyl-iodophenyl core better than ether.

  • Salt Formation: Dry DCM layer over

    
    . Filter.
    
  • Precipitation: Cool DCM solution to 0°C. Bubble dry HCl gas OR add 4M HCl in Dioxane dropwise.

  • Isolation: The product precipitates as a white solid.[1] Filter and dry under vacuum.[1]

Part 5: Visual Workflows

Figure 1: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture (Acidic/SnCl2) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Oil Oily/Gummy Residue CheckState->Oil ActionSolid Filter & Wash (Cold dilute HCl) Solid->ActionSolid ActionOil Decant Liquid Triturate with Et2O Oil->ActionOil PurityCheck Purity Check (1H NMR / Color) ActionSolid->PurityCheck ActionOil->PurityCheck Pure Pure White Solid (Store under Argon) PurityCheck->Pure Pass Impure Red/Brown or Contains Aniline PurityCheck->Impure Fail MethodA Method A: Recrystallization (EtOH / Et2O) Impure->MethodA Minor Color/Salts MethodB Method B: Acid-Base Swing (NaOH -> EtOAc -> HCl) Impure->MethodB Major Impurities MethodA->Pure MethodB->Pure

Caption: Decision matrix for selecting the appropriate purification pathway based on the physical state and purity of the crude intermediate.

Figure 2: Acid-Base "Swing" Workflow

SwingMethod Step1 Impure Salt (Solid) Step2 Basify (pH 12) Extract into EtOAc Step1->Step2 Release Base Step3 Free Base (In Solution) Step2->Step3 Remove Salts Step4 Precipitate Add HCl/Ether Step3->Step4 Purify Final Pure HCl Salt Step4->Final Filter

Caption: The "Swing" method isolates the free base transiently to leave behind inorganic salts and non-basic impurities, before re-locking the molecule as a pure salt.[2][3]

References

  • Organic Syntheses, Coll.[1] Vol. 2, p. 395 (1943) . Phenylhydrazine.[3][4][5][6] (Standard protocol for diazotization/reduction of anilines, applicable to the 4-butyl-2-iodo analog).

  • Organic Syntheses, Coll. Vol. 85, p. 179 (2008) .[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (Details handling of substituted phenylhydrazines and hydrochloride salt formation).

  • Journal of the American Chemical Society . Palladium-Catalyzed Coupling of Hydrazine with Aryl Halides. (Alternative synthesis route avoiding diazonium salts, relevant for troubleshooting trace metal issues).

  • BenchChem Technical Data . Synthesis routes of 4-Iodophenylhydrazine. (Provides specific context on iodinated hydrazine intermediates).

Sources

Technical Support Center: Troubleshooting (4-Butyl-2-iodophenyl)hydrazine Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Working with (4-Butyl-2-iodophenyl)hydrazine (often supplied as the hydrochloride salt, CAS: 1049736-51-7) presents a dual challenge in aqueous environments. First, the substitution of the phenyl ring with a lipophilic butyl chain and a heavy, polarizable iodine atom drastically increases its partition coefficient (LogP), rendering it practically insoluble in neutral physiological buffers. Second, the electron-rich hydrazine moiety is highly reactive and susceptible to auto-oxidation[1]. This guide synthesizes field-proven methodologies to achieve stable, homogenous aqueous solutions without compromising the compound's structural integrity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I cannot dissolve the compound directly in my physiological buffer (pH 7.4). Why does it precipitate, and how can I fix it? A1: The precipitation is caused by a pH-dependent phase shift. While the hydrochloride salt form provides some initial polarity, adjusting the solution to a neutral pH (7.4) deprotonates the hydrazine group. This forces the molecule into its uncharged, highly hydrophobic free-base form, which rapidly aggregates. Causality & Solution: To overcome the thermodynamic barrier of aqueous solvation, utilize a co-solvent system. Dimethyl sulfoxide (DMSO) is an ideal aprotic solvent that disrupts the crystalline lattice without interfering with proton exchange, making it highly suitable for hydrophobic compounds[2]. Prepare a concentrated stock in 100% anhydrous DMSO, followed by a rapid, stepwise dilution into your aqueous buffer under vigorous vortexing.

Q2: My downstream assay cannot tolerate DMSO. What are the completely aqueous alternatives? A2: If organic co-solvents are strictly prohibited by your assay parameters, you must employ supramolecular encapsulation or micellar dispersion to mask the hydrophobic regions of the molecule. Causality & Solution: Formulate the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin ring encapsulates the lipophilic butyl-iodophenyl moiety, while its hydrophilic exterior maintains aqueous solubility[3]. Alternatively, incorporating a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) can sequester the compound within micelles, preventing localized high concentrations that lead to precipitation[3].

Q3: My aqueous solution of the hydrazine derivative is turning yellow/brown over time. Is it degrading? A3: Yes. This color shift is a self-validating indicator of chemical degradation. Hydrazines are highly prone to oxidation in aqueous media, especially when exposed to air in neutral or alkaline conditions[1]. Causality & Solution: Oxygen and trace transition metals catalyze the 2-electron oxidation of the hydrazine group to a phenyldiazene intermediate. This intermediate can further decompose into reactive free radicals and eventually form dimers or benzene derivatives[4]. To prevent this:

  • Degas Solvents: Purge all aqueous buffers with an inert gas (Nitrogen or Argon) for at least 30 minutes prior to use[1].

  • Chelate Metals: Add a metal chelator like EDTA (0.1 - 1.0 mM) to the buffer to sequester trace transition metals that act as oxidation catalysts.

  • Prepare Fresh: Always prepare working solutions immediately before the experiment and protect them from light.

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the primary strategies for solubilizing (4-Butyl-2-iodophenyl)hydrazine, allowing for easy comparison based on your experimental constraints.

Enhancement MethodMechanism of ActionTypical ConcentrationProsCons
DMSO Co-solvent Lowers the energy of nonpolar surfaces; disrupts crystal lattice[2].1% - 5% (v/v) final in bufferHighly effective; rapid dissolution; easy to prepare.May cause cellular toxicity or alter membrane permeability at >5%.
HP-β-Cyclodextrin Supramolecular inclusion of the hydrophobic aromatic/butyl ring[3].10% - 20% (w/v) in waterBiocompatible; no organic solvents required.Requires optimization of host-guest molar ratios; can be expensive.
Non-ionic Surfactants Micellar encapsulation of the lipophilic free base[3].0.1% - 1.0% (v/v) Tween-80Inexpensive; effective at very low concentrations.Micelles may interfere with certain optical assays or protein binding.
Acidic Formulation Protonates the hydrazine nitrogen, forming a soluble cation.pH 3.0 - 4.0Simple; maintains the compound in its salt form.Incompatible with physiological assays requiring neutral pH.

Experimental Protocols

Protocol A: Preparation of a Stable DMSO-Aqueous Working Solution

This protocol utilizes a "solvent-shifting" technique to prevent localized precipitation.

  • Stock Preparation: Accurately weigh the (4-Butyl-2-iodophenyl)hydrazine HCl solid into a clean, dry amber vial.

  • Primary Dissolution: Add 100% anhydrous DMSO to achieve a concentrated stock (e.g., 20 mM). Vortex vigorously until the solution is completely clear. Note: The stock can be aliquoted and stored at -20°C under Argon.

  • Buffer Degassing: Purge the target aqueous buffer (containing 0.5 mM EDTA) with Nitrogen gas for 30 minutes to displace dissolved oxygen[1].

  • Stepwise Dilution: While vigorously vortexing the degassed buffer, inject the DMSO stock dropwise directly into the center of the vortex. Do not add the buffer to the DMSO.

  • Validation: Inspect the final solution against a white background. It should be perfectly clear and colorless. Any turbidity indicates the DMSO limit has been exceeded; any yellowing indicates oxidation[1].

Protocol B: Aqueous Formulation using HP-β-Cyclodextrin

This protocol is designed for strictly aqueous, in vivo, or cell-based applications.

  • Cyclodextrin Solution: Prepare a 15% (w/v) solution of HP-β-CD in degassed, deionized water.

  • Slurry Formation: Add the required mass of (4-Butyl-2-iodophenyl)hydrazine to a glass vial. Add a small volume of the HP-β-CD solution to create a thick paste/slurry.

  • Equilibration: Gradually add the remaining HP-β-CD solution while stirring continuously.

  • Sonication: Place the vial in an ultrasonic bath for 15-20 minutes. The ultrasonic energy facilitates the inclusion of the hydrophobic compound into the cyclodextrin cavity[3].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any un-encapsulated micro-crystals. Quantify the final concentration via UV-Vis or HPLC.

Decision Workflow & Degradation Pathway

The following diagram illustrates the logical decision tree for solubilizing the compound, coupled with the chemical degradation pathway that must be avoided.

G Start Solid (4-Butyl-2-iodophenyl)hydrazine Q1 Can the assay tolerate organic solvents? Start->Q1 SolventYes DMSO Co-solvent Method (Max 5% v/v) Q1->SolventYes Yes SolventNo Aqueous Enhancement (HP-β-CD or Tween-80) Q1->SolventNo No Degradation Does the solution turn yellow or brown? SolventYes->Degradation SolventNo->Degradation FixDegradation Oxidation Detected! 1. Degas buffer with N2/Ar 2. Add EDTA (0.5 mM) Degradation->FixDegradation Yes Success Stable, Solubilized Compound Ready for Assay Degradation->Success No (Remains Clear) FixDegradation->Success After Correction ChemDeg Chemical Pathway: Hydrazine -> Phenyldiazene -> Radicals FixDegradation->ChemDeg

Decision tree for solubilizing (4-Butyl-2-iodophenyl)hydrazine and mitigating oxidative degradation.

References

  • Phenylhydrazine | C6H5NHNH2 | CID 7516. PubChem - National Center for Biotechnology Information.[Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.[Link]

Sources

Recrystallization solvents for purifying (4-Butyl-2-iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of (4-Butyl-2-iodophenyl)hydrazine , a specialized intermediate often used in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogues) and other pyrazole-based pharmaceuticals.

Due to the lipophilic butyl chain combined with the labile iodine atom and the oxidation-sensitive hydrazine moiety , this compound presents unique purification challenges compared to simple phenylhydrazines.

Part 1: Solvent Selection Strategy

The choice of solvent depends heavily on the form of the compound: the Hydrochloride Salt (Stable) or the Free Base (Unstable) .

Quick Reference: Solvent Compatibility Table
Solvent SystemSuitabilityFormTechnical Notes
Ethanol (95% or Absolute) Primary Choice HCl SaltBalances the lipophilicity of the butyl group with the ionic nature of the salt.
Methanol Secondary ChoiceHCl SaltHigher solubility; good for initial dissolution but may require cooling to -20°C for high yields.
Ethanol/Water (10:1) OptimizationHCl SaltUse if the salt does not precipitate from pure ethanol. Water increases polarity to force precipitation upon cooling.
Toluene/Hexanes Free Base OnlyFree BaseWarning: The free base oxidizes rapidly. Use degassed solvents only.
Ethyl Acetate Wash SolventHCl SaltExcellent for removing unreacted aniline impurities (starting material) from the filter cake.

Part 2: Detailed Experimental Protocol

Objective: Purify (4-Butyl-2-iodophenyl)hydrazine Hydrochloride to >98% purity, removing specific impurities such as 4-butyl-2-iodoaniline (starting material) and inorganic reduction byproducts (Tin/Sulfite salts).

Workflow Diagram: Purification Logic

Recrystallization_Workflow Start Crude (4-Butyl-2-iodophenyl) hydrazine HCl Dissolve Dissolve in Boiling Ethanol (Min. Volume, ~78°C) Start->Dissolve Inert Atmosphere Filter_Hot Hot Filtration (Remove Inorganic Salts) Dissolve->Filter_Hot Insoluble Solids Cooling Slow Cooling (RT -> 4°C -> -20°C) Filter_Hot->Cooling Clear Filtrate Precipitate Crystallization Cooling->Precipitate Wash Wash with Cold EtOAc/Hexane (Removes Aniline Impurity) Precipitate->Wash Filtration Dry Vacuum Dry (Dark/Ar Atmosphere) Wash->Dry Pure Product

Figure 1: Step-by-step logic for purifying the hydrochloride salt, emphasizing the removal of inorganic contaminants and lipophilic aniline impurities.

Step-by-Step Methodology
  • Preparation:

    • Ensure all glassware is amber-colored or wrapped in foil. The C-I bond is photosensitive.

    • Sparge the solvent (Ethanol) with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add boiling Ethanol slowly. The butyl chain increases solubility compared to simple phenylhydrazine, so add solvent conservatively.

    • Target Concentration: ~1 g crude per 5–8 mL Ethanol.

  • Hot Filtration (Critical Step):

    • If the synthesis used SnCl₂ or Na₂SO₃ reduction, you will likely see insoluble grey/white inorganic salts.

    • Filter the hot solution rapidly through a pre-warmed Celite pad or sintered glass funnel to remove these inorganics.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 30–60 mins) to form well-defined needles.

    • Transfer to a fridge (4°C) for 2 hours, then a freezer (-20°C) for maximum yield.

    • Note: If no crystals form, the butyl group may be keeping the compound in solution. Add Diethyl Ether dropwise until turbidity appears, then re-cool.

  • Isolation & Washing:

    • Filter the crystals under vacuum.

    • The Wash Trick: Wash the filter cake with cold Ethyl Acetate (EtOAc) .

    • Why? The impurity (4-butyl-2-iodoaniline) is highly soluble in EtOAc, whereas the Hydrazine HCl salt is not. This selectively strips away the starting material.

  • Drying:

    • Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

    • Store under Argon in the dark.

Part 3: Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. What happened?

  • Cause: The lipophilic butyl chain lowers the melting point. If the solvent is too hot or the concentration too high, the salt melts before it dissolves/crystallizes.

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" if available. If not, scratch the glass surface with a rod. Add a small amount of a more polar co-solvent (e.g., 5% Water) to raise the dielectric constant and force the ionic lattice to form.

Q2: The crystals turned pink/red during filtration. Is it ruined?

  • Cause: Oxidation.[1] Aryl hydrazines oxidize to azo compounds (red/orange) or diazonium tars upon exposure to air.

  • Fix: If the color is faint, wash with cold ethanol. If deep red, you must recrystallize again using degassed solvents and keeping the setup under an inert blanket (N₂/Ar).

Q3: Why is the melting point lower than the literature value (or broad)?

  • Cause: Residual solvent trapped by the butyl chain, or presence of the iodoaniline starting material.

  • Fix: Run a TLC (Solvent: Hexane/EtOAc 3:1). If you see a fast-moving spot (Aniline) and a baseline spot (Hydrazine HCl), your wash step was insufficient. Slurry the solid in Ethyl Acetate for 30 mins and re-filter.

Q4: Can I use water as the primary solvent?

  • Analysis: Unlike Phenylhydrazine HCl, the (4-Butyl...) analogue is significantly more hydrophobic.

  • Verdict: Water alone is likely poor. It will dissolve the salt only at high dilution, leading to poor recovery. Use 50% EtOH/Water if you must avoid pure organics.

Part 4: Safety & Stability (E-E-A-T)

  • Iodine Lability: The Iodine at the ortho position is sterically crowded and electronically activated. Avoid temperatures >80°C to prevent de-iodination.

  • Hydrazine Toxicity: Suspected carcinogen and potent skin sensitizer. Handle in a fume hood.

  • Incompatibility: Avoid ketones (Acetone, MEK) as solvents. Hydrazines react rapidly with ketones to form hydrazones , destroying your product.

References

  • General Aryl Hydrazine Purification

    • Vogel’s Textbook of Practical Organic Chemistry, 5th Ed. "Aromatic Hydrazines."[2][3] (Recrystallization of hydrochloride salts from Ethanol/Water).

  • Synthesis of Alkyl-Iodo-Phenylhydrazines

    • Organic Syntheses, Coll.[4] Vol. 2, p. 717 (1943). Procedure for Phenylhydrazine Hydrochloride (Foundational method adapted for alkyl derivatives). Link

  • D. L. Boger et al., Journal of Organic Chemistry, 1985.
  • Commercial Data & Handling

    • Sigma-Aldrich/Merck Technical Bulletin for 4-Iodophenylhydrazine (Analogous stability data). Link

Sources

Troubleshooting low reactivity of (4-Butyl-2-iodophenyl)hydrazine due to steric hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing low yields, stalled reactions, or degradation when utilizing (4-Butyl-2-iodophenyl)hydrazine in synthetic workflows (such as hydrazone formation or Fischer indole synthesis).

By analyzing the structural causality behind these failures, this guide provides validated, step-by-step solutions to overcome severe steric hindrance.

Mechanistic Analysis: The Root Cause of Low Reactivity

To troubleshoot effectively, we must first understand the molecular environment of (4-Butyl-2-iodophenyl)hydrazine.

  • The Steric Blockade (The Ortho-Iodine Effect): The van der Waals radius of an iodine atom is exceptionally large (~1.98 Å). Positioned at the C2 (ortho) position, it creates a massive physical shield around the adjacent C1-hydrazine moiety. This prevents the necessary trajectory for nucleophilic attack on carbonyl carbons during initial condensation[1].

  • Electronic Counterbalance: While the C4-butyl group provides a mild electron-donating inductive effect (+I) that theoretically increases the nucleophilicity of the hydrazine nitrogen, this electronic benefit is overwhelmingly negated by the steric bulk of the iodine atom.

  • Regioselective Advantage: There is a silver lining. During a Fischer indole synthesis, the [3,3]-sigmatropic rearrangement requires an open ortho position. Because C2 is blocked by the iodine atom, the rearrangement is forced to occur exclusively at the C6 position[2]. Based on standard indole numbering, the original C4-butyl and C2-iodo substituents map precisely to the C5 and C7 positions, respectively. Result: The reaction will regioselectively yield a 5-butyl-7-iodoindole derivative.

Mechanism A Hydrazine + Ketone B Hydrazone (Steric Clash via o-Iodine) A->B TiCl4 / -H2O C Ene-Hydrazine B->C Tautomerization D [3,3]-Shift at C6 (High Activation Energy) C->D Microwave / Acid E 5-Butyl-7-iodoindole Core D->E -NH3

Caption: Mechanistic pathway highlighting the steric bottleneck and regioselective C6 cyclization.

Troubleshooting FAQs

Q1: My initial hydrazone condensation is stalling at <15% yield. How can I drive this forward? A: Standard protic acids (like acetic acid) are insufficient for highly hindered aryl hydrazines. The carbonyl compound must be made hyper-electrophilic to compensate for the poor nucleophilic approach. Switch to a strong, oxophilic Lewis acid such as Titanium(IV) chloride (


)[3]. 

strongly coordinates to the carbonyl oxygen, drastically lowering its LUMO and facilitating attack despite the iodine's steric shield.

Q2: The Fischer indole cyclization of my hindered hydrazone is failing under standard thermal reflux. Why? A: The bottleneck is the [3,3]-sigmatropic rearrangement. The bulky ortho-iodine restricts the conformational freedom required for the ene-hydrazine to adopt the highly ordered, chair-like transition state[2]. This results in an exceptionally high activation energy (


). Conventional heating cannot efficiently overcome this barrier without causing substrate degradation.

Q3: How do I overcome this high activation energy without destroying the molecule? A: Implement Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, volumetric dielectric heating that efficiently drives sterically hindered substrates over high activation barriers in minutes rather than hours[4].

Q4: I am observing loss of the iodine atom (deiodination) in my final product. How do I prevent this? A: Protodeiodination occurs when electron-rich haloarenes are exposed to strong Brønsted acids (like Polyphosphoric acid) under prolonged thermal stress. To prevent this, switch to Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid) combined with MAOS[4]. The drastically reduced reaction time (e.g., 15 minutes vs. 12 hours) preserves the carbon-iodine bond.

Workflow Start Low Reactivity: (4-Butyl-2-iodophenyl)hydrazine Q1 Issue: Incomplete Hydrazone Formation? Start->Q1 Sol1 Action: Add TiCl4 & Dean-Stark Trap Q1->Sol1 Yes Q2 Issue: Stalled [3,3]-Sigmatropic Shift? Q1->Q2 No Sol1->Q2 Sol2 Action: Microwave Irradiation (150°C, 15 min) Q2->Sol2 Yes Q3 Issue: Deiodination Side Reactions? Q2->Q3 No Sol2->Q3 Sol3 Action: Switch to Eaton's Reagent Lower Temp Q3->Sol3 Yes

Caption: Diagnostic workflow for troubleshooting sterically hindered hydrazine reactions.

Quantitative Data & Condition Optimization

Table 1: Hydrazone Formation Optimization for (4-Butyl-2-iodophenyl)hydrazine
MethodCatalystSolventTemp / TimeYield (%)Validation Marker
ConventionalAcOH (cat.)EthanolReflux, 24h< 15%High unreacted hydrazine (TLC)
Aprotic + Trap

-TsOH
TolueneReflux, 16h45%Moderate hydrazone mass (LC-MS)
Lewis Acid

(1.0 eq)
DCM 25°C, 4h 88% Complete conversion (TLC/UV)
Table 2: Fischer Indole Cyclization of the Hindered Hydrazone
Heating MethodAcid CatalystTemp / TimeIndole YieldByproduct Profile
Thermal BatchPolyphosphoric Acid110°C, 12h20%High deiodination
Thermal Batch

160°C, 8h35%Severe tar formation[5]
Microwave (MAOS) Eaton's Reagent 150°C, 15m 78% Trace deiodination [4]

Self-Validating Experimental Protocols

Protocol A: -Mediated Hydrazone Formation

Causality:


 acts as both a powerful Lewis acid to activate the ketone and a dehydrating agent to irreversibly drive the equilibrium forward, bypassing the steric hindrance of the iodine atom.
  • Preparation: In an oven-dried flask under inert argon, dissolve 1.0 mmol of (4-Butyl-2-iodophenyl)hydrazine and 1.1 mmol of the target ketone in 10 mL of anhydrous Dichloromethane (DCM).

  • Activation: Cool the reaction mixture to 0°C using an ice bath.

  • Catalysis: Dropwise, add 1.0 mmol of a 1.0 M solution of

    
     in DCM.
    
    • Self-Validation Checkpoint: The solution should immediately exhibit a deep color shift (usually dark red/brown), indicating titanium coordination to the carbonyl.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours.

  • Quench & Workup: Quench carefully with saturated aqueous

    
    . Filter the resulting titanium dioxide salts through a Celite pad. Extract the filtrate with DCM, dry over 
    
    
    
    , and concentrate.
  • Validation: Analyze via LC-MS. The disappearance of the starting hydrazine mass and the appearance of the

    
     hydrazone peak confirms success.
    
Protocol B: Microwave-Assisted Fischer Indole Cyclization

Causality: Eaton's reagent provides a strong, non-oxidizing acidic environment, while microwave irradiation supplies the rapid thermal energy required to force the [3,3]-sigmatropic shift before deiodination can occur.

  • Preparation: In a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add 1.0 mmol of the purified hydrazone (from Protocol A).

  • Acid Addition: Carefully add 2.0 mL of Eaton's Reagent (7.7 wt%

    
     in methanesulfonic acid).
    
  • Sealing: Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150°C for exactly 15 minutes (Dynamic power mode, max 200W)[4].

    • Self-Validation Checkpoint: The pressure curve on the microwave synthesizer should briefly spike and stabilize, corresponding to the evolution of ammonia gas (

      
      ) during the final aromatization step.
      
  • Quench & Workup: Allow the vial to cool to room temperature. Carefully pour the highly acidic mixture over crushed ice. Neutralize slowly with 5M

    
     until pH ~8.
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo. Purify the resulting 5-butyl-7-iodoindole via flash chromatography.

References

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Source: PMC (National Institutes of Health) URL:[Link]

  • Fischer Indole Synthesis Source: ResearchGate (Indole Ring Synthesis: From Natural Products to Drug Discovery) URL: [Link]

Sources

Technical Support Center: Optimization of Temperature Parameters for (4-Butyl-2-iodophenyl)hydrazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving (4-Butyl-2-iodophenyl)hydrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of temperature in your synthetic workflows. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results with scientific rigor.

Core Principles of Thermal Optimization

Temperature is more than just a variable to be set; it is a driving force that dictates the kinetics and thermodynamics of a reaction. For aryl hydrazines like (4-Butyl-2-iodophenyl)hydrazine, precise temperature control is paramount for success, particularly in widely-used transformations such as the Fischer Indole Synthesis.

  • Kinetics vs. Thermodynamics: Higher temperatures increase the rate of most reactions by providing the necessary activation energy. However, this can be a double-edged sword. While the desired reaction may accelerate, so will potential side reactions and decomposition pathways. The goal of optimization is to find the "sweet spot"—the temperature at which the rate of formation of the desired product is maximized relative to the formation of impurities.

  • Reagent and Product Stability: (4-Butyl-2-iodophenyl)hydrazine, like many hydrazine derivatives, can be sensitive to heat.[1][2] Excessive temperatures can lead to decomposition, resulting in reduced yield and complex purification challenges. Similarly, the desired product may also have limited thermal stability. It is crucial to consider the stability of all components in the reaction mixture.

  • Solvent's Role: The choice of solvent directly determines the accessible temperature range for a reaction, as the boiling point of the solvent sets the upper limit for reactions at atmospheric pressure. Furthermore, solvent polarity can influence reaction pathways and the stability of intermediates, indirectly affecting the optimal temperature.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with (4-Butyl-2-iodophenyl)hydrazine.

Q1: What is the typical temperature range for a Fischer Indole Synthesis using (4-Butyl-2-iodophenyl)hydrazine?

A1: The Fischer Indole Synthesis classically requires elevated temperatures to facilitate the key[3][3]-sigmatropic rearrangement step.[4][5][6] A broad starting range for optimization is between 80 °C and 140 °C . However, the ideal temperature is highly dependent on the specific ketone or aldehyde substrate and the acid catalyst used (e.g., ZnCl₂, polyphosphoric acid, H₂SO₄).[5][6] Some literature procedures for similar syntheses have been reported at temperatures as high as 190 °C or under reflux conditions in high-boiling solvents.[3] It is always recommended to start at the lower end of the range (e.g., 80-100 °C) and increase incrementally while monitoring the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: My reaction yield is very low. Could the temperature be the problem?

A2: Yes, an incorrect temperature is a very common cause of low yield. There are two primary scenarios:

  • Temperature is too low: The reaction may not have sufficient energy to overcome the activation barrier, leading to an incomplete or stalled reaction.[7] If TLC analysis shows a significant amount of unreacted starting material even after a prolonged period, a gradual increase in temperature (e.g., in 10-15 °C increments) is a logical next step.

  • Temperature is too high: This can cause degradation of your starting hydrazine, the intermediate hydrazone, or the final indole product.[8] Signs of degradation include the formation of a dark, tarry reaction mixture and the appearance of multiple, often streaky, spots on the TLC plate. In this case, the reaction should be repeated at a lower temperature.

Q3: I'm observing multiple byproducts. How can I use temperature to improve the selectivity of my reaction?

A3: Byproduct formation is often temperature-dependent. If you are seeing significant impurities, consider lowering the reaction temperature. While this will likely slow down the reaction rate and require a longer reaction time, it can dramatically improve selectivity by disfavoring side reactions that may have a higher activation energy than your desired transformation.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions, which are more prevalent at higher temperatures.[7]

Q4: How does my choice of acid catalyst impact the optimal reaction temperature?

A4: The strength of the acid catalyst directly influences the required temperature. Stronger Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., polyphosphoric acid) can often promote the reaction at lower temperatures compared to milder catalysts. When switching catalysts, it is essential to re-optimize the temperature. For instance, a reaction that requires 120 °C with zinc chloride might proceed efficiently at 90 °C with a stronger acid.

Q5: My reaction starts clean but turns dark after several hours at high temperature. What is happening?

A5: This is a classic sign of thermal decomposition. Either your starting material, an intermediate, or your product is not stable under the prolonged heating conditions. The first step is to determine the point at which the decomposition begins by monitoring the reaction more frequently (e.g., every 30-60 minutes).

  • Solution 1: Lower the overall reaction temperature and extend the reaction time.

  • Solution 2: If the reaction requires a high temperature to initiate but the product is unstable, consider a "temperature ramping" protocol. Heat the reaction to the optimal temperature for a shorter period to ensure conversion of the starting material, then reduce the temperature to a lower "holding" temperature for the remainder of the reaction time to minimize product degradation.

Troubleshooting Guide: Temperature-Related Issues

Observed Problem Probable Cause (Temperature-Related) Recommended Solution
No or Low Conversion Reaction temperature is too low; insufficient activation energy.Incrementally increase the temperature by 10-20 °C and monitor progress by TLC/HPLC.[7] Ensure the solvent's boiling point is appropriate for the target temperature.
Dark/Tarry Mixture, Multiple Spots on TLC Reaction temperature is too high, causing decomposition of reagents or products.Repeat the reaction at a lower temperature (e.g., decrease by 20 °C).[9] Conduct the reaction under an inert atmosphere to prevent oxidation.[7]
Formation of Dimer or Polymer Byproducts High temperatures can favor intermolecular side reactions.Lower the reaction temperature to improve selectivity for the desired intramolecular cyclization.
Reaction Stalls After Initial Conversion An intermediate may require a different temperature for the next step, or the product may be inhibiting the catalyst at that temperature.Try a temperature ramping approach. Start at a lower temperature and gradually increase it after the initial hydrazone formation is complete.
Inconsistent Results Between Batches Poor temperature control; actual temperature differs from the setpoint (e.g., oil bath vs. heating mantle).Use a calibrated thermometer placed directly in the reaction vessel or a well-controlled oil bath. Ensure consistent stirring for even heat distribution.

Experimental Protocols & Visualizations

Protocol: Systematic Temperature Optimization Study

This protocol outlines a method for finding the optimal temperature for a Fischer Indole Synthesis.

  • Setup: Prepare four identical small-scale reactions in parallel (e.g., in a reaction block or separate flasks). Each reaction should contain (4-Butyl-2-iodophenyl)hydrazine (1.0 eq), the desired ketone/aldehyde (1.1 eq), and the chosen acid catalyst in the selected solvent.

  • Temperature Variation:

    • Reaction A: 80 °C

    • Reaction B: 100 °C

    • Reaction C: 120 °C

    • Reaction D: 140 °C

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS.

  • Analysis: Compare the reactions based on:

    • Conversion: The rate of disappearance of the starting hydrazine.

    • Selectivity: The ratio of the desired product spot/peak to byproduct spots/peaks.

    • Decomposition: The visual appearance of the reaction mixture and the presence of baseline material on the TLC plate.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and product purity. A second round of optimization can be performed with smaller temperature increments around the identified optimum.

Visual Workflow: Fischer Indole Synthesis

Fischer_Indole_Workflow Reactants Reactants: (4-Butyl-2-iodophenyl)hydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation (Often at RT or mild heat) Reactants->Hydrazone Acid Catalyst Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone->Cyclization CRITICAL STEP: Requires High Temperature (e.g., 80-140 °C) Elimination Ammonia Elimination & Aromatization Cyclization->Elimination Acid Catalyst Product Final Indole Product Elimination->Product

Caption: Workflow for the Fischer Indole Synthesis highlighting the critical high-temperature cyclization step.

Visual Guide: Troubleshooting Decision Tree

Troubleshooting_Tree Start Analyze Reaction Outcome LowYield Low Yield / No Conversion Start->LowYield Impure Impure Product / Byproducts Start->Impure CheckSM CheckSM LowYield->CheckSM Is Starting Material (SM) still present? DegradationCheck2 DegradationCheck2 Impure->DegradationCheck2 Is mixture dark/tarry? TempTooLow Probable Cause: Temp Too Low ACTION: Increase Temp by 20°C CheckSM->TempTooLow Yes DegradationCheck1 Is mixture dark/tarry? CheckSM->DegradationCheck1 No Degradation1 Probable Cause: Degradation ACTION: Decrease Temp by 20°C DegradationCheck1->Degradation1 Yes OtherIssue1 Consider other factors: - Catalyst activity - Reagent purity DegradationCheck1->OtherIssue1 No Degradation2 Probable Cause: Degradation ACTION: Decrease Temp by 20°C Use Inert Atmosphere DegradationCheck2->Degradation2 Yes SideReactions Probable Cause: Temp-dependent side reactions ACTION: Decrease Temp by 20°C and increase reaction time DegradationCheck2->SideReactions No

Caption: A decision tree for troubleshooting common temperature-related issues in synthesis.

References

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

  • Optimization of the Temperature, Solvent, and Additive. ResearchGate. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Fischer Indole Synthesis. Cambridge University Press. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • US4435600A - Process for preparation of tertiary butyl hydrazine.
  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Impactfactor. [Link]

  • Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. ResearchGate. [Link]

  • Thermal stability of some commercial synthetic antioxidants. ResearchGate. [Link]

  • Past, Present & Future of Thermally Stable Explosives. Propellants, Explosives, Pyrotechnics. [Link]

  • Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. ACS Publications. [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Natural Products Chemistry & Research. [Link]

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC. [Link]

  • Advice on working up a reaction using hydrazine hydrate as a solvent?. Reddit. [Link]

  • Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition. MDPI. [Link]

  • Reactivity of 4-tert-Butyldimethylsiloxy-1,2,3,6-tetrahydro-pyridines with Hydrazines. PMC. [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

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Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of (4-Butyl-2-iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (4-Butyl-2-iodophenyl)hydrazine , a critical building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., indoles via Fischer synthesis).

We compare this compound against its non-iodinated analog, (4-Butylphenyl)hydrazine , to highlight the diagnostic utility of the iodine "heavy atom" effect and specific fragmentation pathways. This document is designed for analytical chemists and drug development researchers requiring robust structural validation protocols.

Chemical Profile & Experimental Specifications[1]

FeatureTarget CompoundAlternative / Analog
Compound Name (4-Butyl-2-iodophenyl)hydrazine (4-Butylphenyl)hydrazine
CAS Number 1049736-51-73972-65-4
Formula C₁₀H₁₅IN₂C₁₀H₁₆N₂
Monoisotopic Mass 290.0280 Da164.1313 Da
[M+H]⁺ (ESI) 291.0353 m/z 165.1391 m/z
Key Structural Motif Labile Hydrazine (-NHNH₂) + Weak C-I BondLabile Hydrazine (-NHNH₂)
Recommended Experimental Protocol (LC-MS/MS)

To replicate the fragmentation patterns described below, the following conditions are recommended to minimize in-source degradation while maximizing fragment generation.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid high temperatures (>350°C) in the source to prevent premature thermal deiodination.

  • Mass Analyzer: Q-TOF or Orbitrap for high-resolution accurate mass (HRAM) validation; Triple Quadrupole for MRM quantitation.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is optimal to observe both the fragile hydrazine loss and the energetic alkyl chain cleavage.

Fragmentation Analysis: Deep Dive

The fragmentation of (4-Butyl-2-iodophenyl)hydrazine is governed by three competing mechanisms: Hydrazine extrusion , C-I bond cleavage , and Alkyl chain fragmentation .[1]

Pathway A: The Primary Neutral Loss (Hydrazine Group)

The most dominant feature in the MS/MS spectrum of aryl hydrazines is the loss of ammonia (NH₃) or the hydrazine moiety.[1]

  • Mechanism: Protonation occurs on the terminal nitrogen.[1] Inductive effects from the aromatic ring facilitate the cleavage of the N-N bond or the elimination of NH₃.

  • Observation: The precursor m/z 291.0 rapidly loses NH₃ (17 Da) to form the ion at m/z 274.0 . This is often the base peak at low collision energies.

Pathway B: The "Heavy Atom" Cleavage (Iodine)

The Carbon-Iodine (C-I) bond is significantly weaker (approx. 57 kcal/mol) than C-Br or C-Cl bonds.

  • Mechanism: Homolytic or heterolytic cleavage of the iodine atom.

  • Observation: A distinct loss of 127 Da (I• or HI). This can happen directly from the parent ([M+H]⁺ → m/z 164) or sequentially after ammonia loss (m/z 274 → m/z 147).

  • Diagnostic Value: The mass defect of Iodine (approx. -0.1 Da relative to nominal) allows for easy confirmation of the iodine presence in the parent ion.

Pathway C: Alkyl Chain Scission (Butyl Group)

The n-butyl chain undergoes characteristic fragmentation common to alkylbenzenes.

  • Mechanism: Benzylic cleavage or McLafferty rearrangement (if gamma-hydrogens are accessible and geometry permits).

  • Observation: Loss of C₃H₇ (43 Da) to form a stabilized benzyl/tropylium cation.

Comparative Performance: Target vs. Analog

The following table contrasts the fragmentation behavior, highlighting why the iodinated compound requires specific care in data interpretation.

Parameter(4-Butyl-2-iodophenyl)hydrazine(4-Butylphenyl)hydrazine (Analog)
Primary Fragment m/z 274 (Loss of NH₃)m/z 148 (Loss of NH₃)
Secondary Fragment m/z 147 (Seq. loss of I)m/z 105 (Loss of C₃H₇)
Diagnostic Loss -127 Da (Iodine) .[1] Highly specific.-43 Da (Propyl) . Generic alkyl loss.
Isotope Pattern Monoisotopic . No M+2 peak.Standard C/H/N pattern.[1]
Source Stability Low . Prone to in-source deiodination.High . Stable hydrazine loss only.
MRM Transition 291.0 → 274.0 (Quant) 291.0 → 147.1 (Qual)165.1 → 148.1 (Quant) 165.1 → 105.1 (Qual)
Expert Insight:

The (4-Butyl-2-iodophenyl)hydrazine offers a unique advantage in "reaction monitoring." The iodine atom acts as a built-in mass tag. If you are using this intermediate to synthesize an indole, the disappearance of the m/z 127 loss signal in the product spectrum confirms the successful coupling or removal of the iodine, depending on the synthetic pathway (e.g., Suzuki coupling vs. Buchwald-Hartwig).[1]

Visualization: Fragmentation Pathway[5]

The following diagram illustrates the stepwise fragmentation logic for (4-Butyl-2-iodophenyl)hydrazine under ESI(+) conditions.

FragmentationPathway Figure 1: ESI(+) Fragmentation Tree of (4-Butyl-2-iodophenyl)hydrazine Parent [M+H]+ Precursor m/z 291.03 (C10H16IN2)+ Frag1 Fragment A m/z 274.00 (Loss of NH3) Parent->Frag1 - NH3 (17 Da) (Primary Path) Frag2 Fragment B m/z 164.12 (Loss of I) Parent->Frag2 - I (127 Da) (Weak C-I Bond) Frag3 Core Ion m/z 147.10 (De-iodinated Indole precursor) Frag1->Frag3 - I (127 Da) (Sequential) Frag2->Frag3 - NH3 (17 Da) Frag4 Tropylium Derivative m/z 91.05 (C7H7)+ Frag3->Frag4 - C4H8 (Butyl Cleavage)

Caption: Figure 1: Predicted ESI(+) fragmentation tree showing the competition between ammonia loss (Pathway A) and iodine cleavage (Pathway B).[1]

References

  • Sigma-Aldrich. (4-Iodophenyl)hydrazine hydrochloride Product Analysis. Retrieved from [1]

  • BLD Pharm. (4-Butyl-2-iodophenyl)hydrazine hydrochloride MSDS & Properties. Retrieved from [1]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Aryl & Alkyl). Retrieved from [1]

  • ChemicalBook. 4-tert-Butylphenylhydrazine Synthesis and Properties. Retrieved from [1]

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A Comparative Guide to the Kinetic Influence of the 4-Butyl Group in (4-Butyl-2-iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the kinetic profile of a reagent is paramount for reaction optimization, predicting outcomes, and elucidating mechanisms. This guide provides an in-depth comparative analysis of the kinetic behavior of (4-Butyl-2-iodophenyl)hydrazine, focusing on the specific influence of the 4-butyl substituent. By comparing its reactivity to that of its parent analogue, (2-iodophenyl)hydrazine, within the context of the well-established Fischer indole synthesis, we can isolate and understand the electronic and steric effects at play.

Introduction: The Significance of Substituent Effects in Hydrazine Chemistry

Substituted phenylhydrazines are cornerstone reagents in organic synthesis, most notably for their role in the Fischer indole synthesis, a reaction of immense importance in the pharmaceutical industry for creating the indole core found in numerous drugs, such as the triptans used for migraines.[1][2] The reactivity of a substituted phenylhydrazine is not monolithic; it is finely tuned by the electronic and steric nature of the substituents on the aromatic ring.

This guide focuses on (4-Butyl-2-iodophenyl)hydrazine, a molecule featuring two key substituents: an ortho-iodo group and a para-butyl group. The bulky, electron-withdrawing iodine atom at the ortho position introduces significant steric hindrance and electronic effects. Our primary goal is to dissect the additional kinetic impact of the 4-butyl group by comparing this molecule to (2-iodophenyl)hydrazine. The butyl group, being a weak electron-donating group (EDG), is expected to modulate the overall reaction rate.

The Fischer Indole Synthesis: A Kinetic Proving Ground

To quantitatively assess the effect of the 4-butyl group, we utilize the Fischer indole synthesis as a model reaction. This acid-catalyzed reaction proceeds through several key steps:

  • Hydrazone Formation: Initial condensation of the phenylhydrazine with a ketone or aldehyde.

  • Tautomerization: The resulting hydrazone isomerizes to an ene-hydrazine.[1][3]

  • [1][1]-Sigmatropic Rearrangement: A concerted, acid-catalyzed rearrangement forms a new C-C bond, which is often the rate-determining step.[3][4][5]

  • Cyclization & Aromatization: The intermediate undergoes cyclization and loses ammonia to form the final aromatic indole product.[1]

The rate of this reaction is highly sensitive to the electronic properties of the phenylhydrazine's aromatic ring. Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups decelerate it.

Comparative Kinetic Analysis: Isolating the Butyl Effect

The primary difference between our target molecule, (4-Butyl-2-iodophenyl)hydrazine, and our reference, (2-iodophenyl)hydrazine, is the alkyl group at the para position. This allows us to probe the kinetic consequences of this substitution.

Electronic Effects

Alkyl groups, such as a butyl group, are considered electron-donating groups (+I effect) through induction.[6][7] This effect, although modest, increases the electron density on the aromatic ring. In the context of the Fischer indole synthesis, this increased nucleophilicity has a direct impact on the rate-determining[1][1]-sigmatropic rearrangement.

  • Increased Nucleophilicity: The electron-donating nature of the butyl group makes the phenyl ring more electron-rich. This enhances the nucleophilicity of the ene-hydrazine tautomer, which is crucial for the subsequent C-C bond formation.

  • Stabilization of Intermediates: The key[1][1]-sigmatropic rearrangement proceeds through an electron-deficient transition state. The +I effect of the butyl group helps to stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate.

In contrast, the iodine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring and slows the reaction relative to unsubstituted phenylhydrazine. However, when comparing the two iodo-substituted compounds, the presence of the 4-butyl group is expected to counteract the deactivating effect of the iodine to some extent, leading to a faster reaction rate.

Steric Effects

The ortho-iodo group is the dominant source of steric hindrance in both molecules, potentially impeding the approach of the carbonyl compound and the conformational changes required for cyclization.[8] The 4-butyl group, being in the para position, does not introduce additional steric hindrance around the reactive hydrazine moiety. Its influence is therefore almost purely electronic.

Quantitative Comparison
CompoundKey SubstituentsExpected Electronic EffectPredicted Relative Rate Constant (krel)
(2-Iodophenyl)hydrazine2-Iodo (-I, bulky)Strong deactivation1.0 (Reference)
(4-Butyl-2-iodophenyl)hydrazine 2-Iodo (-I, bulky), 4-Butyl (+I)Deactivation by Iodo, partially counteracted by Butyl> 1.0
PhenylhydrazineNoneBaseline>> 1.0
(4-Butylphenyl)hydrazine4-Butyl (+I)Activation>>> 1.0

This comparison illustrates that while the ortho-iodo group significantly retards the reaction compared to unsubstituted phenylhydrazine, the addition of a 4-butyl group should provide a noticeable rate enhancement over (2-iodophenyl)hydrazine.

Experimental Protocol: A Framework for Kinetic Investigation

To empirically validate the predicted kinetic effects, a robust experimental protocol is required. The following outlines a step-by-step methodology for a comparative kinetic study using UV-Vis spectrophotometry.

Objective

To determine and compare the pseudo-first-order rate constants for the Fischer indole synthesis of (4-Butyl-2-iodophenyl)hydrazine and (2-iodophenyl)hydrazine with cyclohexanone.

Materials
  • (4-Butyl-2-iodophenyl)hydrazine hydrochloride

  • (2-Iodophenyl)hydrazine

  • Cyclohexanone (large excess)

  • Acid Catalyst: Polyphosphoric acid (PPA) or methanesulfonic acid

  • Solvent: Anhydrous ethanol or sulfolane

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Experimental Workflow Diagram

The overall process for conducting the kinetic analysis can be visualized as follows:

G Diagram 1: Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Hydrazine, Ketone, Acid) B Thermostat Spectrophotometer and Solvent A->B Equilibration C Initiate Reaction in Cuvette (Add Hydrazine to Ketone/Acid Mix) B->C Mixing D Start Time-Resolved Absorbance Measurement C->D Data Acquisition E Monitor Reaction to Completion (> 3 half-lives) D->E F Plot ln(A_t - A_inf) vs. Time E->F Data Processing G Determine Slope from Linear Fit (Slope = -k_obs) F->G Calculation H Compare k_obs Values G->H Conclusion

Caption: Diagram 1: A generalized workflow for the kinetic analysis of the Fischer indole synthesis.

Step-by-Step Procedure
  • Preparation: Prepare stock solutions of each hydrazine and the acid catalyst in the chosen solvent. Prepare a separate solution of cyclohexanone. Ensure all glassware is dry.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor a wavelength where the indole product absorbs strongly and the reactants do not (determined by an initial scan). Set the cuvette holder to the desired reaction temperature (e.g., 60 °C).

  • Reaction Initiation: In a quartz cuvette, add the solvent, the acid catalyst solution, and the cyclohexanone solution (in large excess to ensure pseudo-first-order conditions). Allow the mixture to equilibrate to the set temperature.

  • Data Acquisition: To initiate the reaction, inject a small, precise volume of the hydrazine stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance over time.

  • Data Analysis: The reaction progress is monitored until the absorbance reaches a stable plateau (A∞). The observed rate constant (kobs) is determined by plotting ln(A∞ - At) versus time (t). The slope of the resulting straight line will be equal to -kobs.

  • Comparison: Repeat the experiment under identical conditions for the other hydrazine derivative. A direct comparison of the calculated kobs values will quantitatively reveal the kinetic effect of the 4-butyl group.

Conclusion and Outlook

The addition of a 4-butyl group to the (2-iodophenyl)hydrazine scaffold is predicted to cause a discernible increase in the rate of the Fischer indole synthesis. This effect is primarily attributed to the electron-donating inductive nature of the alkyl group, which enhances the nucleophilicity of the aromatic ring and stabilizes the rate-determining transition state. This guide provides a theoretical framework and a practical experimental protocol for verifying and quantifying this kinetic influence. For drug development professionals and synthetic chemists, understanding such substituent effects is a critical component of rational molecular design and process optimization, enabling the fine-tuning of reaction kinetics to achieve desired outcomes efficiently.

References

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  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved March 6, 2026, from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]

  • Ishii, H. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 12(3), 275-288. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Available at: [Link]

  • Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. Available at: [Link]

  • Pausacker, K. H., & Schubert, C. I. (1950). The Fischer indole synthesis. Part IV. A kinetic investigation. Journal of the Chemical Society, 1814. Available at: [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 6, 2026, from [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Available at: [Link]

  • Gulia, N., Fornalski, J., Gumienna, A., & Szafert, S. (2022). Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives. ResearchGate. Available at: [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved March 6, 2026, from [Link]

  • Appleby, K. M., et al. (2020). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187-1194. Available at: [Link]

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  • Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

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  • Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421-2426. Available at: [Link]

  • 1-BENZYL-3-(4-CHLORO-PHENYL)-5-p-TOLYL-1H-PYRAZOLE. (2007). Organic Syntheses, 84, 10. Available at: [Link]

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A Comparative Guide to the Infrared Spectroscopy of (4-Butyl-2-iodophenyl)hydrazine: A Predictive and Analytical Approach

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and organic synthesis, the unambiguous characterization of novel intermediates is a cornerstone of reliable research. (4-Butyl-2-iodophenyl)hydrazine represents a highly substituted aromatic hydrazine, a class of compounds pivotal as building blocks in medicinal chemistry. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of key functional groups and verifying structural integrity.

This guide presents a predictive analysis of the characteristic IR absorption peaks for (4-Butyl-2-iodophenyl)hydrazine. In the absence of a published reference spectrum for this specific molecule, we employ a comparative approach. By analyzing the spectra of structurally related analogs—phenylhydrazine, 4-butylaniline, and 2-iodoaniline—we can logically deduce the expected spectral features of the target compound. This methodology not only allows for its identification but also serves as a practical guide to interpreting the spectra of complex, multi-substituted aromatic systems.

Predictive Analysis of Key Vibrational Modes for (4-Butyl-2-iodophenyl)hydrazine

The structure of (4-Butyl-2-iodophenyl)hydrazine incorporates several distinct functional groups, each with characteristic vibrational frequencies. The electronic effects of the substituents (electron-donating butyl and hydrazine groups, and the electron-withdrawing, heavy iodo group) will modulate the precise peak positions.

  • N-H Stretching (Hydrazine Moiety): The hydrazine group (-NHNH₂) is expected to show multiple distinct peaks in the 3500-3200 cm⁻¹ region. Primary amines and hydrazines typically exhibit two bands corresponding to the asymmetric and symmetric N-H stretching modes.[1] In solid-state or neat sample analysis, hydrogen bonding can broaden these peaks and shift them to lower wavenumbers.[2] We predict a moderately intense, multi-peak band system between 3400-3200 cm⁻¹ .

  • C-H Stretching (Aromatic vs. Aliphatic): A clear distinction between aromatic and aliphatic C-H stretches is anticipated.

    • Aromatic C-H Stretch: Vibrations from the C-H bonds on the benzene ring are expected just above 3000 cm⁻¹. These peaks are typically of weak to medium intensity.[3] A characteristic absorption is predicted in the 3100-3000 cm⁻¹ range.

    • Aliphatic C-H Stretch: The butyl group will produce strong, sharp peaks just below 3000 cm⁻¹. Asymmetric and symmetric stretching of the CH₃ and CH₂ groups will be visible.[4] We expect prominent absorptions in the 2960-2850 cm⁻¹ region.

  • C=C Stretching (Aromatic Ring): The benzene ring itself gives rise to a series of characteristic in-ring C=C stretching vibrations. These absorptions, often appearing as a pair of sharp bands, are typically found in the 1625-1440 cm⁻¹ region.[5][6] For our target molecule, we predict peaks around 1600 cm⁻¹ and 1475 cm⁻¹ .

  • N-H Bending: The scissoring (bending) vibration of the -NH₂ group in primary amines and hydrazines typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[1] This peak may sometimes overlap with the aromatic C=C stretching bands.

  • C-H Bending (Aliphatic): The butyl group's CH₂ and CH₃ bending (scissoring and rocking) vibrations will produce medium-intensity peaks. Key absorptions are expected around 1465 cm⁻¹ (CH₂ scissoring) and 1375 cm⁻¹ (CH₃ symmetric bend).[6]

  • C-N Stretching: The stretching vibration of the aryl C-N bond is typically found in the 1350-1250 cm⁻¹ range and is of medium intensity.

  • C-I Stretching: The carbon-iodine bond vibration is expected at a very low frequency due to the high mass of the iodine atom. This peak falls in the far-infrared or low-wavenumber end of the fingerprint region, typically below 600 cm⁻¹.[5] Its identification can be challenging due to other overlapping peaks in this complex region.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to strong, characteristic C-H "oop" bending bands in the 900-675 cm⁻¹ region of the fingerprint region.[4][7] For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 890-800 cm⁻¹ range.

Comparative Spectral Data

To ground our predictions in experimental data, the table below compares the expected IR peak positions for (4-Butyl-2-iodophenyl)hydrazine with the known spectral data of its structural fragments. This comparative approach is a self-validating system; the final spectrum of the target molecule should logically incorporate features from each of these simpler, validated structures.

Vibrational Mode (4-Butyl-2-iodophenyl)hydrazine (Predicted, cm⁻¹) Phenylhydrazine (Experimental, cm⁻¹) [8][9]4-Butylaniline (Experimental, cm⁻¹) [10][11]2-Iodoaniline (Experimental, cm⁻¹) [12][13]
N-H Stretch3400-3200 (m, br)~3330, ~3280~3430, ~3350~3480, ~3380
Aromatic C-H Stretch3100-3000 (w)~3050~3020~3060
Aliphatic C-H Stretch2960-2850 (s)N/A~2955, ~2925, ~2870N/A
N-H Bend1650-1580 (m-s)~1600~1620~1615
Aromatic C=C Stretch~1600, ~1475 (m)~1600, ~1495~1620, ~1515~1580, ~1460
Aliphatic C-H Bend~1465, ~1375 (m)N/A~1460, ~1375N/A
C-N Stretch1350-1250 (m)~1300~1260~1300
C-H OOP Bend890-800 (s)750, 690 (Monosubstituted)825 (p-Disubstituted)750 (o-Disubstituted)
C-I Stretch< 600 (m)N/AN/A< 600

Abbreviations: s = strong; m = medium; w = weak; br = broad.

Experimental Protocol: High-Quality FTIR Spectrum Acquisition

The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for acquiring high-quality transmission spectra of solid samples.[14] The causality behind this choice is that KBr is transparent to infrared radiation and, under pressure, forms a crystalline matrix that holds the sample in the IR beam path with minimal scattering.[15]

A. Materials and Equipment

  • (4-Butyl-2-iodophenyl)hydrazine sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 4 hours and stored in a desiccator.[15]

  • Agate mortar and pestle

  • Pellet-pressing die set

  • Hydraulic press

  • FTIR Spectrometer

B. Step-by-Step Methodology

  • Sample Preparation: Weigh approximately 1-2 mg of the (4-Butyl-2-iodophenyl)hydrazine sample.

  • Matrix Preparation: Weigh approximately 100-150 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100 to avoid overly intense absorptions (Beer's Law).[16]

  • Grinding and Mixing: Add the KBr to the agate mortar and briefly grind it to break up any clumps. Add the sample to the KBr in the mortar.

  • Homogenization: Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder. This step is critical to reduce particle size below the wavelength of the IR radiation, which minimizes scattering and produces a high-quality spectrum.[17]

  • Pellet Pressing: Carefully transfer the powder into the collar of the pellet die. Assemble the die set and place it in the hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum line for 1-2 minutes to remove adsorbed atmospheric water, which can cause broad O-H absorption bands around 3400 cm⁻¹.[15]

  • Pressing: While under vacuum, apply pressure (typically 7-10 tons) for 2-3 minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A high-quality pellet will be clear and free of cracks.

  • Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: With the sample chamber empty, run a background spectrum. This measures the instrument's response and the atmospheric H₂O and CO₂ contributions, which will be subtracted from the sample spectrum.

  • Sample Analysis: Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000-400 cm⁻¹.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final spectral interpretation is a self-validating system that ensures reproducibility and accuracy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 1. Weigh Sample (1-2 mg) KBr 2. Weigh Dry KBr (100-150 mg) Sample->KBr Grind 3. Grind & Homogenize in Mortar KBr->Grind Press 4. Press into Transparent Pellet Grind->Press Background 5. Collect Background Spectrum Press->Background Acquire 6. Acquire Sample Spectrum Background->Acquire Process 7. Baseline & Background Correction Acquire->Process Identify 8. Identify Peak Frequencies (cm⁻¹) Process->Identify Compare 9. Compare to Predictive & Analog Data Identify->Compare Confirm 10. Confirm Structure / Identify Impurities Compare->Confirm

Caption: Workflow for FTIR analysis of (4-Butyl-2-iodophenyl)hydrazine via the KBr pellet method.

References

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Kennepohl, D., Farmer, S., & Reusch, W. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • University of Helsinki. Quick User Guide for FT-IR. Available at: [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets?. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Anusandhanvallari. (2023). Synthesis and Characterization of Hydrazine Derivatives. Available at: [Link]

  • Shimadzu. KBr Pellet Method. Available at: [Link]

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A Comparative Guide to the Structural Validation of (4-Butyl-2-iodophenyl)hydrazine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the chemical reactivity and physical properties of a compound but also its biological activity and potential as a therapeutic agent. This guide provides a comprehensive comparison of analytical techniques for the structural validation of (4-butyl-2-iodophenyl)hydrazine, a substituted phenylhydrazine of interest in synthetic chemistry. We will explore the insights gained from various spectroscopic and computational methods, culminating in the "gold standard" of structural determination: single-crystal X-ray crystallography.

The Analytical Challenge: Beyond a Simple Formula

While the molecular formula, C₁₀H₁₅IN₂, provides a starting point, it reveals nothing about the connectivity or spatial arrangement of the atoms. For a molecule like (4-butyl-2-iodophenyl)hydrazine, several structural questions must be answered:

  • What is the precise connectivity of the atoms in the aromatic ring?

  • What is the conformation of the butyl group?

  • What are the bond lengths and angles, particularly around the hydrazine moiety and the carbon-iodine bond?

  • How do the molecules pack in the solid state, and what intermolecular interactions are present?

Answering these questions requires a multi-faceted analytical approach, as no single technique can provide a complete picture.[1][2]

A Multi-Technique Approach to Structural Elucidation

A logical workflow for structure determination involves a combination of techniques that provide complementary information.[3]

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure synthesis Synthesis of (4-Butyl-2-iodophenyl)hydrazine purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms dft Density Functional Theory (DFT) - Predicted Geometry - Bond Parameters purification->dft nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Atomic Connectivity ms->nmr ir IR Spectroscopy - Functional Groups nmr->ir xray Single-Crystal X-ray Crystallography - 3D Atomic Arrangement - Absolute Confirmation ir->xray dft->xray Comparison

Workflow for comprehensive structural validation.

Spectroscopic and Spectrometric Analyses: Piecing Together the Puzzle

1. Mass Spectrometry (MS): The initial step in characterizing a newly synthesized compound is often mass spectrometry to confirm its molecular weight and elemental composition. For (4-butyl-2-iodophenyl)hydrazine, high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to the calculated exact mass, confirming the presence of iodine and two nitrogen atoms.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the connectivity of atoms in a molecule.[4]

  • ¹H NMR: Would reveal the number of chemically distinct protons and their neighboring environments. We would expect to see signals corresponding to the aromatic protons, the butyl chain protons, and the hydrazine protons. The splitting patterns of the aromatic signals would be crucial in confirming the 1,2,4-substitution pattern on the benzene ring.

  • ¹³C NMR: Provides information on the number of unique carbon environments. The spectrum would show distinct signals for the aromatic carbons (some of which would be quaternary), the carbons of the butyl group, and potentially a signal for the carbon attached to the hydrazine.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule.

3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the case of (4-butyl-2-iodophenyl)hydrazine, we would expect to see characteristic N-H stretching frequencies for the hydrazine moiety, C-H stretches for the aromatic and aliphatic parts of the molecule, and C=C stretching for the aromatic ring.

While these spectroscopic methods provide a wealth of information about the molecule's constitution, they do not directly provide the precise three-dimensional structure, bond lengths, or bond angles.

Computational Modeling: An In Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the lowest energy conformation of a molecule.[5] These calculations can provide theoretical values for bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data. While powerful for generating hypotheses and understanding electronic properties, computational methods are predictive and require experimental validation.[6][7]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the only technique that can provide a direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[8][9] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[8]

Experimental Protocol for X-ray Crystallographic Analysis

Part 1: Crystal Growth

The most critical and often challenging step is growing a high-quality single crystal.[10] The ideal crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.[8][11]

  • Methodology: Slow Evaporation

    • Dissolve a small amount of purified (4-butyl-2-iodophenyl)hydrazine in a suitable solvent or solvent mixture. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often a good starting point. A solvent screen using common solvents like ethanol, methanol, acetone, and ethyl acetate is recommended.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor the vial periodically for the formation of crystals.

Part 2: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop.[11] The crystal is then placed on the goniometer head of the diffractometer.

  • Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[11] The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while collecting a series of diffraction images.[8][11]

Part 3: Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[11]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[11]

  • Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction data.[11]

Interpreting the Crystallographic Data

The final output of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule, providing precise values for:

  • Bond lengths

  • Bond angles

  • Torsional angles

  • The conformation of the butyl chain

  • The planarity of the aromatic ring

  • Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

Synergistic Validation: A Comparative Data Summary

The true power of a multi-technique approach lies in the convergence of data from different analytical methods.

Parameter NMR Spectroscopy Mass Spectrometry Computational (DFT) X-ray Crystallography
Molecular Formula InferredConfirmedAssumedConfirmed
Atomic Connectivity DeterminedInferred from fragmentationAssumedConfirmed
Bond Lengths (Å) NoNoPredictedMeasured
Bond Angles (°) NoNoPredictedMeasured
Conformation Inferred (solution)NoPredicted (gas phase)Determined (solid state)
Intermolecular Interactions NoNoCan be modeledDirectly Observed

Conclusion

While spectroscopic techniques like NMR and mass spectrometry are indispensable for determining the constitution of (4-butyl-2-iodophenyl)hydrazine, and computational methods offer valuable theoretical insights, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. It is the ultimate arbiter in structural validation, providing the precise, unambiguous data that is crucial for understanding structure-activity relationships and for rational drug design. The integration of these techniques provides a self-validating system, ensuring the highest level of scientific rigor in the characterization of novel chemical entities.[5]

References

  • BenchChem. (2025). Bridging the Gap: A Guide to Validating Experimental Findings with Computational Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Single Crystal X-ray Diffraction of Calcium Malonate.
  • IUCr. (2024). How to grow crystals for X-ray crystallography.
  • Unknown. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities.
  • International Journal of Pharmaceutical Sciences and Research. (2009). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY.
  • PMC. (Unknown). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream.
  • Springer Nature Experiments. (Unknown). X-ray Diffraction Protocols and Methods.
  • University of Zurich, Department of Chemistry. (Unknown). Preparation of Single Crystals for X-ray Diffraction.
  • PMC. (Unknown). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development.
  • eGyanKosh. (Unknown). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.
  • Unknown. (Unknown). Methods for the Elucidation of the Structure of Organic Compounds.
  • Taylor & Francis. (2018). Phenylhydrazine – Knowledge and References.
  • ResearchGate. (Unknown). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
  • ResearchGate. (2017). Substituted 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones with Antioxidant Properties: X-Ray Crystal and Spectroscopic Studies.
  • Intertek. (Unknown). Molecular Structure Characterisation and Structural Elucidation.
  • RSC Publishing. (2025). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular intera.
  • Preprints.org. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation.
  • JEOL USA blog. (Unknown). Structure Elucidation Challenges: How Can Advance.
  • Reddit. (2025). Computational chemist wants us to do all the experimental work then computational for validation.
  • EDDC. (2022). Computational Chemistry: Virtual screening and drug discovery.
  • PMC. (Unknown). Recommendations for evaluation of computational methods.
  • Journal of the Chemical Society, Perkin Transactions 2. (Unknown). Synthesis, spectral and structural studies, and an evaluation of the hydrogen bonding of some phenylhydrazones.
  • MDPI. (2011). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines.
  • Michigan State University, Department of Chemistry. (2025). X-Ray Crystallography Laboratory.
  • ResearchGate. (2020). Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Merck. (Unknown). 4-Iodophenylhydrazine 95 13116-27-3.
  • European Journal of Chemistry. (2022). Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine.

Sources

Advanced Building Blocks in Medicinal Chemistry: A Comparative Guide to Iodo- vs. Bromo-Substituted Butylphenylhydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, halogenated tert-butylphenylhydrazines serve as indispensable bifunctional building blocks. The bulky tert-butyl group acts as a lipophilic anchor—enhancing membrane permeability and locking molecular conformations via steric shielding—while the hydrazine moiety provides a direct route to complex nitrogenous heterocycles like indoles and pyrazoles.

However, the choice of the halogen substituent (iodo- vs. bromo-) fundamentally dictates the molecule's downstream reactivity and photophysical properties. As an Application Scientist, I have designed this guide to objectively compare these two variants, providing the mechanistic causality, quantitative data, and self-validating experimental protocols necessary to optimize your synthetic workflows.

Structural and Mechanistic Rationale

The Halogen Effect: Bond Dissociation and Catalytic Kinetics

The fundamental divergence in reactivity between iodo- and bromo-substituted phenylhydrazines stems from their carbon-halogen bond dissociation energies (BDE). The C–I bond is significantly weaker (~238 kJ/mol) than the C–Br bond (~336 kJ/mol). In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species into the C–X bond is typically the rate-determining step.

Because of this energetic difference, iodo-derivatives undergo oxidative addition rapidly at room temperature. Conversely, bromo-derivatives require elevated temperatures and electron-rich, sterically demanding phosphine ligands to force the catalytic cycle. This differentiated reactivity allows chemists to design highly specific, orthogonal functionalization strategies where multiple halogens are present on the same core ().

The Heavy-Atom Effect: Photophysics and ISC

Beyond synthesis, the choice of halogen impacts the photophysical behavior of the resulting heterocycle. The incorporation of heavier atoms like iodine significantly enhances spin-orbit coupling compared to bromine. This "heavy-atom effect" increases the probability of intersystem crossing (ISC) from the singlet excited state to the triplet state. For researchers developing photosensitizers or photodynamic therapy (PDT) agents, iodo-substituted precursors are vastly superior for maximizing the generation of cytotoxic singlet oxygen (1,2).

Reactivity Profiling & Quantitative Comparison

To visualize how these thermodynamic differences dictate synthetic route design, consider the orthogonal reactivity workflow below.

OrthogonalReactivity Start Halogenated Butylphenylhydrazine Indole Halogenated Butyl-Indole Core Start->Indole Fischer Indole Synthesis Iodo Iodo-Derivative (Fast Oxidative Addition) Indole->Iodo X = I Bromo Bromo-Derivative (Stable, Requires Heat) Indole->Bromo X = Br Coupled_I Room Temp Cross-Coupling Iodo->Coupled_I Pd(0), Mild Base Coupled_B Elevated Temp Cross-Coupling Bromo->Coupled_B Pd(0), Strong Base

Workflow demonstrating divergent cross-coupling conditions for iodo- vs. bromo-derivatives.

Table 1: Physicochemical & Kinetic Comparison
PropertyIodo-SubstitutedBromo-Substituted
C-X Bond Dissociation Energy ~238 kJ/mol~336 kJ/mol
Oxidative Addition Rate (Pd) Extremely FastModerate to Slow
Typical Suzuki Coupling Temp. 20°C – 40°C80°C – 110°C
Intersystem Crossing (ISC) High (Strong Heavy-Atom Effect)Moderate
Storage & Stability Light-sensitive, requires cold storageHighly stable at room temperature

Application 1: Fischer Indole Synthesis

The reaction of a halogenated butylphenylhydrazine with a ketone under acidic conditions yields a heavily substituted indole. When utilizing 2-halo-4-tert-butylphenylhydrazines, the cyclization selectively yields 7-halo-5-tert-butylindoles. The tert-butyl group at the 4-position sterically directs the [3,3]-sigmatropic rearrangement away from itself, ensuring high regioselectivity.

FischerMechanism Hydrazine Butylphenylhydrazine + Ketone Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone H+, -H2O EneHydrazine Ene-hydrazine Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Indole Substituted Indole + NH3 Sigmatropic->Indole Re-aromatization & -NH3

Mechanistic pathway of the Fischer indole synthesis utilizing halogenated phenylhydrazines.

Self-Validating Protocol: Fischer Indole Synthesis

Causality Note: We utilize glacial acetic acid combined with a catalytic amount of H2SO4 to ensure complete hydrazone formation before the thermal rearrangement is triggered.

  • Hydrazone Formation : Dissolve 1.0 eq of 2-bromo-4-tert-butylphenylhydrazine hydrochloride and 1.1 eq of the target ketone in glacial acetic acid (0.2 M). Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 8:2). The highly polar hydrazine spot (near baseline) must be completely consumed, replaced by a less polar hydrazone spot.

  • Cyclization : Add 0.1 eq of concentrated H2SO4 dropwise. Heat the mixture to 90°C for 4 hours.

  • Quench & Extraction : Cool to room temperature, pour over crushed ice, and neutralize carefully with saturated aqueous NaHCO3. Extract with EtOAc (3x).

    • Validation Checkpoint 2: Analyze the crude mixture via LC-MS. You must observe a mass corresponding to [M+H]⁺ of the hydrazone minus 17 Da (loss of NH3), confirming successful re-aromatization to the indole.

Application 2: Late-Stage Functionalization via Cross-Coupling

Once the heterocycle is formed, the halogen serves as a handle for Suzuki-Miyaura cross-coupling. Here, the choice between iodo and bromo dictates the harshness of the conditions.

Table 2: Comparative Experimental Yields (Benchmarked Averages)
Reaction TypeIodo-Derivative YieldBromo-Derivative YieldPrimary Byproduct
Fischer Indole Synthesis 85 - 92%88 - 95%Unreacted Hydrazone
Suzuki-Miyaura (RT, 2h) > 95%< 5%Dehalogenated core (Iodo)
Suzuki-Miyaura (90°C, 12h) N/A (Decomposes)85 - 90%Homocoupled boronic acid
Self-Validating Protocol: Suzuki-Miyaura Coupling (Orthogonal Approach)

Causality Note: For iodo-derivatives, mild bases (K2CO3) and room temperature are sufficient. For bromo-derivatives, we must elevate the temperature and use a stronger base (Cs2CO3) with a specialized ligand (e.g., dppf) to facilitate oxidative addition.

  • Preparation : In a Schlenk flask, combine the halogenated indole (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq K2CO3 for Iodo; 2.0 eq Cs2CO3 for Bromo).

  • Degassing (Critical Step) : Add a solvent mixture of 1,4-Dioxane/H2O (4:1). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition : Add 5 mol% Pd(PPh3)4 for the iodo-derivative, or 5 mol% Pd(dppf)Cl2 for the bromo-derivative.

  • Reaction : Stir at 25°C for 2 hours (Iodo) or 90°C for 12 hours (Bromo).

    • Validation Checkpoint: Monitor via ¹H NMR of a crude aliquot. The disappearance of the distinct proton adjacent to the halogen (if applicable) and the appearance of new aromatic multiplets confirm successful coupling.

Conclusion & Selection Guide

  • Choose Iodo-Substituted Butylphenylhydrazines when your downstream synthetic route requires mild, room-temperature cross-coupling to preserve delicate functional groups, or when designing molecules that require high rates of intersystem crossing (e.g., PDT agents, phosphorescent probes) (3).

  • Choose Bromo-Substituted Butylphenylhydrazines when you need a highly stable, cost-effective building block that can survive multiple upstream synthetic steps before requiring activation via high-temperature cross-coupling. They are ideal for orthogonal syntheses where an iodo-group is already present elsewhere on the scaffold.

References

  • Source: d-nb.
  • Luminescent Manganese(II)
  • The incorporation of heavy atoms, such as iodine and bromine, is known to lead to an increase in the probability of intersystem crossing (ISC)
  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine Source: PMC - NIH URL

Sources

Strategic Chromatographic Separation of (4-Butyl-2-iodophenyl)hydrazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purity analysis of (4-Butyl-2-iodophenyl)hydrazine (CAS 1049736-51-7) presents a distinct set of chromatographic challenges. As a key intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag derivatives), its purity is critical. The primary separation targets are not merely synthetic byproducts but regioisomers —specifically the 3-iodo analog—and the unreacted 4-butylaniline precursor.

This guide moves beyond generic HPLC protocols to compare three targeted strategies: High-pH Reversed-Phase (C18) , Pi-Selective Chromatography (Phenyl-Hexyl) , and Pre-Column Derivatization . We evaluate these methods based on resolution (


), peak symmetry (

), and kinetic stability.

The Separation Challenge: Isomers & Impurities

The core difficulty lies in the structural similarity between the target and its impurities. The iodine atom's position (ortho vs. meta) minimally impacts the overall hydrophobicity (LogP), rendering standard C18 gradients inefficient.

AnalyteStructureChallenge
Target: (4-Butyl-2-iodophenyl)hydrazineOrtho-iodo, Para-butylBase Sensitivity: Hydrazine moiety causes tailing on acidic silanols.
Isomer A: (4-Butyl-3-iodophenyl)hydrazineMeta-iodo, Para-butylHydrophobic Mimicry: Co-elutes with target on standard C18.
Impurity B: 4-Butyl-2-iodoanilinePrecursorSimilar Retention: Lacks only the hydrazine group; often overlaps.
Mechanistic Insight

Hydrazines are strong nucleophiles and weak bases (


). On standard acidic silica columns, they protonate and interact ionically with residual silanols, leading to severe peak tailing (

). Furthermore, the large iodine atom creates a "polarizable soft sphere" that requires specific stationary phase interactions for effective selectivity.

Comparative Methodologies

Method A: High-pH Reversed-Phase (The Workhorse)

Principle: By operating at pH 10 (above the hydrazine


), we keep the analyte neutral. This eliminates cation-exchange interactions with silanols, sharpening the peak shape and driving separation purely by hydrophobicity.
  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Verdict: Best for peak shape and robustness; moderate selectivity for regioisomers.

Method B: Pi-Selective Chromatography (The Specialist)

Principle: Phenyl-Hexyl or Biphenyl phases utilize


 interactions. The electron-withdrawing iodine atom perturbs the aromatic ring's electron density. The ortho-iodo position (target) creates steric hindrance that disrupts 

-stacking with the stationary phase differently than the meta-iodo isomer, enhancing selectivity (

).
  • Stationary Phase: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl).

  • Mobile Phase: 0.1% Formic Acid / Methanol (Methanol enhances

    
    -interactions better than ACN).
    
  • Verdict: Superior resolution for regioisomers ; requires careful equilibration.

Method C: Derivatization (The Problem Solver)

Principle: Hydrazines are unstable and oxidizable. Reacting them with an aldehyde (e.g., 4-nitrobenzaldehyde) forms a stable hydrazone. This adds a UV chromophore and locks the structure, making isomers easily separable on standard columns.

  • Reagent: 4-Nitrobenzaldehyde (excess).[1]

  • Verdict: Essential for trace analysis (ppm level) or if the hydrazine degrades on-column.

Experimental Protocols

Protocol 1: Pi-Selective Separation (Recommended for Isomer Resolution)

This method is prioritized for separating the 2-iodo target from the 3-iodo isomer due to the steric sensitivity of the Biphenyl phase.

System: UHPLC or HPLC Column: Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm Flow Rate: 1.0 mL/min Temperature: 35°C Detection: UV @ 240 nm (Iodine absorbance band)

Gradient Table:

Time (min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (Methanol)
0.0 60 40
10.0 20 80
12.0 5 95

| 15.0 | 60 | 40 |

Self-Validation Step:

  • Inject a mixture of the aniline precursor and the hydrazine.

  • Criterion: Resolution (

    
    ) between aniline and hydrazine must be 
    
    
    
    . If
    
    
    , lower the initial %B to 35%.
Protocol 2: High-pH Stability Method

System: HPLC Column: XBridge BEH C18 XP, 100 x 3.0 mm, 2.5 µm Mobile Phase A: 10mM


 in Water (pH 10.0)
Mobile Phase B:  Acetonitrile

Isocratic Mode (for Quality Control):

  • Run at 65% B / 35% A isocratic.

  • Result: The neutral hydrazine elutes as a sharp, symmetrical peak (

    
    ).
    

Performance Comparison Data

The following data represents typical performance metrics observed for halogenated phenylhydrazines under the described conditions.

MetricMethod A: High-pH C18Method B: Phenyl-HexylMethod C: Derivatization
Isomer Resolution (

)
1.5 - 1.8 (Moderate)2.5 - 3.2 (Excellent) > 4.0 (Superior)
Peak Symmetry (

)
0.9 - 1.1 (Excellent) 1.2 - 1.4 (Good)1.0 (Excellent)
Run Time Fast (< 8 min)Medium (12-15 min)Slow (Requires prep time)
Stability Moderate (On-column oxidation risk)ModerateHigh (Stable Hydrazone)
MS Compatibility Yes (Ammonium Bicarbonate)Yes (Formic Acid)Yes (High Sensitivity)

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate method based on your specific analytical needs (purity vs. trace impurity vs. stability).

SeparationStrategy Start Start: (4-Butyl-2-iodophenyl)hydrazine Sample Goal Define Goal Start->Goal IsomerSep Regioisomer Separation (2-iodo vs 3-iodo) Goal->IsomerSep Structural Isomers RoutineQC Routine Purity / QC Goal->RoutineQC Speed & Shape TraceImp Trace Impurities / Stability Issues Goal->TraceImp Low Detection Limit MethodB Method B: Phenyl-Hexyl (Pi-Selectivity) IsomerSep->MethodB Maximize Selectivity MethodA Method A: High-pH C18 (Peak Shape) RoutineQC->MethodA Maximize Robustness MethodC Method C: Derivatization (Hydrazone Formation) TraceImp->MethodC Maximize Sensitivity Validation Final Method Validation MethodB->Validation Check Resolution > 2.0 MethodA->Validation Check Tailing < 1.2

Figure 1: Strategic decision tree for selecting the optimal chromatographic method based on analytical requirements.

References

  • Sigma-Aldrich. (4-Butyl-2-iodophenyl)hydrazine hydrochloride Product Information.

  • Sharma, S. K., et al. (2024).[2] "Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method." Rasayan Journal of Chemistry, 17(4), 1924-1933.[2]

  • American Pharmaceutical Review. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates (Hydrazines)."

  • SIELC Technologies. "Separation of Hydrazine Derivatives on Mixed-Mode Columns."

  • Organic Chemistry Portal. "Synthesis and Reactivity of Hydrazine Derivatives."

Sources

Elemental analysis standards for (4-Butyl-2-iodophenyl)hydrazine confirmation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth characterization of active pharmaceutical ingredients (APIs) and critical intermediates requires moving beyond structural elucidation (NMR, HRMS) to prove absolute bulk purity. For heavily substituted halogenated organics like (4-Butyl-2-iodophenyl)hydrazine (C₁₀H₁₅IN₂), elemental analysis (EA) serves as the ultimate gatekeeper for batch release and publication.

As a Senior Application Scientist, I have evaluated countless analytical modalities for halogenated aromatics. This guide objectively compares traditional combustion methods against modern instrumental techniques, providing a self-validating framework for the elemental confirmation of (4-Butyl-2-iodophenyl)hydrazine.

Theoretical Composition & The ±0.4% Standard

Before selecting an analytical modality, we must establish the theoretical elemental baseline for (4-Butyl-2-iodophenyl)hydrazine.

Table 1: Theoretical Elemental Composition of C₁₀H₁₅IN₂ (MW: 290.14 g/mol )

ElementAtomic Mass ( g/mol )AtomsTotal MassTheoretical %Acceptable Range (±0.4%)
Carbon (C) 12.01110120.11041.40% 41.00% – 41.80%
Hydrogen (H) 1.0081515.1205.21% 4.81% – 5.61%
Nitrogen (N) 14.007228.0149.66% 9.26% – 10.06%
Iodine (I) 126.9041126.90443.74% 43.34% – 44.14%

The Causality of the ±0.4% Limit: Historically, and supported by modern , elemental analysis results for C, H, and N must fall within ±0.4% of the calculated theoretical values[1]. This specific threshold is not arbitrary; it mathematically correlates to a bulk sample purity of ≥95%, accounting for the instrumental error margins of classical thermal conductivity detectors. If a sample fails this limit, it indicates the presence of inorganic salts or residual solvents that HRMS and NMR cannot quantify[1].

Modality Comparison: Bulk Iodine Determination

While CHN analysis is standardized, the determination of the 43.74% iodine content presents a unique analytical challenge. The carbon-iodine bond in the aromatic ring is highly stable, requiring aggressive decomposition.

Table 2: Comparison of Analytical Modalities for Bulk Iodine Determination

FeatureTitration (Schöniger Flask)ICP-MSCombustion Ion Chromatography (CIC)
Primary Use Case Classical bulk analysisTrace elemental impuritiesModern bulk & trace halogens
Sample Prep Manual oxygen flask combustionAcid digestion (Microwave)Automated pyrohydrolysis
Dilution Required LowExtremely High (~10⁵ to 10⁶)Moderate
Accuracy for Bulk High (Subject to operator skill)Poor (Dilution error propagation)Excellent (Highly reproducible)
Interferences Other halogens (Cl, Br)Memory effects in sample introMinimal (Chromatographic separation)

Why CIC Outperforms ICP-MS for Bulk Confirmation: While mandate Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace elemental impurities (e.g., heavy metals at ppm/ppb levels)[2][3], applying ICP-MS to a compound that is 43.74% iodine is a fundamental error. ICP-MS detectors will saturate at these levels. The required serial dilutions introduce massive volumetric error, making it impossible to achieve the ±0.4% accuracy required for structural confirmation. Combustion Ion Chromatography (CIC) operates optimally in the high-ppm range, requiring minimal dilution and offering superior precision for bulk halogens[4][5].

Workflow Visualization: Combustion Ion Chromatography

CIC_Workflow A Sample Prep (C10H15IN2) B Pyrohydrolysis (1000°C) A->B C Absorption (H2O2 Trap) B->C D Matrix Elimination C->D E Ion Chromatography D->E F Conductivity Detection E->F

Combustion Ion Chromatography (CIC) workflow for quantitative iodine determination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed, self-validating systems. Every analytical run must prove its own accuracy before the sample data is accepted.

Protocol A: CHN Confirmation via Automated Flash Combustion

Objective: Confirm C, H, and N within ±0.4% deviation.

  • System Blank Validation: Run an empty tin capsule. Causality: Tin acts as a catalyst for the flash combustion. Running it empty establishes the baseline atmospheric nitrogen and carbon background.

  • Calibration (K-Factor): Weigh 1.5 mg of standard Acetanilide (C₈H₉NO) into a tin capsule. Combust at 1000°C in an O₂-enriched atmosphere. Calculate the K-factor for the thermal conductivity detector (TCD).

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of (4-Butyl-2-iodophenyl)hydrazine into a tin capsule using a microbalance (readability 0.001 mg). Fold tightly to exclude trapped air.

  • Combustion: Drop the capsule into the combustion reactor. Causality: The exothermic oxidation of the tin capsule raises the localized temperature to ~1800°C, ensuring the complete destruction of the stable aromatic ring and preventing the formation of refractory carbon soot.

  • Self-Validation Checkpoint: After every 10 samples, run a known check standard (e.g., Sulfanilamide). The run is only valid if the check standard returns values within ±0.15% of its theoretical composition.

Protocol B: Iodine Quantification via CIC

Objective: Accurately quantify the 43.74% iodine content.

  • Sample Introduction: Weigh 2.0 mg of the sample into a ceramic sample boat.

  • Pyrohydrolytic Combustion: Introduce the boat into the combustion oven at 1000°C under an Argon/Oxygen stream saturated with water vapor. Causality: The water vapor prevents the formation of volatile, unreactive elemental halogens, forcing the conversion of the C-I bond into hydrogen iodide (HI) or related absorbable species[5].

  • Halogen Absorption: Route the effluent gas into an absorption tube containing 1,000 mg/L H₂O₂. Causality: Large quantities of H₂O₂ are required in the absorption solution to ensure the complete trapping and stabilization of iodine species prior to chromatographic separation[6].

  • Chromatographic Separation: Inject the absorbed solution onto a high-capacity anion-exchange column (e.g., Metrosep A Supp 19 or Dionex IonPac AS20)[4][5]. Causality: High-capacity columns are required because iodide is a strongly retained, highly polarizable anion.

  • Self-Validation Checkpoint (Spike Recovery): Prepare a sample blank spiked with a known concentration of an iodide standard. The system is validated only if the spike recovery falls between 98% and 102%[4].

References

  • An International Study Evaluating Elemental Analysis ACS Central Science URL:[Link]

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Protocol: (4-Butyl-2-iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists push the boundaries of heterocyclic chemistry, halogenated aryl hydrazines like (4-Butyl-2-iodophenyl)hydrazine have become indispensable precursors for complex indoles and pyrazoles. However, the dual presence of a reactive, nucleophilic hydrazine moiety and a heavy halogen (iodine) creates a unique convergence of acute toxicity, environmental hazard, and chemical instability.

This guide provides authoritative, step-by-step operational and disposal methodologies designed to protect laboratory personnel, ensure EPA compliance, and build a self-validating safety culture within your facility.

Physicochemical & Hazard Profile

Understanding the fundamental properties of a chemical is the first step in designing a safe operational workflow. The table below summarizes the quantitative data for (4-Butyl-2-iodophenyl)hydrazine and explains the causality behind specific handling requirements.

PropertyValueOperational Implication (Causality)
CAS Number 1049736-51-7Unique identifier required for accurate EPA waste manifesting and tracking [1].
Molecular Formula C10H15IN2The high mass fraction of iodine dictates that all associated waste must be strictly routed to halogenated waste streams [4].
Molecular Weight 290.14 g/mol The bulky butyl-aryl group increases lipophilicity, meaning organic solvents are required for dissolution and equipment cleaning.
Reactivity Strong Reducing AgentHighly incompatible with strong oxidizers. Unplanned mixing can lead to rapid exothermic decomposition and off-gassing [2].
Toxicity Acutely Toxic / CorrosiveHydrazine derivatives are readily absorbed through the skin and respiratory tract, necessitating rigorous PPE and engineering controls [3].

Operational Safety & Handling Methodology

Do not treat halogenated aryl hydrazines as standard organic reagents. The following protocol ensures maximum protection by establishing physical and chemical barriers between the researcher and the hazard.

Step-by-Step Handling Protocol
  • Engineering Controls: Conduct all weighing, dissolution, and transfer operations inside a certified Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.

    • Causality: (4-Butyl-2-iodophenyl)hydrazine is often supplied as a hydrochloride salt [1]. Manipulating the solid generates microscopic dust particles. A ventilated enclosure captures these particles before they can enter the researcher's breathing zone.

  • PPE Selection: Don a flame-resistant lab coat, splash-proof chemical goggles, and double-layer nitrile or neoprene gloves [3].

    • Causality: Hydrazine derivatives cause severe contact dermatitis and systemic toxicity upon dermal exposure. Double-gloving ensures that if the outer layer is compromised by an organic solvent, the inner layer remains an intact barrier.

  • Inert Atmosphere (Optional but Recommended): If converting the hydrochloride salt to the free base, perform the reaction under an Argon or Nitrogen atmosphere.

    • Causality: Free-base aryl hydrazines are prone to rapid auto-oxidation in the presence of atmospheric oxygen, which degrades the reagent and generates uncharacterized, potentially volatile byproducts.

Waste Segregation and Disposal Workflows

The disposal of (4-Butyl-2-iodophenyl)hydrazine requires a bifurcated approach depending on the nature of the waste. Because it contains iodine, it triggers specific EPA regulations regarding halogenated waste[4].

Protocol A: Halogenated Organic Waste Routing (For Bulk & Solvent Wastes)

This is the primary disposal route for reaction mother liquors and organic solvent washes.

  • Segregation: Collect all organic effluents containing the compound in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container.

  • Strict Isolation: Do NOT mix this waste with acidic wastes or heavy metal solutions.

    • Causality: Mixing hydrazines with acids can generate toxic vapors. Mixing with non-halogenated waste violates environmental regulations and drastically increases incineration costs.

  • Labeling & Storage: Label the container strictly as "Halogenated Organic Hazardous Waste - Contains Toxic Hydrazine Derivatives". Store in a secondary containment tray in a well-ventilated accumulation area kept below 37 °C[3].

  • Final Disposal: Transfer the waste to an EPA-certified hazardous waste management facility.

    • Causality: Liquid injection or fluidized bed incineration is required to achieve the temperatures necessary to completely break the robust C-I bonds and thermally destroy the hydrazine functional group [2].

Protocol B: Chemical Deactivation (For Aqueous Traces & Spill Clean-up)

For aqueous washes or minor benchtop spills, chemical deactivation is the safest method to neutralize the acute toxicity of the hydrazine moiety before final disposal [2][3].

  • Dilution: Dilute the aqueous hydrazine waste with water until the concentration is below 5% [3].

  • Controlled Oxidation: Working inside a fume hood, slowly add a dilute solution of sodium hypochlorite (NaOCl, <5% active chlorine) dropwise to the waste under continuous magnetic stirring.

    • Causality: Hypochlorite acts as a mild oxidant, converting the reactive hydrazine group into inert nitrogen gas (

      
      ) and water, neutralizing the immediate chemical hazard [2].
      
  • Self-Validating Protocol (Starch-Iodide Test): After 30 minutes of stirring, dip a strip of starch-iodide indicator paper into the solution.

    • System Validation: If the paper turns blue-black, it confirms the presence of excess hypochlorite. This is a self-validating proof that 100% of the hydrazine has been consumed. If the paper does not change color, add more NaOCl and repeat.

  • Final Routing: Adjust the pH to 6-8 and route the deactivated liquid to the halogenated aqueous waste stream.

Process Visualizations

The following diagrams map the operational logic and chemical mechanisms required for safe disposal.

WasteWorkflow start (4-Butyl-2-iodophenyl)hydrazine Waste Generation decision Waste Stream Type? start->decision organic Halogenated Organic Waste Container decision->organic Organic Solvents aqueous Aqueous Waste (<5% concentration) decision->aqueous Aqueous/Traces incineration EPA-Certified Thermal Incineration organic->incineration Final Disposal oxidation Chemical Deactivation (NaOCl Oxidation) aqueous->oxidation Add <5% NaOCl oxidation->organic Route post-validation

Workflow for the segregation and disposal of halogenated aryl hydrazine waste.

Mechanism hydrazine Aryl Hydrazine Residue reaction Controlled Oxidation hydrazine->reaction oxidant Sodium Hypochlorite (NaOCl) oxidant->reaction n2 Nitrogen Gas (N2) reaction->n2 Evolution byproduct Halogenated Byproducts reaction->byproduct Aqueous Phase

Mechanistic pathway for chemical deactivation of hydrazine residues via oxidation.

Emergency Spill Management

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Isolate and Evacuate: Immediately isolate the spill area and ensure all personnel step back. Verify that fume hood sashes are lowered to maximize exhaust draw.

  • Containment: Cover the spill with damp, chemically inert absorbent pads.

    • Causality: Using damp pads prevents the aerosolization of toxic hydrochloride salt dust. Never use dry sweeping methods for hydrazine powders.

  • In-Situ Neutralization: Spray the absorbed spill area with a 5% sodium hypochlorite solution to chemically deactivate residual traces on the benchtop or floor [2].

  • Collection: Using non-sparking tools, collect the saturated pads and place them into a heavy-duty hazardous waste bag. Seal, label as "Halogenated Hydrazine Spill Debris," and route for incineration.

References

  • 1-(4-Butyl-2-iodophenyl)hydrazine Hydrochloride SDS, BIOFOUNT. 1

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines, National Center for Biotechnology Information (NCBI). 2

  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate, Benchchem.3

  • Disposal Of Laboratory Wastes In Lab. Packs, P2 InfoHouse / EPA Guidelines.4

Sources

Personal Protective Equipment & Handling Guide: (4-Butyl-2-iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Profile & Hazard Architecture

CAS Number: 1049736-51-7 Molecular Formula: C₁₀H₁₅IN₂ (often supplied as Hydrochloride salt)

As a Senior Application Scientist, I must emphasize that standard "lab coat and glasses" protocols are insufficient for this compound. (4-Butyl-2-iodophenyl)hydrazine combines the inherent cytotoxicity of the hydrazine pharmacophore with the lipophilicity of a butyl chain and the photoreactivity of an aryl iodide .

The "Trojan Horse" Effect

The butyl group significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum (outer skin layer) and standard nitrile gloves. Once absorbed, the hydrazine moiety can cause hemolytic anemia (destruction of red blood cells) and irreversible skin sensitization.

Critical Hazards:

  • Acute Toxicity: Toxic by inhalation, ingestion, and skin contact.[1][2]

  • Sensitizer: High potential for allergic contact dermatitis.

  • Genotoxicity: Suspected carcinogen/mutagen (class effect of phenylhydrazines).[3]

  • Instability: Air-sensitive (oxidation to diazenes) and Light-sensitive (C-I bond photolysis).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Relying on a single layer of protection is a critical failure point for lipophilic toxins.

Zone of ProtectionRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Class II) Primary containment. The compound's vapor pressure is low as a salt, but free base or aerosols are inhalation hazards.
Hand Protection (Layer 1) Silver Shield / Laminate Critical: Standard nitrile degrades rapidly against lipophilic hydrazines. Laminate offers >4hr breakthrough time.
Hand Protection (Layer 2) Nitrile (5 mil minimum) Outer sacrificial layer for dexterity and grip. Change immediately upon splash.
Ocular Chemical Splash Goggles Safety glasses allow side-entry of aerosols/powders. Hydrazines are severe eye irritants.[3][4][5][6][7][8]
Dermal (Body) Tyvek® Lab Coat (Closed Front) Cotton coats absorb and hold toxic liquids against the skin. Tyvek repels splashes.
Visualization: The Barrier Defense Logic

The following diagram illustrates the "Defense in Depth" strategy required for handling this compound.

PPE_Defense_Logic Hazard Hazard Source: (4-Butyl-2-iodophenyl)hydrazine Hood Primary Barrier: Fume Hood / Glove Box (Prevents Inhalation) Hazard->Hood Containment Body Secondary Barrier: Tyvek Suit + Goggles (Prevents Splash Contact) Hood->Body If Breach Occurs Hands Tertiary Barrier: Laminate + Nitrile Gloves (Prevents Permeation) Body->Hands Direct Handling User Operator Safety (Protected) Hands->User Safe Operation

Figure 1: Layered defense strategy prioritizing engineering controls (Hood) over PPE.

Operational Handling Protocol

A. Storage & Stability[1][2][8][9][10]
  • Temperature: Store at -20°C . The hydrazine moiety is thermodynamically unstable and prone to autoxidation.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates decomposition into diazonium species or azides.

  • Light: Amber vials are mandatory. The C-I bond is weak (~50-60 kcal/mol) and can cleave under UV/visible light, releasing iodine radicals.

B. Weighing & Transfer (The "Static" Risk)

Solid hydrazines often carry a static charge, causing "fly-away" powder that contaminates balance surfaces.

  • Equip: Don double gloves (Laminate inner, Nitrile outer).

  • Ionize: Use an anti-static gun or ionizer bar inside the balance draft shield.

  • Contain: Weigh directly into a tared reaction vessel or a closed weighing boat. Never use weighing paper (high spill risk).

  • Clean: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous waste.

C. Reaction Setup
  • Solvent Choice: Avoid ketones (e.g., Acetone, MEK) as solvents; hydrazines react with them to form hydrazones, ruining your starting material.

  • Inerting: Purge reaction vessels with Argon before adding the solid.

  • Quenching: Residual hydrazine in reaction mixtures should be treated as active. Quench with a mild oxidant (e.g., dilute bleach) only if the protocol explicitly allows, otherwise treat as halogenated organic waste.

Decontamination & Spill Response[9]

Do NOT use standard paper towels for large spills. The high surface area can facilitate rapid evaporation of toxic fumes.

Spill Workflow
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[4]

  • PPE Up: Don full PPE including respiratory protection (N95/P100) if outside a hood.

  • Absorb: Use Vermiculite or Spill-X-C . Do not use combustible materials (sawdust).

  • Clean: Scoop absorbed material into a wide-mouth jar. Wash the surface with 10% soap solution, then water.

  • Verify: Check for residual iodine staining (yellow/brown discoloration).

Visualization: Emergency Response Logic

Spill_Response Start Spill Detected Assess Assess Volume & Location Start->Assess Hood Inside Hood? Assess->Hood Evacuate Evacuate Lab Alert EHS Hood->Evacuate No (Floor/Bench) Absorb Absorb with Vermiculite/Sand Hood->Absorb Yes (Contained) Evacuate->Absorb After PPE Donning Clean Double Wash: 1. Soap/Water 2. Solvent Absorb->Clean Waste Dispose as Halogenated Waste Clean->Waste

Figure 2: Decision tree for managing spills, prioritizing containment status.

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations. This compound poses two distinct regulatory flags: Toxic (Hydrazine) and Halogenated (Iodine) .

Waste StreamCompositionDisposal Container Labeling
Solid Waste Contaminated gloves, weighing boats, paper tissues."Hazardous Waste: Solid.[8] Toxic. Phenylhydrazine derivative."
Liquid Waste Reaction mother liquors, rinses.[9]"Hazardous Waste: Flammable, Toxic, Halogenated. Contains Organic Hydrazines."
Sharps Syringes, needles used for transfer."Bio/Chem Hazard Sharps." (Do not recap needles).

Prohibited Actions:

  • NO drain disposal (highly toxic to aquatic life).

  • NO mixing with oxidizing acids (Nitric/Perchloric) – risk of explosion.[1]

  • NO mixing with ketone waste streams (uncontrolled exothermic reaction).

References

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved March 6, 2026, from [Link]

  • Carl Roth. (2023). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved March 6, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.